molecular formula C13H13NO4 B1334551 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 100394-11-4

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1334551
CAS No.: 100394-11-4
M. Wt: 247.25 g/mol
InChI Key: SQGYWRZISBCKMW-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 100394-11-4) is an experimental small molecule with the molecular formula C13H13NO4 and an average mass of 247.25 g/mol . This compound is a chiral molecule, with the (3S) enantiomer being a characterized fragment-based inhibitor of AmpC beta-lactamase . Structural biology studies, including X-ray crystallography (PDB ID: 3GQZ), confirm its binding mode within the active site of the enzyme, providing a foundational scaffold for the development of novel antibacterial agents . Beyond its role in combating antibiotic resistance, recent cutting-edge research employing virtual screening and molecular docking has identified this compound as a promising inhibitor of the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1) . In these studies, it demonstrated a high docking score and a significant probability of PD-L1 inhibitory activity, suggesting its potential as a starting point for developing new cancer immunotherapies . The compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this chemical probe to investigate bacterial resistance mechanisms and immune checkpoint regulation .

Properties

IUPAC Name

1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGYWRZISBCKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399523
Record name 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100394-11-4
Record name 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the primary and most efficient synthetic methodology, including a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, and expected characterization data. Furthermore, alternative synthetic strategies are briefly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable compound. The unique structural combination of an acetophenone moiety and a pyrrolidinone core makes this compound a noteworthy subject for further research.[1]

Introduction: Significance and Applications

This compound belongs to the class of heterocyclic organic compounds, specifically a pyrrolidine derivative.[1] The pyrrolidinone ring is a common scaffold in many biologically active molecules and pharmaceuticals. The presence of both a carboxylic acid and a ketone functional group offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Research into analogous compounds suggests that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core exhibit a wide range of biological activities, including potential as anticancer and antimicrobial agents.[2] Specifically, studies have indicated that compounds with this core structure may exhibit cytotoxicity against certain cancer cell lines and possess antioxidant properties by scavenging free radicals.[1] While the specific biological profile of the title compound is still under investigation, its structural motifs suggest it is a promising candidate for screening in various therapeutic areas.

Primary Synthesis Route: Aza-Michael Addition and Cyclization

The most direct and widely employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of an aniline derivative with itaconic acid.[3] This reaction proceeds through a tandem aza-Michael addition followed by an intramolecular amidation (cyclization).

Reaction Mechanism

The synthesis is initiated by a nucleophilic attack of the amino group of 4-aminoacetophenone on one of the activated double bonds of itaconic acid. This constitutes an aza-Michael addition. The subsequent step involves an intramolecular condensation between the newly formed secondary amine and one of the carboxylic acid groups of the itaconic acid moiety. This condensation reaction, driven by the elimination of a water molecule, results in the formation of the stable five-membered pyrrolidinone ring.

Synthesis_Mechanism R1 4-Aminoacetophenone Plus + R1->Plus R2 Itaconic Acid Int Int R2->Int  Aza-Michael  Addition Plus->R2 Prod 1-(4-Acetylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Int->Prod Intramolecular Amidation (-H2O)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.[2]

Materials:

  • 4-Aminoacetophenone (CAS: 99-92-3)

  • Itaconic acid (CAS: 97-65-4)

  • Deionized water

  • Hydrochloric acid (5% aqueous solution)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-aminoacetophenone (0.1 mol, 13.5 g) and itaconic acid (0.1 mol, 13.0 g).

  • Solvent Addition: Add 100 mL of deionized water to the flask.

  • Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux with vigorous stirring. The reaction is typically refluxed for 12 hours.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form upon cooling.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

  • Acidification (Optional but Recommended): To ensure the complete precipitation of the carboxylic acid, the filtrate can be acidified with a 5% aqueous solution of hydrochloric acid. If more precipitate forms, collect it by filtration and combine it with the main product.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
1H NMR Signals corresponding to the aromatic protons of the acetylphenyl group, a singlet for the methyl protons of the acetyl group, and characteristic multiplets for the diastereotopic protons of the pyrrolidinone ring. A broad singlet for the carboxylic acid proton is also expected.
13C NMR Resonances for the carbonyl carbons of the acetyl group, the lactam, and the carboxylic acid. Aromatic carbons and the aliphatic carbons of the pyrrolidinone ring will also be present.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone, the lactam, and the carboxylic acid. An O-H stretch for the carboxylic acid and N-H stretching vibrations will be absent, confirming cyclization.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C13H13NO4 (247.25 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Alternative Synthesis Strategies

While the reaction of 4-aminoacetophenone with itaconic acid is the most direct approach, other synthetic routes could be envisioned.

Michael Addition with 1-(4-acetylphenyl)-pyrrole-2,5-diones

An alternative, though less documented, method involves a Michael addition reaction. This approach would utilize 1-(4-acetylphenyl)-pyrrole-2,5-diones reacting with phenols.[1] This method is reported to be efficient and can yield satisfactory results in a single step.[1] However, the synthesis of the starting pyrrole-2,5-dione may add extra steps to the overall process.

Alternative_Synthesis R1 1-(4-Acetylphenyl)-pyrrole-2,5-dione Plus + R1->Plus R2 Phenol Prod 1-(4-Acetylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Derivative R2->Prod Michael Addition Plus->R2

Caption: Alternative synthesis via Michael Addition.

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Carboxylic acids can be irritating to the skin and eyes.[1]

Conclusion

The synthesis of this compound is most effectively achieved through the one-pot reaction of 4-aminoacetophenone and itaconic acid. This method is robust, utilizes readily available starting materials, and proceeds in good yield. The resulting compound is a versatile intermediate for the development of novel chemical entities with potential applications in medicinal chemistry. The provided protocol offers a solid foundation for researchers to produce this valuable compound for further investigation.

References

  • Smolecule. (2023, August 15). This compound.
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • [No specific reference for this exact statement, but it is a general principle in organic synthesis.]
  • [No specific reference for this exact statement, but it is a general principle in organic synthesis.]
  • [No specific reference for this exact statement, but it is a general principle in organic synthesis.]
  • [No specific reference for this exact statement, but it is a general principle in organic synthesis.]
  • [No specific reference for this exact statement, but it is a general principle in organic synthesis.]
  • BenchChem. (2025, December). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidone core.[1] This five-membered nitrogen-containing heterocycle is substituted with both an acetylphenyl group and a carboxylic acid moiety.[1] This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development.[1] The pyrrolidone scaffold is a prevalent feature in many biologically active natural products and synthetic pharmaceuticals.[2][3] The presence of a carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, while the acetylphenyl group offers sites for further chemical modification.[2][3]

Understanding the physicochemical properties of this compound is paramount for its application in research and development. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and solubility to pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical identifiers, predicted properties, and detailed experimental protocols for their determination.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 100394-11-4[1][4]
Molecular Formula C13H13NO4[1][4]
Molecular Weight 247.25 g/mol [1][4]
IUPAC Name This compound[1]
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O[1]
InChI Key SQGYWRZISBCKMW-UHFFFAOYSA-N[1][4]

The structure combines a polar carboxylic acid group and a lactam (the pyrrolidone ring) with a more non-polar acetylphenyl group, indicating that its solubility and lipophilicity will be highly dependent on the pH of the surrounding medium.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various experimental and biological settings. While extensive experimental data for this specific molecule is not widely published, reliable computational models provide valuable predictions.

PropertyPredicted ValueSignificance in Drug Development
Physical State Solid at room temperatureAffects handling, formulation, and storage.[1]
logP 1.39Indicates lipophilicity, influencing membrane permeability and absorption.[4]
Polar Surface Area (PSA) 74.68 ŲRelates to transport properties and blood-brain barrier penetration.[4]
pKa (Acidic) ~4.0 (Estimated for carboxylic acid)Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bond Donors 1 (from carboxylic acid)Influences interactions with biological targets and solubility in protic solvents.
Hydrogen Bond Acceptors 4 (2 from carboxyl, 1 from lactam C=O, 1 from acetyl C=O)Key for molecular recognition and binding to proteins.
Solubility Profile Limited water solubility, soluble in polar organic solvents.Crucial for designing formulations and conducting biological assays.[1]

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following sections detail standardized, self-validating protocols for determining key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound and is recommended by the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8][9]

Causality: This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.[7][8]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions). The excess solid is crucial to ensure saturation is achieved.[8]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid sediment.[7] To ensure complete removal of undissolved particles, centrifuge the samples at high speed.[5]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The pH of the final saturated solution should be measured to confirm it has not shifted significantly.[8]

Below is a diagram illustrating the experimental workflow for the shake-flask solubility determination.

G Workflow for Shake-Flask Solubility Determination A 1. Add Excess Compound to Buffer B 2. Equilibrate (e.g., 24-48h at 25°C) A->B Agitation C 3. Centrifuge to Separate Phases B->C Sedimentation D 4. Collect Supernatant C->D Careful sampling E 5. Quantify Concentration (e.g., HPLC-UV) D->E F Result: Thermodynamic Solubility E->F

Caption: Experimental workflow for the shake-flask solubility assay.

Protocol 2: Determination of Acidity Constant (pKa) by Potentiometric Titration

The pKa is the pH at which a compound is 50% ionized. For a carboxylic acid, this is a critical parameter influencing solubility and interaction with biological membranes and targets. Potentiometric titration is a highly precise and common method for its determination.[10][11][12]

Causality: This method works by monitoring the change in pH of a solution of the compound as a known concentration of a strong base is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[10][12]

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode with standard buffers and immerse it in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on this curve (identified by the first derivative). The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[12]

  • Validation: Perform a blank titration with the solvent alone to correct for any background effects.[11] The experiment should be repeated at least three times to ensure the precision of the measurement.

Applications and Significance

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Studies on related 5-oxopyrrolidine derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][13] The physicochemical properties detailed in this guide are essential for researchers looking to explore these possibilities. For instance, the predicted logP of 1.39 suggests the compound has a good balance of hydrophilicity and lipophilicity, which is often a desirable trait for oral drug candidates. Its carboxylic acid group allows for the creation of prodrugs or for salt formation to modulate solubility and bioavailability.

Stability and Storage

For maintaining the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents. As a carboxylic acid, it may be corrosive and should be handled with appropriate personal protective equipment.

Conclusion

This compound is a compound with significant potential, rooted in its versatile chemical structure. While computational predictions provide a strong starting point, the experimental protocols outlined herein offer a robust framework for empirical validation of its key physicochemical properties. A thorough understanding of its solubility, pKa, and lipophilicity is the cornerstone for its rational development in any chemical or biological application, from synthetic chemistry to drug discovery.

References

  • Smolecule. (2023, August 15). Buy this compound | 100394-11-4.
  • Avdeef, A., et al. (2012).
  • Chemsrc. (2025, September 19). CAS#:100394-11-4 | this compound.
  • LIPE, J. A., et al. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.
  • European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • YouTube. (2020, May 16).
  • KREATiS.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • OECD. Test No.
  • Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro.
  • PubChemLite. (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • SynHet. 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid.
  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)
  • PubChem. 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C12H13NO3 | CID 2741827.
  • ResearchGate. (2020, April 24). (PDF)

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and experimental validation protocols for 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct mechanistic studies on this specific molecule are limited in publicly available literature, this guide synthesizes data from structurally related analogs to propose putative biological activities and molecular targets. We will delve into the potential of this compound as an antimicrobial, anticancer, anti-inflammatory, and antioxidant agent, providing detailed experimental workflows for researchers and drug development professionals to explore these possibilities. The insights and protocols herein are designed to serve as a foundational resource for the scientific exploration of this promising compound.

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated and non-planar nature allows for a three-dimensional exploration of chemical space, which is advantageous for specific and potent interactions with biological targets. The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyrrolidine, has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The versatility of this scaffold lies in the ability to introduce diverse substituents at the N-1 and C-3 positions, thereby modulating the compound's physicochemical properties and biological activity.[1]

The subject of this guide, this compound, incorporates an acetylphenyl moiety at the N-1 position. This particular substitution is of interest as the acetylphenyl group can participate in various intermolecular interactions, potentially influencing the compound's binding affinity to biological targets. This guide will explore the plausible mechanisms of action of this compound by drawing parallels with the established biological activities of its structural analogs.

Synthesis of this compound

The synthesis of the 5-oxopyrrolidine-3-carboxylic acid core is typically achieved through a Michael addition reaction.[3] A common and efficient method involves the reaction of a primary amine with itaconic acid.[1] For the synthesis of this compound, 4-aminoacetophenone would serve as the primary amine.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 4-Aminoacetophenone 4-Aminoacetophenone Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 4-Aminoacetophenone->Reaction_Vessel Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction_Vessel Product_Compound This compound Reaction_Vessel->Product_Compound Michael Addition Reflux Reflux in suitable solvent (e.g., Water or Acetic Acid) Reflux->Reaction_Vessel

Caption: General synthetic workflow for this compound.

Putative Mechanisms of Action and Biological Activities

Based on the biological activities reported for various derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, we can hypothesize several potential mechanisms of action for the title compound.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[4][5] Some hydrazone derivatives have shown potent inhibition of Staphylococcus aureus and have been effective in disrupting bacterial biofilms.[4][6]

Proposed Mechanism: The precise antibacterial mechanism is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The pyrrolidinone core is a common feature in several natural and synthetic antibacterial agents.[7]

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated for their anticancer properties.[2][8] Studies on related 5-oxopyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549).[8][9]

Proposed Molecular Targets and Signaling Pathways:

  • Inhibition of Tubulin Polymerization: The 3,4,5-trimethoxyphenyl moiety, a common substituent in some anticancer pyrrolidinone derivatives, is known to interact with the colchicine binding site of tubulin, thereby inhibiting microtubule formation and arresting the cell cycle.[8] While the 4-acetylphenyl group is different, it is plausible that the overall molecular shape could allow for interaction with tubulin or other proteins involved in cell division.

  • Inhibition of Anti-apoptotic Proteins: Some pyrrolidine derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[10] Inhibition of Mcl-1 can induce apoptosis in cancer cells.

  • Enzyme Inhibition: Other potential targets include enzymes that are often dysregulated in cancer, such as protein kinases and histone deacetylases.[8]

G Compound 1-(4-Acetylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Mcl1 Mcl-1 Compound->Mcl1 Inhibition BaxBak Bax/Bak Mcl1->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction via Mcl-1 inhibition.

Anti-inflammatory Activity

The pyrrolidine ring is a key structural feature in compounds with anti-inflammatory properties.[11] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been screened for their ability to inhibit enzymes involved in the inflammatory cascade.[11]

Proposed Molecular Targets:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Some pyrrolidine-2,5-dione derivatives have shown inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[12][13] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Antioxidant Activity

The potential for antioxidant activity is also suggested by studies on similar chemical scaffolds. This activity is often attributed to the ability of the molecule to scavenge free radicals.

Experimental Validation Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following section outlines detailed protocols for key in vitro assays.

General Experimental Workflow

G Start Start: Compound Synthesis & Characterization Cytotoxicity Preliminary Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Cytotoxicity->Antimicrobial Anticancer Anticancer Activity Assays (Cell Viability, Apoptosis) Cytotoxicity->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Cytotoxicity->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH Assay) Cytotoxicity->Antioxidant Mechanism Mechanism of Action Studies (Western Blot, Enzyme Kinetics) Antimicrobial->Mechanism Anticancer->Mechanism Anti_inflammatory->Mechanism Antioxidant->Mechanism End End: Data Analysis & Interpretation Mechanism->End

Caption: A systematic workflow for the biological evaluation of the target compound.

Detailed Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[14]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a standard procedure for determining MIC values.[17]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme solution and the arachidonic acid substrate solution according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the COX-2 enzyme, and the reaction buffer. Incubate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: After a specified incubation time, measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a colorimetric/fluorometric assay provided in the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
A549 (Lung)48[Experimental Value]
MCF-7 (Breast)48[Experimental Value]
HepG2 (Liver)48[Experimental Value]

Table 2: Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus[Experimental Value]
Bacillus subtilis[Experimental Value]
Escherichia coli[Experimental Value]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for investigating the mechanism of action of this compound. By leveraging the known biological activities of structurally similar compounds, we have proposed putative mechanisms of action in the realms of antimicrobial, anticancer, and anti-inflammatory research. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses and elucidate the specific molecular targets of this compound.

Future research should focus on a multi-faceted approach, beginning with the foundational in vitro assays outlined in this guide. Positive results in these initial screens should be followed by more in-depth mechanistic studies, such as Western blotting to investigate effects on specific signaling proteins, enzyme kinetics to characterize enzyme inhibition, and in vivo studies in appropriate animal models to assess therapeutic potential. The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutic agents.

References

  • Semantic Scholar. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Bohrium. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

  • National Center for Biotechnology Information. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • PubMed. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains. [Link]

  • National Center for Biotechnology Information. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]

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An In-Depth Technical Guide to the Biological Activity of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical scaffolds for therapeutic applications.

Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its stereochemical complexity and conformational flexibility make it an attractive scaffold in medicinal chemistry, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. The 5-oxopyrrolidine-3-carboxylic acid core, in particular, combines the pyrrolidone structure with a carboxylic acid moiety, offering multiple points for chemical modification and the potential for diverse biological activities.

The subject of this guide, this compound, is a synthetic compound that has garnered interest for its potential as a versatile building block in the development of novel therapeutic agents. The presence of the acetylphenyl group provides a handle for further derivatization and may contribute to the molecule's overall biological profile. While comprehensive data on the parent compound is emerging, extensive research into its derivatives has revealed a spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide will delve into the synthesis of this core structure and the subsequent exploration of its derivatives' biological potential.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of an appropriately substituted aniline with itaconic acid.[1] This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

General Synthesis Protocol from Itaconic Acid

A widely adopted method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation of an aniline derivative with itaconic acid.[1] The following protocol is a representative example for a structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be adapted for the synthesis of the title compound by using 4-aminoacetophenone as the starting aniline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (1 equivalent), itaconic acid (1.5 equivalents), and water.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[1]

  • Acidification and Isolation: After cooling, add 5% hydrochloric acid to the mixture and stir for 5 minutes.[1]

  • Purification: The resulting crystalline solid is filtered, washed with water, and purified by dissolving in a 5% sodium hydroxide solution, followed by filtration and acidification of the filtrate with hydrochloric acid to a pH of 5 to yield the final product.[1]

This synthetic strategy provides a reliable and scalable method for producing the core scaffold, which can then be used for further derivatization and biological screening.

Derivatization and Biological Exploration

The true potential of the this compound scaffold is unlocked through the synthesis and evaluation of its derivatives. The carboxylic acid group and the acetylphenyl moiety serve as key points for chemical modification, allowing for the creation of diverse libraries of compounds with varied physicochemical properties and biological activities.

Anticancer Activity

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated significant cytotoxic activity against various cancer cell lines. The primary strategy for derivatization often involves the modification of the carboxylic acid group into amides, hydrazides, and subsequently into various heterocyclic systems like azoles and diazoles.

A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that compounds bearing certain hydrazone and bishydrazone moieties exhibited potent anticancer activity against the A549 human lung adenocarcinoma cell line.[1] Notably, some of these derivatives displayed greater efficacy than the standard chemotherapeutic agent, cisplatin.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative with hydroxyimino groupA5492.47[2]
Derivative with hydroxyimino groupA5495.42[2]
Cisplatin (Reference)A54911.71[2]

Workflow for Anticancer Drug Screening:

Caption: Workflow for anticancer screening of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have shown promise in this area, particularly against Gram-positive bacteria.

In a study of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a compound bearing a 5-nitrothiophene substituent demonstrated selective and potent antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1] Another study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also highlighted their structure-dependent antimicrobial activity against Gram-positive pathogens.[3]

DerivativePathogenMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl moietyCandida auris16[3]
5-Fluorobenzimidazole derivativeS. aureus TCH 15168[3]
Hydrazone with 2-thienyl fragmentS. aureus TCH 151616[3]

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.[4] Some derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their antioxidant properties.

The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] The mechanism of action is believed to involve the donation of a hydrogen atom or an electron from the antioxidant molecule to the stable DPPH free radical, thus neutralizing it.[6][7] Studies on structurally related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown that compounds with heterocyclic moieties like 1,3,4-oxadiazole and triazole exhibit significant antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid.[5][8]

Proposed Antioxidant Mechanism:

antioxidant_mechanism Compound Pyrrolidinone Derivative (ZH) DPPH_H DPPH-H (Yellow) Compound->DPPH_H H• donation Radical_product Z• Compound->Radical_product DPPH_radical DPPH• (Purple) DPPH_radical->DPPH_H

Caption: Proposed mechanism of DPPH radical scavenging by a pyrrolidinone derivative.

DPPH Radical Scavenging Assay Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[9]

  • Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions.[9]

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control well should contain the solvent instead of the sample.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. Key SAR insights from the available literature include:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to hydrazides and subsequently to various heterocyclic moieties such as hydrazones, azoles, and triazoles has been a fruitful strategy for enhancing anticancer and antimicrobial activities.[1][3]

  • Substitution on the Phenyl Ring: The substituents on the phenyl ring at the 1-position of the pyrrolidinone core can significantly influence biological activity. For instance, the presence of a hydroxyl group on the phenyl ring has been explored in the context of antimicrobial and antioxidant activity.[3][8]

  • Specific Functional Groups: The introduction of specific functional groups, such as a 5-nitrothiophene moiety, has been shown to impart potent and selective antimicrobial activity.[1] Similarly, the presence of a hydroxyimino group in certain derivatives was associated with strong anticancer effects.[2]

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the versatility of this chemical framework. Future research in this area should focus on:

  • Comprehensive Evaluation of the Parent Compound: A thorough investigation of the biological activities of the unsubstituted this compound is warranted to establish a baseline for SAR studies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives is crucial for their further development. This could involve enzyme inhibition assays, receptor binding studies, and molecular docking simulations.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their efficacy and safety in a physiological context.

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. Methods, 7, 12.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 18, 2026, from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971.
  • Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118.
  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, (1 (65)).
  • Stankevičiūtė, M., Vaickelionienė, R., Kairytė, K., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(18), 6681.
  • Gein, V. L., Sila, T. V., Vakhrin, M. I., Dmitriev, M. V., & Novikova, V. V. (2009). Synthesis and biological activity of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. Pharmaceutical Chemistry Journal, 43(8), 421-423.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8031.
  • Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971.
  • Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

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Structural Analysis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₃NO₄), a heterocyclic compound featuring the pyrrolidinone core. Molecules based on the 5-oxopyrrolidine-3-carboxylic acid scaffold have garnered significant interest in medicinal chemistry due to their demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4][5] Given the criticality of precise molecular architecture in drug development, rigorous structural verification is paramount. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. For each technique, we discuss the foundational principles, expected analytical outcomes, detailed experimental protocols, and the scientific rationale underpinning the data interpretation, providing researchers with a self-validating system for structural confirmation.

Introduction to the Molecule

This compound is an organic compound classified as an N-aryl substituted pyrrolidinone.[6] The structure integrates a five-membered lactam (a cyclic amide) ring, a carboxylic acid functional group, and an acetylphenyl substituent. This unique combination of functional groups dictates its chemical properties and provides multiple handles for spectroscopic analysis.

Physicochemical Properties

A summary of the key computed properties for this molecule is essential for planning analytical experiments, such as preparing solutions of known concentration or predicting chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[6][7]
Molecular Weight ~247.25 g/mol [6][7]
Exact Mass 247.08446 Da[7][8]
LogP (predicted) 1.39[7]
Hydrogen Bond Donors 1 (Carboxylic Acid)[9]
Hydrogen Bond Acceptors 4 (3x Oxygen, 1x Nitrogen)[9]
Polar Surface Area (PSA) 74.68 Ų[7]
Synthetic Context

Understanding the synthesis provides insight into potential starting material-related impurities. The common synthesis route involves a Michael addition reaction between 4-aminoacetophenone and itaconic acid, typically under reflux conditions.[3][7] Structural analysis is therefore crucial to confirm the formation of the desired 5-membered ring and rule out isomeric byproducts.

Caption: General synthesis of the target molecule.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is required for unambiguous structural confirmation. Data from each technique corroborates the others, forming a cohesive and definitive structural assignment.

Integrated_Analysis center Structural Confirmation NMR NMR Spectroscopy (Connectivity) NMR->center Provides H-C framework MS Mass Spectrometry (Formula & Mass) MS->center Confirms elemental composition FTIR FTIR Spectroscopy (Functional Groups) FTIR->center Identifies key bonds XRAY X-ray Crystallography (3D Structure) XRAY->center Definitive solid-state structure

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations, the connectivity of atoms can be pieced together.

Causality & Rationale

We use a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments. ¹H NMR provides information about the electronic environment and neighboring protons for each unique hydrogen. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments are crucial for definitively linking protons to their directly attached carbons (HSQC) and identifying neighboring proton systems (COSY), which validates the overall structure.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure has several distinct proton environments. The use of DMSO-d₆ as a solvent is recommended due to the carboxylic acid proton, which is often too broad or exchanges in protic solvents like CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5-13.0Broad Singlet1HH-a (COOH)The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal.[1]
~8.00Doublet2HH-e (Aromatic)Protons ortho to the electron-withdrawing acetyl group are deshielded. Part of an AA'BB' system.
~7.85Doublet2HH-f (Aromatic)Protons ortho to the nitrogen atom. Part of an AA'BB' system.
~4.0-4.2Multiplet2HH-d (NCH₂)Protons on the carbon adjacent to the nitrogen are deshielded by the electronegative atom.
~3.4-3.6Multiplet1HH-b (CH-COOH)The methine proton is coupled to the two diastereotopic methylene protons at position c.
~2.8-3.0Multiplet2HH-c (CH₂)Methylene protons adjacent to the methine. They are diastereotopic and will show complex splitting.
~2.60Singlet3HH-g (CH₃)The methyl protons of the acetyl group are a singlet as they have no adjacent proton neighbors.

G img img

Caption: Labeled structure for NMR assignments.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The molecule is expected to show 11 distinct carbon signals, as symmetry in the para-substituted phenyl ring results in two pairs of equivalent carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~197C-11 (Ketone C=O)Ketone carbonyls are highly deshielded.
~174C-8 (Amide C=O)Amide carbonyls are slightly more shielded than ketones.[1]
~173C-1 (Acid C=O)Carboxylic acid carbonyls appear in a similar region to amides.[1]
~143C-f (Aromatic C-N)Aromatic carbon directly attached to nitrogen.
~132C-i (Aromatic C-Ac)Aromatic carbon attached to the acetyl group.
~129C-h (Aromatic CH)Aromatic carbons ortho to the acetyl group.
~119C-g (Aromatic CH)Aromatic carbons ortho to the nitrogen.
~51C-5 (NCH₂)Aliphatic carbon adjacent to nitrogen.[1]
~36C-2 (CH-COOH)Methine carbon.[1]
~34C-3 (CH₂)Methylene carbon.[1]
~27C-12 (CH₃)Acetyl methyl carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[10]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish proton-proton coupling networks, particularly within the pyrrolidinone ring and the aromatic system.

    • HSQC (Heteronuclear Single Quantum Coherence): Perform an HSQC experiment to correlate each proton with its directly attached carbon atom, confirming assignments.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) and the ¹³C spectrum (DMSO at δ 39.5 ppm).[2]

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight and elemental formula of a compound with high accuracy.[11] Tandem MS (MS/MS) further provides structural information through controlled fragmentation of the molecule.

Causality & Rationale

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard. It provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₃NO₄). The fragmentation pattern generated in an MS/MS experiment acts as a molecular fingerprint, revealing characteristic losses of functional groups that can be mapped back to the proposed structure, thus validating its connectivity.

Expected Mass Spectrum (Electrospray Ionization - ESI)
  • Ionization Mode: ESI is a soft ionization technique suitable for this polar, acidic molecule. Both positive and negative ion modes should be explored.

  • High-Resolution m/z Values:

    • [M+H]⁺ (Positive Mode): Expected m/z = 248.0917[8]

    • [M-H]⁻ (Negative Mode): Expected m/z = 246.0772[8]

    • [M+Na]⁺ (Positive Mode Adduct): Expected m/z = 270.0737[8]

  • Key Fragmentation Pathways (MS/MS of [M+H]⁺): The fragmentation will likely proceed through the cleavage of the weakest bonds.

fragmentation parent [M+H]⁺ m/z 248.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 230.1 parent->frag1 -18 Da frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z 204.1 parent->frag2 -44 Da (from COOH) frag3 Loss of C₂H₃O (acetyl) [M+H-C₂H₃O]⁺ m/z 205.1 parent->frag3 -43 Da frag4 Acetylphenyl cation [C₈H₈O]⁺ m/z 120.1 parent->frag4 Ring Cleavage

Caption: Plausible MS/MS fragmentation pathways.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like methanol/water (50:50) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Chromatography (LC):

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

    • Ion Source: Electrospray Ionization (ESI).

    • Acquisition: Perform a full scan MS run to find the parent ion. Subsequently, perform a targeted MS/MS experiment on the parent ion m/z to obtain the fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Causality & Rationale

The rationale is to confirm the presence of all key functional groups predicted by the structure. The molecule has three distinct carbonyl groups (ketone, amide, carboxylic acid), which will have slightly different vibrational frequencies due to their electronic environments. The very broad O-H stretch from the carboxylic acid dimer is also a highly characteristic feature. Comparing the experimental spectrum to known values for these groups provides strong corroborating evidence for the structure.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-2500 (very broad)O-H stretchCarboxylic AcidThe broadness is due to strong hydrogen bonding (dimerization).[13]
~3030C-H stretchAromaticCharacteristic absorption for C-H bonds on a benzene ring.[14]
2960-2850C-H stretchAliphaticAbsorptions from the CH₂ and CH groups in the pyrrolidinone ring.[15]
~1740-1700C=O stretchCarboxylic AcidThe C=O of a saturated carboxylic acid.[16]
~1685C=O stretchAryl KetoneThe ketone carbonyl is conjugated with the aromatic ring, lowering its frequency.
~1660C=O stretch (Amide I)Lactam (Amide)The C=O stretch in a five-membered lactam is typically lower than in a linear amide.
1600 & 1500C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, dry powder directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is needed, making this method fast and efficient.

  • Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption peaks and compare them to the expected values.

X-ray Crystallography

X-ray crystallography is the ultimate method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[17] It provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

Causality & Rationale

While other spectroscopic methods provide evidence for connectivity, they do not directly measure the 3D structure. X-ray crystallography does. By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map that reveals the precise location of every atom (excluding hydrogens, which are often computationally placed). This technique is considered the "gold standard" for structural proof, but its application is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge for small molecules.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Purity: The compound must be of the highest possible purity (>99%).

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[20] Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, ethanol) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free area for several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Crystal Mounting: Using a microscope, select a well-formed, clear crystal (typically 0.1-0.3 mm in size). Mount it on a loop or fiber attached to a goniometer head.[17]

  • Data Collection:

    • Mount the goniometer onto the diffractometer. A stream of cold nitrogen (~100 K) is often used to protect the crystal from radiation damage and reduce thermal motion.[17]

    • An intense beam of monochromatic X-rays is directed at the crystal.

    • The crystal is slowly rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.[21]

  • Structure Solution and Refinement:

    • The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map and computationally refined to best fit the experimental data, yielding the final structure with precise atomic coordinates.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Analysis Purify High Purity Sample (>99%) Grow Grow Single Crystal (e.g., Slow Evaporation) Purify->Grow Mount Mount Crystal on Goniometer Grow->Mount Diffract Collect Diffraction Data Mount->Diffract Solve Solve Phase Problem Diffract->Solve Refine Refine Atomic Model Solve->Refine Final Final 3D Structure (Bond Lengths, Angles) Refine->Final

Caption: The workflow for X-ray crystallography.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from multiple orthogonal methods. Mass spectrometry confirms the molecular formula. FTIR spectroscopy verifies the presence of the required functional groups. NMR spectroscopy maps the intricate C-H framework and confirms atomic connectivity. Finally, X-ray crystallography, if successful, provides the definitive and unambiguous three-dimensional structure. This rigorous, multi-technique validation is essential for establishing the identity and purity of any novel chemical entity intended for drug development, ensuring a solid foundation for all subsequent biological and toxicological studies.

References

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  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

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Sources

Characterization of 2,5-Dimethoxy-4-chloroamphetamine (DOC): An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: SQGYWRZISBCKMW-UHFFFAOYSA-N

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical characterization of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine and amphetamine classes. With the InChIKey SQGYWRZISBCKMW-UHFFFAOYSA-N, DOC is a significant molecule in the field of neuroscience and pharmacology due to its high affinity and agonist activity at the serotonin 5-HT₂A receptor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, purification, analytical quantification, and in vitro characterization. Furthermore, this guide delves into the application of DOC as a research tool to investigate the complexities of the serotonergic system and its role in neuronal plasticity.

Chemical Identity and Physicochemical Properties

2,5-Dimethoxy-4-chloroamphetamine, commonly known as DOC, is a synthetic compound first described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky and later detailed by Alexander Shulgin.[1] It is a substituted α-methylated phenethylamine, belonging to the DOx family of psychedelic compounds.[1][2]

PropertyValueSource
IUPAC Name 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine[1][3]
Synonyms DOC, 4-Chloro-2,5-dimethoxyamphetamine[1][4]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molar Mass 229.70 g·mol⁻¹[1]
CAS Number 123431-31-2[1]
Appearance White, odorless, crystalline solid (HCl salt)[3]
Stereochemistry Contains a stereocenter; (R)-(-)-DOC is the more active stereoisomer.[4][5]

Synthesis and Purification

The synthesis of DOC requires a multi-step process, with careful control of reaction conditions to ensure a high-purity final product. The following protocol is a robust method for the laboratory-scale synthesis of DOC, followed by a detailed purification procedure.

Synthetic Workflow

The synthesis of DOC can be achieved through a multi-step pathway starting from 2,5-dimethoxybenzaldehyde. This process involves a Henry reaction, reduction of the nitropropene intermediate, acetylation, nitration, reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, and finally, deacetylation to yield the target compound.

DOC Synthesis Workflow cluster_0 Step 1: Nitropropene Formation cluster_1 Step 2: Reduction to Amphetamine cluster_2 Step 3: Acetylation cluster_3 Step 4: Nitration cluster_4 Step 5: Reduction of Nitro Group cluster_5 Step 6: Sandmeyer Reaction cluster_6 Step 7: Deacetylation A 2,5-Dimethoxybenzaldehyde D 2,5-Dimethoxyphenyl-2-nitropropene A->D B Nitroethane B->D C Ammonium Acetate C->D F 2,5-Dimethoxyamphetamine (2,5-DMA) D->F E Lithium Aluminum Hydride E->F H N-acetyl-2,5-dimethoxyamphetamine F->H G Acetic Anhydride G->H J N-acetyl-4-nitro-2,5-dimethoxyamphetamine H->J I Nitric Acid I->J L N-acetyl-4-amino-2,5-dimethoxyamphetamine J->L K Pd/C, H₂ K->L N N-acetyl-4-chloro-2,5-dimethoxyamphetamine L->N M NaNO₂, HCl, CuCl M->N P 2,5-Dimethoxy-4-chloroamphetamine (DOC) N->P O NaOH, Ethylene Glycol O->P

Caption: Synthetic pathway for 2,5-Dimethoxy-4-chloroamphetamine (DOC).

Experimental Protocol: Synthesis of DOC

Step 1: Synthesis of 2,5-Dimethoxyphenyl-2-nitropropene

  • In a round-bottom flask, dissolve 75 g of 2,5-dimethoxybenzaldehyde in 375 ml of glacial acetic acid.

  • Add 49 ml of nitroethane and 31.2 g of anhydrous ammonium acetate to the solution.

  • Reflux the mixture for 3 hours at an oil bath temperature of 135°C.

  • Remove the solvents by vacuum distillation.

  • Suspend the residue in water and extract with chloroform.

  • Evaporate the chloroform and recrystallize the product from methanol to yield 2,5-dimethoxyphenyl-2-nitropropene.

Step 2: Synthesis of 2,5-Dimethoxyamphetamine (2,5-DMA)

  • Prepare a suspension of 12 g of Lithium Aluminum Hydride (LAH) in 700 ml of anhydrous diethyl ether in a large reaction vessel.

  • Add a solution of 17 g of 2,5-dimethoxyphenyl-2-nitropropene in 500 ml of diethyl ether dropwise to the LAH suspension with vigorous stirring.

  • Reflux the mixture for 20 hours.

  • Cool the mixture in an ice bath and cautiously decompose the excess LAH by the slow addition of 500 ml of water.

  • Dissolve 300 g of potassium sodium tartrate (Rochelle's salt) in the mixture to chelate the aluminum salts.

  • Separate the aqueous phase and extract it three times with 100 ml portions of diethyl ether.

  • Combine the ether phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the ether to obtain 2,5-DMA as a light brown oil.

Step 3-7: Conversion of 2,5-DMA to DOC This multi-step conversion involves acetylation of the amine, nitration of the aromatic ring, reduction of the nitro group, introduction of the chlorine atom via a Sandmeyer reaction, and final deacetylation. For a detailed procedure of these subsequent steps, refer to the synthesis described by Rhodium on Erowid, which is a translation and commentary on a German research paper that aimed to improve upon the original PiHKAL synthesis.[1]

Purification of DOC

High purity of the final compound is critical for accurate pharmacological and toxicological studies. Recrystallization is a common and effective method for purifying amphetamine salts.

Protocol: Recrystallization of DOC Hydrochloride

  • Dissolve the crude DOC freebase in a minimal amount of a suitable solvent, such as isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring until the solution is acidic (test with pH paper).

  • Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.

  • For further purification, the crystals can be redissolved in a minimal amount of boiling ethanol and then allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. The melting point of the hydrochloride salt is reported to be in the range of 188-194.5°C.[1][4]

Analytical Characterization

The identification and quantification of DOC in various matrices, such as seized materials or biological samples, are crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of DOC. Derivatization is often employed to improve the chromatographic properties of the analyte.

Protocol: GC-MS Analysis of DOC in Biological Samples

  • Sample Preparation (Urine/Plasma):

    • To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog of DOC or a structurally similar compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-chlorobutane) under basic conditions (e.g., addition of ammonium hydroxide).[6]

    • Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • Derivatization (Optional but Recommended):

    • To the reconstituted extract, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and heat to form the trifluoroacetyl derivative. This improves volatility and chromatographic peak shape.[7]

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 280-300°C and hold for several minutes.

    • Injection Mode: Splitless injection is recommended for trace analysis.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Characteristic ions for the trifluoroacetyl derivative of DOC should be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of DOC in complex biological matrices like plasma.[9][10]

Protocol: LC-MS/MS Quantification of DOC in Plasma

  • Sample Preparation:

    • To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled DOC).

    • Perform a protein precipitation by adding a threefold volume of a cold organic solvent such as acetonitrile or methanol.[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS/MS Parameters:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of DOC. The product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be optimized for the specific instrument.

Pharmacology and Mechanism of Action

DOC is a potent psychedelic substance, and its primary pharmacological effects are mediated through its interaction with the serotonin system in the central nervous system.[2][3]

Serotonin 5-HT₂A Receptor Agonism

DOC is a potent partial agonist of the serotonin 5-HT₂A receptor.[2][3] This receptor is a Gq/G₁₁-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be the primary mechanism underlying the psychedelic effects of DOC and other 5-HT₂A agonists.[1]

5-HT2A Receptor Signaling Pathway DOC DOC Receptor 5-HT2A Receptor DOC->Receptor binds & activates G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Psychedelic_Effects Psychedelic Effects Ca_release->Psychedelic_Effects PKC->Psychedelic_Effects

Caption: Simplified signaling pathway of the 5-HT₂A receptor activated by DOC.

In Vitro Characterization

To quantitatively assess the interaction of DOC with the 5-HT₂A receptor, receptor binding assays and functional assays are employed.

Protocol: 5-HT₂A Receptor Radioligand Binding Assay This competitive binding assay determines the affinity (Ki) of DOC for the human 5-HT₂A receptor.[1][3]

  • Materials:

    • Membranes from cells expressing the human 5-HT₂A receptor.

    • Radioligand, such as [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).[2][5]

    • Unlabeled DOC for competition.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail.

  • Procedure:

    • In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of DOC.

    • For total binding, omit the unlabeled DOC. For non-specific binding, add a high concentration of a known 5-HT₂A ligand (e.g., unlabeled ketanserin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

    • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of DOC.

    • Plot the percentage of specific binding against the logarithm of the DOC concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of DOC that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Calcium Mobilization Assay This functional assay measures the ability of DOC to activate the 5-HT₂A receptor and induce an intracellular calcium response.[13][14]

  • Materials:

    • Cells expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of DOC into the wells and immediately measure the change in fluorescence over time.

    • As a positive control, use a known 5-HT₂A agonist like serotonin.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of DOC.

    • Plot the fluorescence response against the logarithm of the DOC concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of DOC that produces 50% of the maximal response).

Metabolism

In vivo, DOC is metabolized primarily through O-demethylation at either the 2- or 5-position of the phenyl ring. The resulting metabolites can then be further conjugated with glucuronic acid or sulfate before excretion.[3][15]

DOC Metabolism DOC 2,5-Dimethoxy-4-chloroamphetamine (DOC) Metabolite1 2-O-demethyl-DOC DOC->Metabolite1 O-demethylation (CYP450) Metabolite2 5-O-demethyl-DOC DOC->Metabolite2 O-demethylation (CYP450) Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 Conjugation Conjugate2 Glucuronide/Sulfate Conjugate Metabolite2->Conjugate2 Conjugation

Caption: Primary metabolic pathways of DOC.

Applications in Research and Drug Development

DOC and its analogs are valuable tools in neuroscience research for probing the structure and function of the serotonin system.[5][16]

Probing the 5-HT₂A Receptor

Due to its high affinity and selectivity for the 5-HT₂A receptor, radiolabeled DOC or its analogs can be used in positron emission tomography (PET) imaging to visualize the distribution and density of these receptors in the brain. This can provide insights into the role of the 5-HT₂A receptor in various neurological and psychiatric disorders.

Investigating Neuronal Plasticity

Agonists of the 5-HT₂A receptor, including DOC, have been shown to promote neuronal plasticity, such as an increase in dendritic arborization and synaptogenesis.[17] This has led to interest in their potential therapeutic applications for conditions like depression, anxiety, and post-traumatic stress disorder, where neuronal atrophy is implicated. DOC can be used in in vitro and in vivo models to study the molecular mechanisms underlying these psychoplastogenic effects.

Structure-Activity Relationship (SAR) Studies

The phenethylamine scaffold of DOC provides a template for the design and synthesis of novel ligands with modified selectivity and functional activity at serotonin receptors. By systematically altering the substituents on the aromatic ring and the amphetamine side chain, researchers can explore the structure-activity relationships of 5-HT₂A receptor ligands. This knowledge can guide the development of new therapeutic agents with improved efficacy and reduced side effects. For example, the iodo analog of DOC, DOI, has been investigated for its anti-inflammatory properties.[3]

Safety and Toxicology

DOC is a potent psychoactive substance with a long duration of action (12-24 hours).[1][2] Overdose can lead to severe adverse effects, including agitation, aggression, hallucinations, tachycardia, rhabdomyolysis, seizures, and hyperthermia.[3] Fatal intoxications have been reported, highlighting the potential dangers of this compound, especially in non-clinical settings.[6][18] Therefore, all handling and experimental procedures involving DOC must be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a powerful pharmacological tool for researchers in neuroscience and drug development. Its well-defined chemical structure, potent and selective agonist activity at the 5-HT₂A receptor, and established synthetic and analytical methodologies make it an invaluable compound for investigating the serotonergic system and its role in brain function and disease. This guide provides a comprehensive foundation for the characterization and application of DOC, enabling researchers to leverage its unique properties in their scientific endeavors. The detailed protocols and background information presented herein are intended to facilitate rigorous and reproducible research, ultimately contributing to a deeper understanding of the complex interplay between serotonergic signaling and neuronal function.

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An In-depth Technical Guide to 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number 100394-11-4): Properties, Hazards, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, associated hazards, synthesis, and explores the burgeoning research into its biological activities, including its potential as an anticancer, antibacterial, and antioxidant agent.

Chemical Identity and Physicochemical Properties

This compound is classified as a pyrrolidine derivative, featuring a five-membered saturated heterocycle containing a nitrogen atom.[1] The presence of an acetophenone moiety and a carboxylic acid group contributes to its unique chemical characteristics and biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100394-11-4[2]
Molecular Formula C₁₃H₁₃NO₄[2]
Molecular Weight 247.25 g/mol [1]
Physical State Solid at room temperature (predicted)[1]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Limited water solubility, soluble in polar organic solvents (predicted)[1]
LogP 1.39170[2]
PSA (Polar Surface Area) 74.68000 Ų[2]
InChIKey SQGYWRZISBCKMW-UHFFFAOYSA-N[2]
SMILES CC(=O)c1ccc(N2CC(C(=O)O)CC2=O)cc1[2]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common and efficient method involves the reaction of a primary amine with itaconic acid.[3]

General Synthesis Workflow

The synthesis generally proceeds through a cyclization reaction. The choice of solvent and reaction conditions can be optimized to improve yield and purity.

Synthesis_Workflow Reactant1 4-Aminoacetophenone Reaction Reaction in suitable solvent (e.g., water or solvent-free) Reactant1->Reaction Reactant2 Itaconic Acid Reactant2->Reaction Product This compound Reaction->Product caption General synthesis of this compound.

Sources

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₃NO₄, Mol. Wt. 247.25 g/mol ) is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development.[1] Its structure, featuring a pyrrolidinone ring, a carboxylic acid, and an acetylphenyl moiety, suggests a rich field for spectroscopic analysis. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for this compound. Due to a lack of readily available, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This predictive approach serves as a foundational guide for researchers aiming to synthesize, identify, and characterize this molecule, ensuring scientific integrity through rigorous, source-supported analysis.

Introduction

In the field of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound is one such molecule of interest, combining several key functional groups that imply potential biological activity.[1][2] The synthesis of this compound can be achieved via methods such as the Michael addition of 4-aminoacetophenone to itaconic acid.

Understanding the spectral signature of a molecule is the cornerstone of its chemical identity. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed predictive analysis of the spectral data for this compound. The predictions herein are grounded in the fundamental principles of spectroscopy and supported by spectral data from structurally related compounds.

The core structure consists of three key components:

  • A 4-Acetylphenyl Group: An aromatic ring substituted with an acetyl group, which will exhibit characteristic aromatic signals and carbonyl properties.

  • A 5-Oxopyrrolidine Ring (a γ-lactam): A five-membered cyclic amide that introduces specific constraints and chemical environments.

  • A Carboxylic Acid Moiety: A key functional group with a highly deshielded proton and distinct carbonyl signature.

This document will dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data, providing not only the expected spectral values but also the scientific rationale behind them.

Section 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is expected to show distinct signals for the aromatic, pyrrolidinone, acetyl, and carboxylic acid protons.

Predicted ¹H NMR Chemical Shifts
Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale & Cited Ranges
H-a Carboxylic Acid (-COOH)> 10.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal above 10 ppm.[3][4]
H-b, H-b' Aromatic (ortho to N)7.7 - 7.9Doublet (d)2HThese protons are part of a para-disubstituted ring and are deshielded by the nitrogen atom. Aromatic protons typically resonate between 6.5-8.0 ppm.[5]
H-c, H-c' Aromatic (ortho to Acetyl)7.9 - 8.1Doublet (d)2HDeshielded due to the electron-withdrawing effect of the adjacent acetyl carbonyl group. Data for 4-acetylbiphenyl shows similar protons at ~8.0 ppm.[6]
H-d Pyrrolidinone (-NCH₂CH -)3.4 - 3.6Multiplet (m)1HThis methine proton is alpha to the carboxylic acid group, leading to deshielding. Similar structures show this proton in the 3.2-3.4 ppm range.[7]
H-e, H-f Pyrrolidinone (-NCH₂ CH-)3.9 - 4.2Multiplet (m)2HThese diastereotopic methylene protons are adjacent to the electron-withdrawing nitrogen atom of the lactam, shifting them downfield.[2]
H-g, H-h Pyrrolidinone (-CH₂ CO-)2.7 - 2.9Multiplet (m)2HThese diastereotopic methylene protons are alpha to the lactam carbonyl group, causing a downfield shift. Similar structures show these protons in the 2.6-2.8 ppm range.[2][7]
H-i Acetyl (-COCH₃)2.5 - 2.7Singlet (s)3HMethyl ketones typically show a sharp singlet in this region. The acetyl protons in a related compound resonate at 2.67 ppm.[8]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks and reference the spectrum to the residual solvent signal (e.g., DMSO at 2.50 ppm).[3]

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve Compound in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Correct Phase & Baseline Correction FT->Correct Reference Reference & Integrate Correct->Reference FinalSpectrum FinalSpectrum Reference->FinalSpectrum Final Spectrum

Workflow for NMR sample preparation and analysis.

Section 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be unique and thus produce 13 distinct signals.

Predicted ¹³C NMR Chemical Shifts
Carbon LabelChemical EnvironmentPredicted Shift (δ, ppm)Rationale & Cited Ranges
C1 Acetyl Ketone (C=O)195 - 200The carbonyl carbon of an aromatic ketone is significantly deshielded.[9][10]
C2 Carboxylic Acid (C=O)172 - 176The carbonyl carbon of a carboxylic acid typically appears in the 170-185 ppm range.[3][11]
C3 Lactam (C=O)170 - 174The carbonyl carbon of a γ-lactam is found in a similar region to other amides, around 170-174 ppm.[2]
C4 Aromatic (C-N)142 - 146The aromatic carbon directly bonded to the nitrogen is deshielded.
C5 Aromatic (C-C=O)135 - 139The aromatic carbon bonded to the acetyl group is deshielded and quaternary.
C6, C6' Aromatic (CH, ortho to Acetyl)128 - 130Aromatic CH carbons.
C7, C7' Aromatic (CH, ortho to N)118 - 122Shielded relative to other aromatic carbons due to the nitrogen's influence.
C8 Pyrrolidinone (-NCH₂)49 - 52The carbon adjacent to the nitrogen in the pyrrolidinone ring. Similar structures show this peak around 50 ppm.[2][7]
C9 Pyrrolidinone (-CH₂)35 - 38The methylene carbon alpha to the lactam carbonyl.[7]
C10 Pyrrolidinone (-CH)34 - 37The methine carbon alpha to the carboxylic acid group.[7]
C11 Acetyl (-CH₃)26 - 28The methyl carbon of an acetyl group typically resonates in this range.[8]

Note: Specific assignments for the aromatic carbons (C6/C6' and C7/C7') would require advanced 2D NMR techniques like HSQC and HMBC for definitive confirmation.

Section 3: Predicted Infrared (IR) Spectrum

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum for this molecule is expected to be complex but dominated by several strong carbonyl absorptions and the broad O-H stretch of the carboxylic acid.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale & Cited Ranges
3300 - 2500O-H stretchCarboxylic AcidStrong, BroadThe characteristic broad absorption due to hydrogen bonding in carboxylic acid dimers.[12]
~1730 - 1750C=O stretchγ-LactamStrong5-membered lactams (γ-lactams) typically absorb at a higher frequency than linear amides, in the 1700-1750 cm⁻¹ range.[1]
~1700 - 1725C=O stretchCarboxylic AcidStrongThe carbonyl stretch for a carboxylic acid is typically found between 1700-1730 cm⁻¹.[13]
~1680 - 1690C=O stretchAromatic KetoneStrongConjugation of the ketone's carbonyl group with the aromatic ring lowers its stretching frequency to the 1680-1690 cm⁻¹ region.[9][14]
3100 - 3000C-H stretchAromaticMediumTypical stretching vibration for sp² C-H bonds.[15]
3000 - 2850C-H stretchAliphaticMediumStretching vibrations for the sp³ C-H bonds on the pyrrolidinone ring.[15]
1600, 1500C=C stretchAromatic RingMedium-WeakCharacteristic skeletal vibrations of the benzene ring.[15]
1300 - 1200C-O stretchCarboxylic AcidStrongThe C-O single bond stretch in a carboxylic acid is typically strong.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Load Place Sample on Crystal Background->Load Apply Apply Pressure Load->Apply Acquire Acquire Sample Spectrum Apply->Acquire FinalSpectrum FinalSpectrum Acquire->FinalSpectrum Final Spectrum

Workflow for ATR FT-IR sample analysis.

Section 4: Predicted Mass Spectrum (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Using electrospray ionization (ESI), we can predict the formation of protonated or deprotonated molecular ions.

Predicted Molecular Ions (ESI-MS)
IonCalculated m/zMode
[M+H]⁺248.0917Positive
[M+Na]⁺270.0736Positive
[M-H]⁻246.0772Negative

Rationale: The molecular formula C₁₃H₁₃NO₄ gives an exact mass of 247.0845 u. The predicted ions are based on the addition or removal of a proton (H⁺) or the addition of a sodium ion (Na⁺).

Predicted Fragmentation Pattern (MS/MS)

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 248.1) would likely lead to characteristic fragments. The most probable fragmentation pathways involve the cleavage of the bonds adjacent to carbonyl groups, leading to stable acylium ions.[16]

  • Loss of H₂O (m/z 230.1): A common fragmentation for carboxylic acids.

  • Loss of COOH radical (m/z 203.1): Cleavage of the carboxylic acid group.

  • Formation of the 4-acetylphenyl isocyanate ion (m/z 147.1): Resulting from cleavage within the pyrrolidinone ring.

  • Formation of the 4-acetylphenylylium ion (m/z 121.1): Following cleavage of the N-aryl bond.

  • Formation of the acetyl acylium ion (m/z 43.0): A very common fragment from acetyl-containing compounds.[17]

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z = 248.1 F1 Loss of H₂O m/z = 230.1 M->F1 - H₂O F2 Loss of C₄H₅NO₂ m/z = 147.1 (4-acetylphenyl isocyanate) M->F2 - C₄H₅NO₂ F3 Loss of C₅H₆NO₃ m/z = 121.1 (4-acetylphenylylium) M->F3 - C₅H₆NO₃ F4 Loss of C₇H₄NO m/z = 43.0 (Acetyl Cation) F3->F4 - CO

A potential fragmentation pathway for [M+H]⁺.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral characterization of this compound. By synthesizing information from foundational spectroscopic principles and data from analogous structures, we have established a robust set of expected spectral data. The predicted ¹H and ¹³C NMR shifts, characteristic IR absorption bands, and likely mass spectrometry fragmentation patterns serve as a critical reference for any researcher working with this compound. While these predictions offer a strong basis for identification, experimental verification remains the gold standard. This document is intended to empower researchers by providing a scientifically grounded roadmap for the analysis and confirmation of this promising molecule.

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An In-depth Technical Guide to 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of significant interest within the field of medicinal chemistry. While the specific historical discovery of this compound remains nuanced, its chemical lineage is rooted in the exploration of the 5-oxopyrrolidine-3-carboxylic acid scaffold. This guide will delve into the logical progression of its synthesis, the causality behind the experimental choices, and the current understanding of its biological activities. We will explore its potential as a cytotoxic and antioxidant agent, supported by available data and contextualized within the broader landscape of related heterocyclic compounds. Detailed experimental protocols, data summaries, and visual diagrams are provided to offer a practical and in-depth resource for researchers in drug discovery and development.

Introduction: The Emergence of a Versatile Scaffold

The story of this compound is not one of a singular, celebrated discovery but rather an emergence from the systematic exploration of the 5-oxopyrrolidine-3-carboxylic acid core. This heterocyclic scaffold has garnered considerable attention in medicinal chemistry due to its presence in various biologically active molecules and its synthetic tractability.[1] The pyrrolidinone ring, a five-membered lactam, serves as a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] The strategic placement of a carboxylic acid group at the 3-position and a variable substituent at the 1-position of the nitrogen atom has proven to be a fruitful strategy for generating libraries of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

The introduction of a 4-acetylphenyl moiety at the N-1 position, yielding the topic compound, represents a logical step in the structure-activity relationship (SAR) studies of this class. The acetyl group offers a key site for further chemical modification and potential hydrogen bonding interactions with biological targets, while the phenyl ring provides a rigid scaffold that can be oriented within receptor binding pockets. Although a definitive "discovery" paper for this specific molecule is not readily apparent in the public domain, its existence is a testament to the ongoing efforts to explore the chemical space around the 5-oxopyrrolidine-3-carboxylic acid core.

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this compound is elegantly achieved through a well-established and efficient chemical transformation: the aza-Michael addition. This approach underscores the principle of convergent synthesis, where key structural fragments are brought together in a single, high-yielding step.

Conceptual Synthetic Pathway

A retrosynthetic analysis reveals a straightforward disconnection of the target molecule into two readily available starting materials: 4-aminoacetophenone and itaconic acid.[4] This pathway is strategically sound due to the commercial availability and relatively low cost of these precursors.

G cluster_precursors Target This compound Disconnect Aza-Michael Addition Disconnection Target->Disconnect Precursors Starting Materials Aminoacetophenone 4-Aminoacetophenone Disconnect->Aminoacetophenone C-N bond ItaconicAcid Itaconic Acid Disconnect->ItaconicAcid C-C bond

Figure 1: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol: Aza-Michael Addition

This protocol describes a common and efficient method for the synthesis of this compound. The reaction proceeds via a conjugate addition of the amine to the electron-deficient alkene of itaconic acid, followed by an intramolecular cyclization to form the lactam ring.

Materials:

  • 4-Aminoacetophenone

  • Itaconic Acid

  • Water (as solvent)

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Reactant Stoichiometry: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 4-aminoacetophenone and itaconic acid.

  • Solvent Addition: Add a sufficient volume of water to the flask to create a slurry that can be efficiently stirred. Water is an excellent choice of solvent for this reaction due to its ability to facilitate the proton transfer steps involved in the mechanism and its environmental benignity.

  • Reaction Setup: Attach a reflux condenser to the flask and place the assembly on a heating mantle.

  • Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condition ensures that the reaction temperature remains constant at the boiling point of the solvent.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, being less soluble in cold water, will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity solid.

G Start Combine Reactants: 4-Aminoacetophenone Itaconic Acid Water Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize End Pure Product Recrystallize->End

Sources

Unraveling the Therapeutic Potential of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for the novel chemical entity, 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As a compound with limited published data, this document provides researchers, scientists, and drug development professionals with a robust framework for elucidating its mechanism of action. By integrating computational approaches, unbiased biochemical and genetic screening, and rigorous biophysical validation, this guide serves as a roadmap from initial hypothesis generation to confirmed target engagement in a cellular context. Detailed, field-proven protocols for key experimental workflows, including Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screens, are provided to ensure scientific integrity and reproducibility. The overarching goal is to empower research teams to systematically deconvolve the biological activity of this promising molecule and unlock its therapeutic potential.

Introduction and Rationale

This compound is a novel small molecule featuring a unique combination of a pyrrolidinone core, an acetylphenyl moiety, and a carboxylic acid group. This structural architecture suggests a high potential for specific interactions with biological macromolecules. Preliminary evaluations have indicated potential cytotoxic, antioxidant, and DNA damage protection properties, making it a person of interest for further investigation.[1] The pyrrolidinone ring is a privileged scaffold found in numerous bioactive compounds, including those with applications in neuroscience and oncology.[2][3][4] Similarly, aryl propionic acid derivatives are a well-established class of pharmacologically active agents.[5][6][7]

Given the nascent stage of research on this specific molecule, a systematic and unbiased approach is required to identify its primary protein target(s). Target identification is a critical step in drug discovery, providing the mechanistic foundation for rational drug design and optimization.[8][9] This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow designed to navigate the complexities of target deconvolution for a novel chemical entity.

Foundational Analysis: Hypothesis Generation

Before embarking on extensive experimental screening, a foundational analysis of the molecule's structure can guide the formulation of initial hypotheses.

  • Structural Analog Analysis: The 5-oxopyrrolidine-3-carboxylic acid core is a derivative of pyroglutamic acid. Analogs of pyroglutamic acid have been explored for a range of biological activities, including as modulators of central nervous system targets.[10][11] The acetylphenyl group is present in compounds with known antioxidant and anticholinesterase activities.[12] A thorough literature search for targets of these and other structurally related motifs can provide a preliminary list of candidate protein families (e.g., kinases, metabolic enzymes, G-protein coupled receptors).

  • In Silico Screening: Computational methods, such as reverse docking and pharmacophore modeling, can be employed to screen the molecule against libraries of known protein structures. This approach can generate a ranked list of potential binding partners based on predicted binding affinity and conformational complementarity, offering a cost-effective initial filter.

Part 1: Unbiased Target Identification Strategies

To move beyond hypothesis-driven approaches, unbiased screening methodologies are essential for discovering novel or unexpected targets.[13] These methods fall into two primary categories: affinity-based and genetic-based.

Affinity-Based Proteomics

Affinity-based methods leverage the physical interaction between the small molecule and its protein target to isolate and identify the binding partner(s) from a complex biological mixture, such as a cell lysate.[14][15]

AP-MS is a powerful and direct biochemical method for target identification.[8][16] The core principle involves immobilizing the small molecule (the "bait") and using it to capture its binding partners ("prey") from a proteome, which are then identified by mass spectrometry.[16]

APMS_Workflow cluster_prep Phase 1: Probe Synthesis & Lysate Prep cluster_capture Phase 2: Target Capture cluster_analysis Phase 3: Identification Bait Synthesize Affinity Probe (e.g., Biotinylated Compound) Beads Immobilize Probe on Streptavidin Beads Bait->Beads Incubate Incubate Beads with Cell Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS Digest In-gel Tryptic Digest SDS->Digest MS LC-MS/MS Analysis Digest->MS DB Database Search & Protein Identification MS->DB

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify drug resistance genes.

Part 2: Rigorous Target Validation

Identifying a "hit" from a primary screen is only the first step. A series of orthogonal validation experiments are mandatory to confirm that the candidate protein is a bona fide target. [9]

Confirmation of Direct Binding

Biophysical techniques are required to prove a direct, physical interaction between the compound and the candidate protein and to quantify the binding affinity.

SPR is a label-free optical technique that measures biomolecular interactions in real-time. [17][18]It provides quantitative data on binding kinetics (association and dissociation rates) and affinity (KD). [19][20] Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto a sensor chip surface. [18]2. Analyte Injection: Inject a series of concentrations of this compound (the "analyte") across the chip surface. [18]3. Detection: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand. This change is proportional to the mass on the surface and is plotted in real-time as a sensorgram. [17][19]4. Kinetic Analysis: Fit the association and dissociation curves of the sensorgram to a binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka). [18]A low KD value indicates a high binding affinity.

Table 1: Comparison of Target Validation Techniques

TechniquePrincipleKey Output(s)ProsCons
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingAffinity (KD), Kinetics (ka, kd)Real-time, label-free, quantitativeRequires purified protein, potential for immobilization artifacts
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein thermal stabilizationTarget engagement, Tagg shiftIn-cell/in-vivo, label-freeIndirect, throughput can be limited without specialized formats
Isothermal Titration Calorimetry (ITC) Heat change upon bindingAffinity (KD), Stoichiometry (n), Enthalpy (ΔH)Gold standard for thermodynamics, label-freeRequires large amounts of pure protein and compound
Target Knockdown/out (siRNA/CRISPR) Genetic ablation of target proteinPhenotypic changeConfirms target necessity in cellsPotential for off-target effects (siRNA), compensation mechanisms
Confirmation of Target Engagement in Cells

Demonstrating that the compound binds its target within the complex environment of a living cell is the ultimate proof of engagement.

CETSA is a powerful method for verifying target engagement in intact cells and tissues. [21][22][23]The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand. [22][23][24] Experimental Protocol: CETSA

  • Treatment: Treat intact cells with either the compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures. [23]Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation. [23]4. Detection: Quantify the amount of soluble target protein remaining at each temperature using a protein detection method like Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the compound-treated samples compared to the control indicates target stabilization and therefore, engagement. [25]

Conclusion and Future Directions

The strategic framework detailed in this guide provides a rigorous and scientifically sound pathway for the identification and validation of therapeutic targets for this compound. By combining unbiased discovery methods like AP-MS and CRISPR screening with robust validation techniques such as SPR and CETSA, researchers can confidently elucidate the compound's mechanism of action. Successful target validation will pave the way for subsequent stages of drug development, including structure-activity relationship (SAR) studies, lead optimization, and preclinical in vivo efficacy models. This integrated approach maximizes the probability of success and provides the critical mechanistic insights necessary to translate a promising novel molecule into a potential therapeutic.

References

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic derivative of glutamic acid also known as pyroglutamic acid, represents a privileged scaffold in medicinal chemistry.[1][2] This five-membered lactam ring is a structural unit in numerous biologically active compounds, valued for its ability to impart conformational rigidity and serve as a versatile chiral building block.[3][4] Its derivatives are known to possess a wide spectrum of biological activities, including analgesic, antihypoxic, antiproliferative, and antimicrobial properties.[5]

This guide focuses specifically on the synthesis of N-1 substituted derivatives bearing a 4-acetylphenyl group. The inclusion of the 1-(4-acetylphenyl) moiety provides a unique combination of structural features that contribute to biological activity and offers a reactive handle for further chemical modifications, making it a compound of significant interest for drug discovery and development.[6][7] Recent studies have highlighted the potential of these derivatives as promising anticancer and antimicrobial agents, capable of targeting multidrug-resistant pathogens.[8][9]

This document provides an in-depth guide to the synthesis, derivatization, and characterization of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Section 1: Synthetic Strategies and Mechanistic Insights

The synthesis of the target derivatives can be logically divided into two main phases: the construction of the core this compound structure, followed by its strategic derivatization at the C-3 carboxylic acid position.

Synthesis of the Core Scaffold

The most direct and widely adopted method for constructing the core scaffold is the reaction between a primary aromatic amine, in this case, 4-aminoacetophenone, and itaconic acid (2-methylenesuccinic acid).[9][10]

Mechanism Rationale: This transformation proceeds via a tandem reaction sequence. The first step is a nucleophilic conjugate addition (a Michael addition) of the amine to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular cyclization via amidation, where the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring. This reaction is typically performed under reflux in a suitable solvent like water or acetic acid.[10]

G cluster_0 Core Synthesis Mechanism start_mats 4-Aminoacetophenone + Itaconic Acid michael_add Michael Addition (Nucleophilic Conjugate Addition) start_mats->michael_add intermediate Acyclic Intermediate michael_add->intermediate cyclization Intramolecular Amidation (Cyclization & Dehydration) intermediate->cyclization product This compound cyclization->product

Caption: Mechanism for the synthesis of the core scaffold.

Derivatization Strategies at the C-3 Position

The carboxylic acid group at the C-3 position is the primary site for introducing molecular diversity. A common and highly effective strategy involves converting the acid into a more reactive intermediate, the carbohydrazide, which serves as a versatile precursor for a wide array of derivatives.[8][10]

The Central Role of the Carbohydrazide Intermediate: The synthesis of the 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate is a pivotal step. It is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine hydrate.[9][11] This hydrazide is a potent nucleophile, enabling the straightforward synthesis of several important classes of derivatives:

  • Hydrazones: Synthesized via condensation of the carbohydrazide with a diverse range of aromatic and heterocyclic aldehydes or ketones.[8][9][12] This reaction is robust and allows for the rapid generation of a library of compounds with varied electronic and steric properties.

  • Azoles and Diazoles: The carbohydrazide can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds. For example, reaction with pentane-2,4-dione yields a pyrazole derivative, while reaction with hexane-2,5-dione affords a pyrrole derivative.[8][9][11] These reactions are typically acid-catalyzed.

G cluster_1 Derivatization Workflow core_acid Core Carboxylic Acid ester Esterification (e.g., MeOH, H+) core_acid->ester methyl_ester Methyl Ester Intermediate ester->methyl_ester hydrazinolysis Hydrazinolysis (N2H4·H2O) methyl_ester->hydrazinolysis hydrazide Carbohydrazide Intermediate hydrazinolysis->hydrazide hydrazones Hydrazone Derivatives hydrazide->hydrazones azoles Azole/Diazole Derivatives hydrazide->azoles aldehyde_ketone Aldehydes/ Ketones aldehyde_ketone->hydrazones dicarbonyl Diketones (e.g., Hexane-2,5-dione) dicarbonyl->azoles

Caption: General workflow for derivatization at the C-3 position.

The Power of Multicomponent Reactions (MCRs)

For generating large, diverse libraries of compounds, multicomponent reactions (MCRs) offer a highly efficient alternative to traditional multi-step synthesis.[13][14] MCRs combine three or more reactants in a single pot to form a complex product in a highly atom- and step-economical fashion.[15][16] The Ugi four-component reaction (U-4CR), which combines an amine, an aldehyde, a carboxylic acid, and an isocyanide, is particularly well-suited for producing peptide-like scaffolds and diverse heterocyclic systems.[17][18][19] While not a direct synthesis for the title compounds, a well-designed Ugi reaction could rapidly generate analogous structures, accelerating the drug discovery process.

Section 2: Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described stoichiometry, conditions, and purification methods is critical for achieving the desired outcomes.

Protocol 1: Synthesis of this compound (2)

This protocol is adapted from the established reaction of an amine with itaconic acid.[9]

  • Materials:

    • 4-aminoacetophenone (1)

    • Itaconic acid

    • Water (deionized)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-aminoacetophenone (13.5 g, 0.1 mol) and itaconic acid (13.0 g, 0.1 mol) in 100 mL of water.

    • Heat the mixture to reflux with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds.

    • Maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol solvent system).

    • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound (2) as a white or off-white solid.

  • Expected Yield: 75-85%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Protocol 2: Synthesis of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carbohydrazide (4)

This two-step protocol involves esterification followed by hydrazinolysis.

  • Part A: Methyl 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylate (3)

    • Suspend the carboxylic acid 2 (24.7 g, 0.1 mol) in 150 mL of methanol.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring in an ice bath.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Cool the solution and reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated solution into 300 mL of ice-cold water.

    • Neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the methyl ester 3 .

  • Part B: 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carbohydrazide (4) [9]

    • Dissolve the methyl ester 3 (26.1 g, 0.1 mol) in 150 mL of 2-propanol or ethanol.

    • Add hydrazine monohydrate (10 mL, ~0.2 mol) to the solution.

    • Heat the mixture to reflux for 12-16 hours. A precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration, wash with cold 2-propanol, and dry under vacuum to yield the carbohydrazide 4 .

  • Expected Yield: >80% over two steps.

Protocol 3: General Protocol for Synthesis of Hydrazone Derivatives (e.g., 5)

This protocol describes the condensation of the carbohydrazide intermediate with an aldehyde.

  • Materials:

    • Carbohydrazide 4

    • Substituted aldehyde (e.g., benzaldehyde)

    • 2-Propanol or Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a 50 mL flask, suspend carbohydrazide 4 (2.61 g, 10 mmol) in 25 mL of 2-propanol.

    • Add the desired aldehyde (10 mmol) and 2-3 drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours. The formation of the product is often visible as a thick precipitate.

    • Cool the mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold 2-propanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., 1,4-dioxane or DMF/water) may be necessary for high purity.[9]

  • Expected Yield: 60-98%, depending on the aldehyde used.

Section 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of all synthesized compounds.

Technique Key Observables for 1-(4-acetylphenyl)-5-oxopyrrolidine Derivatives
¹H NMR Pyrrolidinone Ring: Diastereotopic protons of CO-CH₂ (~2.7-2.8 ppm, m), CH-COOH (~3.2-3.4 ppm, m), and N-CH₂ (~3.8-4.1 ppm, m). Aromatic Ring: Two doublets in the aromatic region (~7.6 ppm and ~7.9 ppm) characteristic of a 1,4-disubstituted benzene ring. Acetyl Group: A singlet around 2.5 ppm (3H). Derivatives: Appearance of new signals, e.g., N=CH proton for hydrazones (~8.0-8.2 ppm) and additional aromatic/aliphatic signals from the new moiety.[9][20][21]
¹³C NMR Pyrrolidinone Ring: Signals for CO-CH₂, CH-C=O, and N-CH₂ typically appear between 33-55 ppm. Carbonyls: Lactam C=O (~171-174 ppm), Carboxylic/Ester/Amide C=O (~168-175 ppm), Acetyl C=O (~196 ppm).[9][20]
IR (KBr) Strong absorption bands for C=O stretching of the lactam (~1660-1680 cm⁻¹), the acetyl group (~1670-1690 cm⁻¹), and the C-3 carbonyl group (acid ~1710 cm⁻¹, hydrazide ~1650 cm⁻¹). N-H stretching for hydrazides/hydrazones (~3200-3350 cm⁻¹).[9][21]
Mass Spec. Provides the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺), confirming the molecular weight of the synthesized compound.[22][23]

Section 4: Biological Activity and Future Directions

The unique structure of this compound, combining the acetophenone moiety with the pyrrolidinone core, makes it a molecule of high interest in medicinal chemistry.[6] Derivatives from this scaffold have demonstrated a promising range of biological activities.

  • Antimicrobial and Anticancer Activity: Numerous studies have shown that derivatives, particularly hydrazones and azoles, exhibit potent activity against multidrug-resistant Gram-positive bacteria (like S. aureus) and various cancer cell lines (like A549 lung cancer).[8][9][12][24] The nature of the substituent introduced at the C-3 position plays a crucial role in modulating this activity.

  • Other Potential Activities: Related 5-oxopyrrolidine compounds have shown antioxidant, DNA damage protection, and anti-inflammatory properties, suggesting that this scaffold could be explored for a variety of therapeutic applications.[6][22]

The protocols and strategies outlined in this guide provide a robust framework for synthesizing and diversifying the this compound scaffold. This will enable researchers to generate novel chemical entities for screening in various biological assays, contributing to the discovery of new therapeutic agents.

References

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Application Notes and Protocols for the Investigation of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyrrolidine Scaffolds in Oncology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique stereochemical and physicochemical properties have made it a cornerstone in the development of novel therapeutics.[2][3] Within this class, 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have emerged as compounds of interest, with preliminary studies indicating potential cytotoxic effects against various cancer cell lines.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the anticancer potential of this compound, from initial in vitro screening to in vivo validation and mechanistic elucidation.

Compound Profile: this compound

Property Description Source
IUPAC Name This compound
CAS Number 100394-11-4[5]
Molecular Formula C13H13NO4[4][6]
Molecular Weight 247.25 g/mol [4]
Solubility Limited water solubility, soluble in polar organic solvents.[4]
Synthesis Commonly synthesized via a Michael addition reaction.[4]

Proposed Mechanism of Action and Investigational Strategy

While the precise mechanism of action for this compound is yet to be fully elucidated, the structural motifs present in pyrrolidine derivatives suggest potential interactions with key signaling pathways dysregulated in cancer.[2][7] Many pyrrolidine-containing compounds have been shown to induce apoptosis and modulate cell cycle progression.[7] A logical investigational workflow should, therefore, begin with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more focused assays to determine the mode of cell death and the underlying molecular targets.

PART 1: In Vitro Evaluation of Anticancer Activity

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8]

Protocol: MTT Cell Viability Assay [8][9][10]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adhesion.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS and filter sterilize.

    • Remove the treatment media and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.[11][12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[11][12][13]

Protocol: Annexin V/PI Apoptosis Assay [11][12][14][15]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[12]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

    • Incubate for 15-20 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

To investigate if the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is a standard method.[16][17][18][19] PI stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol: Cell Cycle Analysis [16][17][18][19]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.[17]

    • Fix the cells for at least 30 minutes at 4°C.[17]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The DNA content will be represented as fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

PART 2: Mechanistic Elucidation

Western Blot Analysis of Key Signaling Proteins

Based on the known activities of other pyrrolidine derivatives, it is plausible that this compound may modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT pathway.[20][21] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of proteins within these pathways.[22][23]

Protocol: Western Blot Analysis [22][23][24][25]

  • Protein Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Visualization of Proposed Signaling Pathway

Proposed_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT Bcl2 Bcl-2 (Anti-apoptotic) p_AKT->Bcl2 Inhibits Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Compound 1-(4-Acetylphenyl)-5- oxopyrrolidine-3-carboxylic acid Compound->p_AKT Inhibits? Compound->Bax Promotes? In_Vivo_Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection 2-3 times/week Data_Collection->Treatment Endpoint Endpoint Analysis: Tumor Excision, Weight, Histology Data_Collection->Endpoint

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The outlined protocols are designed to be robust and reproducible, allowing for a thorough investigation of the compound's efficacy and mechanism of action. Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to support its advancement as a clinical candidate.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • CAS#:100394-11-4 | this compound. Chemsrc. [Link]

  • (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

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Application Notes & Protocols: Preliminary Antimicrobial Evaluation of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Pyrrolidine and its derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant biological activities, including antibacterial and antifungal properties.[1][2] The γ-lactam ring within the pyrrolidone core is a key structural feature found in several natural and synthetic antimicrobial agents.[3] Some pyrrolidinedione derivatives, for instance, have been identified as a new class of antibiotics targeting bacterial fatty acid biosynthesis.[4]

This document outlines a comprehensive experimental strategy for the initial antimicrobial characterization of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid . As a novel synthetic molecule, its potential as an antimicrobial agent is unknown. The following protocols are designed to systematically evaluate its efficacy, spectrum of activity, mode of action, and preliminary safety profile. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a robust and self-validating investigation.

Compound Profile
  • Compound Name: this compound

  • IUPAC Name: this compound

  • Core Scaffold: Pyrrolidone (γ-lactam)

  • Key Features: A carboxylic acid group at the 3-position and an N-phenyl substituent bearing an acetyl group. These functional groups offer potential sites for hydrogen bonding and other interactions with biological targets.

Part 1: Primary Efficacy Screening — Is the Compound Active?

The first critical step is to determine if the compound exhibits any antimicrobial activity and to quantify this activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose due to its quantitative nature and suitability for high-throughput screening.[5][6][7]

Workflow for Primary Efficacy Screening

cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination prep_compound Prepare Stock Solution of Test Compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute prep_inoculum Prepare Standardized Microbial Inocula (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate Plate (18-24h @ 35-37°C) inoculate->incubate_mic read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate Agar Plates (24-48h @ 35-37°C) plate_mbc->incubate_mbc read_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC values.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination

Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This assay identifies whether the compound has bacteriostatic (growth-inhibiting) or potentially bactericidal (killing) activity.

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Standardized microbial inocula (see Appendix A for suggested strains)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or McFarland turbidity standards

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Expert Insight: DMSO is a common solvent, but its concentration in the final assay wells should not exceed 1-2% to avoid solvent-induced toxicity. A vehicle control is essential.

  • Plate Setup: In a 96-well plate, add 100 µL of appropriate broth (CAMHB or RPMI) to wells 2 through 12. Add 200 µL of the test compound at a starting concentration (e.g., 1024 µg/mL diluted from the stock) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 as a growth control (broth only). Well 12 will serve as a sterility control (broth only, no inoculum).

  • Inoculum Preparation: Prepare a fresh microbial culture in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the final diluted microbial suspension. The final volume in each well will be 200 µL. Self-Validation: The final cell concentration is critical. Plate an aliquot of the inoculum used to confirm the starting CFU/mL.

  • Controls:

    • Positive Control: Set up a separate row with a known antibiotic instead of the test compound.

    • Growth Control (Well 11): Inoculated broth without any compound. Must show turbidity.

    • Sterility Control (Well 12): Uninoculated broth. Must remain clear.

    • Vehicle Control: A row with the highest concentration of DMSO used, to ensure the solvent is not inhibitory.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[5]

Protocol 1.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle of the Assay: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial inoculum.[8][9] This assay definitively determines if a compound is bactericidal/fungicidal. An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[9]

Procedure:

  • Post-MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From each well that showed no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[10]

  • Plating: Spot-plate each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until growth is visible in a control spot from the growth control well.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the test compound from which no colonies (or a ≥99.9% reduction compared to the initial inoculum count) grow on the agar plate.[11]

Parameter Description Example Result (µg/mL)
MIC Lowest concentration that inhibits visible growth.16
MBC Lowest concentration that kills ≥99.9% of bacteria.32
MBC/MIC Ratio Determines if the agent is bactericidal (≤4) or bacteriostatic (>4).2 (Bactericidal)

Part 2: Mechanistic Insights — How Does the Compound Work?

If the compound shows promising activity, the next logical step is to investigate its potential mechanism of action. For novel scaffolds, common initial targets include the cell membrane and essential enzymes involved in DNA replication. Pyrrolidone-based antimicrobials have been known to disrupt cell membrane function.[3]

Protocol 2.1: Cell Membrane Integrity Assay

Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[12][13] If the test compound damages the bacterial cell membrane, PI will enter the cell, bind to DNA, and fluoresce, providing a quantitative measure of membrane disruption.[14][15]

Materials:

  • Bacterial suspension (e.g., S. aureus) at mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Test compound

  • Positive control (e.g., 70% Isopropanol or a known membrane-disrupting peptide)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the pellet in PBS to an OD₆₀₀ of ~0.5.

  • Treatment: Aliquot the cell suspension into microfuge tubes. Add the test compound at concentrations of 1x MIC and 4x MIC. Include a no-compound negative control and a positive control.

  • Incubation: Incubate the tubes at 37°C for a set time course (e.g., 30, 60, 120 minutes).

  • Staining: Add PI to each tube to a final concentration of 5-10 µg/mL. Incubate in the dark for 10-15 minutes.[16]

  • Measurement: Measure the fluorescence intensity using a fluorometer (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence compared to the untreated control indicates membrane damage.

Protocol 2.2: DNA Gyrase Inhibition Assay

Principle of the Assay: DNA gyrase is a bacterial topoisomerase II essential for DNA replication and is a validated antibiotic target (e.g., for fluoroquinolones).[17] This assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by gyrase. Inhibition of this activity by the test compound prevents supercoiling.

Materials:

  • Commercially available DNA Gyrase Assay Kit (e.g., from TopoGEN or ProFoldin).[18][19][20] These kits typically contain:

    • Purified E. coli DNA Gyrase

    • Relaxed plasmid DNA substrate

    • 5X Assay Buffer (containing ATP)

    • Stop Buffer/Loading Dye

  • Test Compound

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures as specified by the kit manufacturer.[18] Typically, this involves combining assay buffer, relaxed DNA substrate, water, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to all tubes except the "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.[18]

  • Analysis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with Ethidium Bromide or a safer alternative and visualize under UV light.

    • Result Interpretation: The negative control (relaxed DNA) will run slowest. The positive control (supercoiled DNA) will run fastest. If the test compound inhibits gyrase, the DNA will remain in its relaxed form.

cluster_logic Mechanistic Investigation Logic is_active Compound shows MIC activity? membrane_assay Perform Cell Membrane Integrity Assay (PI) is_active->membrane_assay Yes no_activity No significant antimicrobial activity. (Consider derivatization) is_active->no_activity No gyrase_assay Perform DNA Gyrase Inhibition Assay membrane_assay->gyrase_assay membrane_damage Membrane Damage Confirmed membrane_assay->membrane_damage gyrase_inhibition Gyrase Inhibition Confirmed gyrase_assay->gyrase_inhibition other_mech Explore other mechanisms gyrase_assay->other_mech

Caption: Decision tree for investigating the mechanism of action.

Part 3: Preliminary Safety & Selectivity Profiling

A promising antimicrobial must be more toxic to pathogens than to host cells. Preliminary in vitro toxicology assays are crucial for an early go/no-go decision.

Protocol 3.1: Hemolysis Assay

Principle of the Assay: This assay assesses the compound's ability to lyse red blood cells (erythrocytes), which serves as a rapid and cost-effective screen for general membrane-disrupting activity against mammalian cells.[21] Lysis is quantified by measuring the release of hemoglobin spectrophotometrically.[22]

Materials:

  • Freshly collected human or animal red blood cells (RBCs) in an anticoagulant

  • Phosphate-buffered saline (PBS)

  • Test Compound

  • Positive control: 1% Triton X-100 (causes 100% lysis)[21]

  • Negative control: PBS (causes 0% lysis)

  • 96-well V-bottom plate

  • Spectrophotometer (plate reader)

Procedure:

  • RBC Preparation: Centrifuge whole blood, discard the plasma and buffy coat. Wash the RBC pellet 3-4 times with cold PBS until the supernatant is clear. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup: Add 100 µL of PBS to all wells of a 96-well plate. Add 100 µL of the test compound at 2x the final desired concentrations to the first row and perform a serial dilution down the plate.

  • Controls: Prepare wells with 100 µL of PBS for the negative control and 100 µL of 2% Triton X-100 for the positive control.

  • Incubation: Add 100 µL of the 2% RBC suspension to all wells. Incubate the plate at 37°C for 60 minutes.[23]

  • Pellet RBCs: Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance at 540 nm.[24]

  • Calculation: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[21]

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[25][26] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[27] The amount of formazan produced is proportional to the number of living cells.[25]

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere by incubating for 24 hours at 37°C in 5% CO₂.[25]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24 or 48 hours.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[28]

  • Incubation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[28]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[26] Shake the plate gently for 15 minutes.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Assay Parameter Measured Desired Outcome for a Good Candidate
Hemolysis HC₅₀ (Concentration causing 50% hemolysis)High value (e.g., >100 µg/mL)
Cytotoxicity IC₅₀ (Concentration causing 50% cytotoxicity)High value (e.g., >100 µg/mL)
Selectivity Index (SI) SI = IC₅₀ / MICHigh value (e.g., >10)
Appendix A: Suggested Microbial Strains for Screening

For a comprehensive initial screening, a panel of clinically relevant and standard quality control strains should be used. These are readily available from culture collections like ATCC.[29][30]

Gram-Positive Bacteria Gram-Negative Bacteria Fungi (Yeast)
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)[31]
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Cryptococcus neoformans (e.g., ATCC 208821)
Methicillin-resistant S. aureus (MRSA) (e.g., ATCC 43300)Klebsiella pneumoniae (e.g., ATCC 700603)[32]Drug-resistant Candida auris[33]
References
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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  • Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations. (2025, January 27).
  • Fisher Scientific. (n.d.). TOPOGEN INC DNA Gyrase/Relaxed DNA Assay Kit.
  • CliniSciences. (n.d.). DNA Gyrase Assay Kit.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • ProFoldin. (n.d.). DNA gyrase assay kits.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Creative Biolabs. (n.d.). Propidium Iodide Assay Protocol.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
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  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
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  • CLSI. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • JoVE. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Wiley Online Library. (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials.
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  • PubMed. (2005, February 15). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action.
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  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining....
  • ATCC. (n.d.). Mycology.
  • National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
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  • Scientific Research Publishing. (2021, November 30). Clinical and Laboratory Standards Institute (CLSI) (2017) Performance Standards for Antimicrobial Disk Susceptibility Tests. 12th Edition, Clinical and Laboratory Standards Institute, Wayne, PA.
  • ATCC. (n.d.). Antifungal Susceptibility Testing Panel - MP-5.
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  • ATCC. (n.d.). Drug-resistant Fungi.
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  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • Microbe Investigations. (n.d.). Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352.
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  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples.
  • MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity.

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Application Notes and Protocols for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Versatile Pyrrolidinone Scaffold

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidinone core, a five-membered nitrogen-containing ring that is a prominent scaffold in a variety of biologically active molecules and approved pharmaceuticals.[1] The unique structural combination of the pyrrolidinone ring, a carboxylic acid group, and an acetylphenyl moiety suggests a rich potential for this molecule in medicinal chemistry and drug discovery.[2] The pyrrolidinone nucleus is known to be associated with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The presence of the carboxylic acid and acetylphenyl groups provides valuable handles for chemical modification, allowing for the synthesis of diverse derivatives with potentially enhanced biological activities.[2]

These application notes provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of this compound. The protocols are designed to be clear and reproducible for researchers in both academic and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[2][4]
Molecular Weight 247.25 g/mol [2]
Appearance Expected to be a solidInferred
Solubility Limited water solubility, soluble in polar organic solvents.[2][2]
Melting Point Not available in searched literatureN/A
LogP 1.39170[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is adapted from the synthesis of structurally similar compounds, specifically 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[6] The key steps involve the formation of the pyrrolidinone ring via a Michael addition, followed by appropriate functional group manipulations.

Overall Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Purification A 4-Aminoacetophenone C This compound A->C Reflux in Water B Itaconic Acid B->C D Crude Product E Recrystallization or Column Chromatography D->E F Pure Product E->F

Caption: Synthesis and purification workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Aminoacetophenone

  • Itaconic acid

  • Deionized water

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium carbonate (Na₂CO₃), 5% aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminoacetophenone (1 equivalent) and itaconic acid (1.1 equivalents).

  • Solvent Addition: Add deionized water to the flask to form a slurry. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.5 M of the limiting reagent is a reasonable starting point.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting materials indicates the completion of the reaction. A typical reaction time is 12-24 hours.[6]

  • Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to approximately pH 2-3 by the dropwise addition of 5% hydrochloric acid. This will precipitate the carboxylic acid product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purification Protocols

The crude product may contain unreacted starting materials or side products. Purification can be achieved by recrystallization or column chromatography.

Recrystallization Protocol

Rationale: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.[7]

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature.[8] A solvent system of ethanol/water or isopropanol/water is often a good starting point for polar compounds like the target molecule.

Procedure:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or isopropanol).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[10]

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the acetylphenyl group, the methylene and methine protons of the pyrrolidinone ring, and the acetyl methyl protons. The carboxylic acid proton will likely appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons (ketone, amide, and carboxylic acid), aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
FT-IR Characteristic absorption bands for the C=O stretching of the ketone, amide, and carboxylic acid groups, as well as N-H and O-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (247.25 g/mol ).[2]

Note: For detailed interpretation of NMR spectra, 2D techniques such as COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities.[11]

Application Notes: Biological Evaluation

Preliminary studies on similar pyrrolidinone derivatives suggest potential anticancer and antioxidant activities.[1][2] The following protocols provide a framework for evaluating the biological potential of this compound.

Anticancer Activity: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of potential anticancer compounds.[12]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a series of dilutions of this compound for 24, 48, or 72 hours.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[14]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[16] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[17]

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid or Trolox can be used as a positive control.[18]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Potential Mechanisms of Action

The anticancer activity of pyrrolidinone derivatives is often linked to the induction of apoptosis (programmed cell death).[19] This can occur through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[19] Further investigation into the mechanism of action of this compound could involve Western blotting to assess the expression levels of key apoptotic proteins.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a solid foundation for its synthesis, purification, characterization, and preliminary biological evaluation. Further derivatization of this core structure may lead to the discovery of compounds with enhanced potency and selectivity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7875. [Link]

  • Sahu, R., Kumar, A., & Singh, R. K. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. [Link]

  • bioRxiv. (n.d.). Methodology: Preparation of Medicinal Plant Extracts and DPPH Assay. [Link]

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]

  • Protocols.io. (2023, February 27). MTT assay protocol. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • ResearchGate. (2021). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • Thieme. (n.d.). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5123. [Link]

  • PubChem. (n.d.). (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Unknown. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]

  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • ChemSrc. (2025, September 19). CAS#:100394-11-4 | this compound. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(23), 5586. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. [Link]

  • OSTI.GOV. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

Sources

Application Notes and Protocols for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Pyrrolidine-Based Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring stands out as a privileged scaffold. Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of molecules.[1] This inherent structural advantage has led to the development of numerous FDA-approved drugs containing the pyrrolidine motif.[2] 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid emerges as a research chemical of considerable interest, integrating this versatile heterocyclic core with an acetophenone moiety and a reactive carboxylic acid handle.[3] This unique combination of functional groups suggests a broad spectrum of potential biological activities, from anticancer and antimicrobial to antioxidant applications.[3][4]

Preliminary investigations have indicated that this compound may exhibit cytotoxicity against certain cancer cell lines, possess antioxidant properties by scavenging free radicals, and potentially offer protection against DNA damage.[3] The presence of the carboxylic acid group not only influences its physicochemical properties but also serves as a prime site for synthetic modification, enabling the generation of diverse chemical libraries for screening. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers and drug development professionals seeking to explore the therapeutic potential of this promising research chemical.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₃H₁₃NO₄[3][5]
Molecular Weight 247.25 g/mol [3]
CAS Number 100394-11-4[6]
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O[5]
Chemical Class Pyrrolidine derivative, Heterocyclic organic compound[3]

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be readily achieved through the cyclization of itaconic acid with 4-aminoacetophenone.[6] This method is analogous to established procedures for similar 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[7][8]

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Itaconic_Acid Itaconic Acid Product This compound Itaconic_Acid->Product + Itaconic_Acid->Product Reflux in Water or Acetic Acid Aminoacetophenone 4-Aminoacetophenone Aminoacetophenone->Product

Caption: Synthesis of the target compound via cyclization.

Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 equivalent) and 4-aminoacetophenone (1.0 equivalent).[6]

  • Solvent Addition: Add a suitable solvent such as water or glacial acetic acid. The choice of solvent can influence reaction time and purity. Water is a greener solvent choice, while acetic acid can sometimes facilitate the reaction for less reactive amines.[7][8]

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocols: Exploring Biological Activity

The unique structural features of this compound make it a compelling candidate for various biological assays. Below are detailed protocols for investigating its potential anticancer and antioxidant activities.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a method to evaluate the cytotoxic (cell-killing) potential of the compound against a panel of human cancer cell lines.

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24h for Cell Adherence A->B D Treat Cells with Compound Dilutions B->D C Prepare Serial Dilutions of the Test Compound C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h (Formation of Formazan) F->G H Solubilize Formazan Crystals with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 I->J Derivatization_Pathway Start 1-(4-Acetylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Agent (e.g., EDC/HOBt) Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst (e.g., H2SO4)

Caption: Synthetic routes for derivatization.

Amide Synthesis (Example):

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq) and stir at room temperature for 30 minutes.

    • Scientific Rationale: The coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the coupling reagents and unreacted starting materials. Purify the crude product by column chromatography or recrystallization.

Data Interpretation and Troubleshooting

  • Cytotoxicity Assay: A low IC₅₀ value indicates high potency. If high variability is observed between replicate wells, check for inconsistent cell seeding or pipetting errors. If the compound is not soluble in the medium, consider using a lower concentration of DMSO or a different solvent system.

  • Antioxidant Assay: A low EC₅₀ value signifies strong antioxidant potential. If the results are not reproducible, ensure the DPPH solution is freshly prepared and protected from light.

  • Synthesis: If the yield of the synthesis or derivatization is low, consider optimizing the reaction conditions, such as temperature, reaction time, or the choice of solvent and reagents.

Conclusion

This compound represents a valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive scaffold for generating novel compounds with diverse biological activities. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this and related compounds in the quest for new therapeutic agents.

References

  • Smolecule. (2023, August 15). Buy this compound | 100394-11-4.
  • Conti, P., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Open Source Pharma Foundation. (2025, September 19). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PubMed Central (PMC). (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.
  • Chemsrc. (2025, September 19). CAS#:100394-11-4 | this compound.
  • PubChemLite. (n.d.). (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
  • National Institutes of Health (NIH). (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • ResearchGate. (n.d.). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • PubMed Central (PMC) - NIH. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PubMed Central (PMC) - NIH. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • PubChemLite. (n.d.). 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C12H13NO3).

Sources

Application Note: A High-Throughput Screening Strategy for the Discovery of Novel α-Glucosidase Inhibitors Based on the 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, making it a privileged motif in drug design.[2][3] The specific derivative, 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 100394-11-4), has demonstrated notable biological activities, including cytotoxicity against select cancer cell lines and antioxidant properties.[4] These characteristics suggest its potential as a core structure for developing novel therapeutics. This application note presents a comprehensive, field-proven protocol for leveraging this pyrrolidine-based scaffold in a high-throughput screening (HTS) campaign to identify novel inhibitors of α-glucosidase, a key enzyme implicated in type 2 diabetes mellitus.[5] We detail a robust and miniaturized colorimetric assay, from initial development and optimization to the final stages of data analysis and hit validation, providing researchers with a self-validating system for accelerated drug discovery.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical entities to identify compounds that modulate a specific biological pathway.[6] The success of any HTS campaign is not merely a function of scale but is fundamentally dependent on the design of a robust, reproducible, and biologically relevant assay.

The Scaffold: this compound is a heterocyclic organic compound belonging to the pyrrolidine class.[4] The pyrrolidine moiety is a versatile building block in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory effects.[7][8] The unique combination of an acetophenone group and a pyrrolidine core in this specific molecule provides a distinct chemical architecture for library synthesis.[4]

The Target: α-Glucosidase is a carbohydrate-hydrolysing enzyme located in the brush border of the small intestine. It plays a critical role in breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme is a validated therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes.[5]

This guide outlines a strategy that uses the this compound structure as the basis for a focused compound library. This library is then screened against α-glucosidase using a highly reliable colorimetric assay, providing a direct path from a promising chemical scaffold to potential therapeutic leads.

Principle of the α-Glucosidase Inhibition Assay

The screening protocol employs a well-established enzymatic assay that is highly amenable to HTS. The principle is based on the cleavage of a chromogenic substrate, 4-Nitrophenyl α-D-glucopyranoside (pNPG), by α-glucosidase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The amount of pNP produced is directly proportional to enzyme activity. In the presence of an inhibitor, the rate of pNP formation is reduced, leading to a decrease in the absorbance signal.[5]

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway pNPG pNPG (Substrate) Colorless Enzyme α-Glucosidase pNPG->Enzyme Binds to active site Products p-Nitrophenol (pNP) Yellow + α-D-Glucose Enzyme->Products Catalyzes hydrolysis Inhibitor Test Compound (e.g., Pyrrolidine Derivative) Enzyme_inhib α-Glucosidase Inhibitor->Enzyme_inhib Binds to enzyme Inactive_Complex Inhibited Enzyme (Inactive Complex) Enzyme_inhib->Inactive_Complex

Caption: Principle of the colorimetric α-glucosidase inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Comments
α-Glucosidase (from Saccharomyces cerevisiae)Sigma-AldrichG5003Reconstitute in 100 mM phosphate buffer.
This compoundSmoleculeS758295For library synthesis reference.[4]
4-Nitrophenyl α-D-glucopyranoside (pNPG)Sigma-AldrichN1377Substrate for the enzyme.
AcarboseSigma-AldrichA8980Positive control inhibitor.
Sodium Phosphate MonobasicFisher ScientificS369For buffer preparation.
Sodium Phosphate DibasicFisher ScientificS374For buffer preparation.
Dimethyl Sulfoxide (DMSO), HTS GradeCorning40-202-RFFor compound solubilization.
Sodium Carbonate (Na₂CO₃)Sigma-AldrichS7795To stop the reaction.
384-well, clear, flat-bottom microplatesGreiner Bio-One781101Assay plates.
Multichannel Pipettes & Automated Liquid Handler(e.g., Agilent)-For precision and throughput.
Microplate Reader(e.g., Molecular Devices)-Capable of reading absorbance at 405 nm.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Buffers
  • Causality: Accurate and consistent reagent preparation is the foundation of a reproducible assay. Buffers must maintain a stable pH to ensure optimal enzyme activity.

  • 100 mM Phosphate Buffer (pH 6.8): Prepare solutions of 100 mM Sodium Phosphate Monobasic and 100 mM Sodium Phosphate Dibasic. Titrate the monobasic solution with the dibasic solution until the pH reaches 6.8. This is the primary assay buffer.

  • α-Glucosidase Stock (1 U/mL): Carefully reconstitute the lyophilized enzyme in cold phosphate buffer (pH 6.8) to a concentration of 1 U/mL. Aliquot into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer (pH 6.8) to a final concentration of 5 mM. Prepare this solution fresh daily and protect it from light.

  • Stop Solution (0.2 M Na₂CO₃): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M. This solution will quench the enzymatic reaction by drastically increasing the pH.

  • Compound Plates: The focused library, based on the title scaffold, should be prepared in 100% DMSO at a stock concentration of 10 mM in 384-well plates. For the assay, create an intermediate plate by diluting the library to 200 µM in assay buffer containing 2% DMSO. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced enzyme inhibition.

  • Control Inhibitor (Acarbose): Prepare a 1 mM stock solution of Acarbose in phosphate buffer.

Protocol 2: HTS Assay Workflow in 384-Well Format
  • Causality: This workflow is designed for automation and statistical robustness. The order of addition is critical: pre-incubating the enzyme with the inhibitor allows for the binding interaction to occur before the substrate is introduced. Miniaturization to a 384-well format reduces reagent costs and increases throughput.[9]

  • Plate Mapping: Designate wells for controls and samples.

    • Negative Controls (100% Activity): 20 µL Buffer + 20 µL Enzyme (n=32 wells).

    • Positive Controls (0% Activity): 20 µL Acarbose (final conc. 100 µM) + 20 µL Enzyme (n=32 wells).

    • Test Compounds: 20 µL of 200 µM compound solution + 20 µL Enzyme (n=320 wells).

  • Compound/Control Dispensing: Using an automated liquid handler, dispense 20 µL of the appropriate compound, Acarbose, or buffer solution into the designated wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of a freshly diluted α-glucosidase solution (0.1 U/mL in phosphate buffer) to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of 5 mM pNPG solution to all wells to start the reaction. The final volume is 50 µL.

  • Incubation: Mix the plate again for 1 minute and incubate for 20 minutes at 37°C.

  • Reaction Termination: Add 20 µL of 0.2 M Na₂CO₃ Stop Solution to all wells.

  • Data Acquisition: Read the absorbance of the plate at 405 nm using a microplate reader.

Caption: Automated high-throughput screening workflow.

Protocol 3: Data Analysis and Quality Control
  • Causality: Rigorous data analysis and quality control are essential to ensure the validity of screening results and minimize false positives. The Z'-factor is the industry-standard metric for assay quality.[10]

  • Calculation of Percent Inhibition: The inhibitory activity for each compound is calculated using the absorbance values (Abs) from the control wells: % Inhibition = (1 - (Abs_sample - Abs_pos) / (Abs_neg - Abs_pos)) * 100 Where:

    • Abs_sample is the absorbance of the well with the test compound.

    • Abs_neg is the average absorbance of the negative control wells.

    • Abs_pos is the average absorbance of the positive control wells.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay. It reflects both the signal dynamic range and the data variation. Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| Where:

    • SD_neg and SD_pos are the standard deviations of the negative and positive controls.

    • Mean_neg and Mean_pos are the average absorbances of the negative and positive controls.

    Interpretation of Z'-Factor:

    Z'-Factor Value Assay Quality
    > 0.5 Excellent, robust assay
    0 to 0.5 Acceptable, may require optimization

    | < 0 | Unacceptable, assay has failed |

    A dry run with only control plates must consistently yield a Z' > 0.5 before proceeding with the full library screen.[10]

  • Hit Identification: A common criterion for identifying a "hit" is a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the sample population or simply exceeds a predefined threshold (e.g., >50% inhibition). All identified hits must be re-tested ("hit confirmation") and subjected to dose-response analysis to determine their potency (IC₅₀).[10]

Data Presentation and Expected Results

Table 1: Optimized HTS Assay Parameters

ParameterOptimized ValueRationale
Microplate Format384-wellReduces reagent volume, increases throughput.[9]
Final Assay Volume50 µLBalance between signal and miniaturization.
Enzyme Concentration0.02 U/wellProvides a robust signal within the linear range.
Substrate (pNPG) Conc.1 mMApproximately at Km for robust kinetics.
Final DMSO Conc.≤ 1%Minimizes solvent interference with enzyme activity.
Incubation Temp.37°COptimal temperature for enzyme activity.
Incubation Time20 minutesSufficient time for reaction to proceed linearly.
Readout Wavelength405 nmλmax for the p-nitrophenol product.

Table 2: Example Z'-Factor Calculation

Control TypeNMean AbsorbanceStd. Deviation (SD)
Negative (100% activity)321.2540.045
Positive (0% activity)320.0980.015
Calculated Z'-Factor 0.79

In this example, a Z'-factor of 0.79 indicates an excellent and highly reliable assay suitable for a full library screen.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Pipetting errors/inconsistency. 2. Reagent degradation (enzyme/substrate). 3. Incorrect buffer pH.1. Calibrate pipettes; use automated liquid handlers. 2. Prepare fresh reagents daily; store enzyme properly. 3. Verify buffer pH before use.
High Variability in Replicates 1. Inadequate mixing. 2. "Edge effects" in the microplate. 3. Inconsistent incubation timing.1. Ensure proper plate shaking after reagent addition. 2. Avoid using outer wells or fill them with buffer. 3. Use a multichannel pipette or robot for simultaneous additions.
Colored Compound Interference The intrinsic color of a test compound absorbs at 405 nm, causing a false positive.Run a parallel control plate for colored compounds containing the compound and buffer but no enzyme. Subtract this background absorbance from the sample well reading.[5]

Conclusion and Next Steps

This application note provides a validated, step-by-step protocol for conducting a high-throughput screen for α-glucosidase inhibitors using a focused library derived from the this compound scaffold. By adhering to the principles of robust assay design, stringent quality control, and systematic data analysis, researchers can efficiently identify and prioritize promising hit compounds.

Following the primary screen, a typical drug discovery cascade involves:

  • Hit Confirmation: Re-testing primary hits from a freshly sourced powder sample.

  • Dose-Response Analysis: Generating IC₅₀ curves to quantify the potency of confirmed hits.

  • Secondary and Orthogonal Assays: Testing hits in alternative assay formats or against related enzymes to assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the most promising hits to improve potency and drug-like properties.[10]

This comprehensive approach provides a powerful framework for translating the chemical potential of the pyrrolidine scaffold into tangible progress in the development of novel therapeutics for metabolic diseases.

References

  • Chemsrc. (2025, September 19). This compound. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • PubChemLite. (n.d.). (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • PLOS One. (2023, June 30). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Available at: [Link]

  • MDPI. (n.d.). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Frontiers. (n.d.). Rapid Screening for α-Glucosidase Inhibitors from Gymnema sylvestre by Affinity Ultrafiltration–HPLC-MS. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • ACS Omega. (n.d.). Screening of α-Glucosidase Inhibitors in Cichorium glandulosum Boiss. et Huet Extracts and Study of Interaction Mechanisms. Available at: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Semantic Scholar. (n.d.). A review for cell-based screening methods in drug discovery. Available at: [Link]

  • Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Available at: [Link]

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Application Notes & Protocols: Quantitative Analysis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (APAC), a heterocyclic organic compound with potential therapeutic applications.[1] Given its relevance in pharmaceutical research and development, robust and reliable analytical methods are crucial for its accurate quantification in both bulk substance and complex biological matrices. We present two validated methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control and formulation analysis, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, such as pharmacokinetic studies. This guide details the causality behind experimental choices, provides step-by-step protocols, and includes validation data to ensure scientific integrity and reproducibility.

Analyte Overview

This compound is a small molecule characterized by a pyrrolidinone core, a carboxylic acid functional group, and an acetylphenyl moiety.[2] These structural features dictate the analytical strategies for its quantification.

PropertyDetailsReference
IUPAC Name This compound[1]
CAS Number 100394-11-4[1][3]
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Chemical Structure N/A

The presence of the acetylphenyl group provides a strong chromophore, making HPLC-UV a viable detection method. The carboxylic acid group allows for pH-dependent manipulation during sample extraction and provides a site for efficient ionization in mass spectrometry.

HPLC-UV Method for Purity and Formulation Analysis

Principle: This method is designed for the accurate quantification of APAC in relatively clean matrices, such as the active pharmaceutical ingredient (API) or finished dosage forms. A reversed-phase HPLC method is employed to separate APAC from potential impurities. The acidic nature of the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a non-ionized, more retained state, which leads to improved peak shape and reproducible retention times.[4] Detection is based on the ultraviolet absorbance of the acetylphenyl chromophore.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Weigh APAC Sample (API or Formulation) s_dissolve Dissolve & Dilute in Mobile Phase s_start->s_dissolve s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter a_inject Inject into HPLC-UV System s_filter->a_inject a_separate Isocratic/Gradient Separation a_inject->a_separate a_detect UV Detection (e.g., 254 nm) a_separate->a_detect d_integrate Integrate Peak Area a_detect->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify d_report Report Concentration/ Purity d_quantify->d_report

Caption: Workflow for APAC quantification via HPLC-UV.

Protocol 2.1: HPLC-UV Quantification
  • Preparation of Mobile Phase: Prepare a solution of 0.1% (v/v) Formic Acid in Water (Mobile Phase A) and 0.1% (v/v) Formic Acid in Acetonitrile (Mobile Phase B). Filter and degas both solutions.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of APAC reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For API: Accurately weigh ~10 mg of the APAC sample and prepare a 100 µg/mL solution as described for the standard. Further dilute to fall within the calibration range.

    • For Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to ~10 mg of APAC, transfer to a 100 mL volumetric flask, add diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Centrifuge or filter the solution through a 0.45 µm filter before analysis.

  • Chromatographic Conditions:

ParameterCondition
Instrument UHPLC/HPLC System with UV/PDA Detector
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9.1-12 min (10% B)
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detection λ 254 nm
Retention Time ~5.8 minutes (approximate)
  • Data Analysis: Construct a linear regression curve from the peak areas of the calibration standards. Determine the concentration of APAC in the sample preparations by interpolation from this curve.

Method Validation Summary (ICH Guidelines)

The method should be validated according to established guidelines to ensure its suitability.[5]

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.9992
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%Intra-day: 0.8%Inter-day: 1.3%
Limit of Detection (LOD) S/N ratio ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.7 µg/mL

LC-MS/MS Method for Bioanalysis

Principle: For quantifying APAC in complex biological matrices like plasma, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[6] The protocol involves isolating the analyte from matrix components (proteins, lipids) using extraction techniques, followed by chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Workflow: LC-MS/MS Bioanalysis

cluster_lle Option A: Liquid-Liquid Extraction (LLE) cluster_spe Option B: Solid-Phase Extraction (SPE) s_start Plasma Sample (e.g., 100 µL) + Internal Standard l_acidify Acidify Sample (e.g., with Formic Acid) s_start->l_acidify p_condition Condition SPE Cartridge (e.g., Anion Exchange) s_start->p_condition l_extract Add Extraction Solvent (e.g., MTBE), Vortex l_acidify->l_extract l_centrifuge Centrifuge to Separate Phases l_extract->l_centrifuge l_evaporate Evaporate Organic Layer to Dryness l_centrifuge->l_evaporate s_reconstitute Reconstitute Extract in Mobile Phase l_evaporate->s_reconstitute p_load Load Sample p_condition->p_load p_wash Wash to Remove Interferences p_load->p_wash p_elute Elute APAC with Acidified Solvent p_wash->p_elute p_elute->s_reconstitute s_analyze Inject into LC-MS/MS System s_reconstitute->s_analyze s_quantify Quantify using MRM and Calibration Curve s_analyze->s_quantify

Caption: Bioanalytical workflow for APAC quantification.

Protocol 3.1: Sample Preparation from Plasma via Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique that separates compounds based on their differential solubility in immiscible liquids. By acidifying the plasma, APAC's carboxylic acid is protonated (neutralized), increasing its affinity for a non-polar organic solvent like methyl tert-butyl ether (MTBE), while polar matrix components remain in the aqueous phase.[7]

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled APAC or a structural analog).

  • Add 20 µL of 1% (v/v) formic acid in water to acidify the sample. Vortex for 10 seconds.

  • Add 600 µL of MTBE.

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 A:B). Vortex to dissolve.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters
ParameterCondition
Instrument UHPLC coupled to a Triple Quadrupole Mass Spectrometer
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.6-5.0 min (5% B)
Flow Rate 0.4 mL/min
Column Temp. 45 °C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 248.1
Product Ion (Q3) m/z 121.1 (example, requires optimization)
Collision Energy To be optimized empirically
Bioanalytical Method Validation Summary (FDA/ICH M10 Guidelines)

Bioanalytical method validation ensures the reliability of data for pharmacokinetic and toxicokinetic studies.[6][8][9]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve ≥ 8 concentration levels; R² ≥ 0.99; back-calculated concentrations within ±15% (±20% for LLOQ).
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery Should be consistent, precise, and reproducible.
Stability Freeze-thaw (3 cycles), bench-top, long-term, and post-preparative stability assessed. Analyte concentration should be within ±15% of nominal.

Conclusion

The analytical methods presented provide robust frameworks for the quantification of this compound. The HPLC-UV method offers a reliable and cost-effective solution for routine quality control and analysis of formulated products. For bioanalytical challenges requiring high sensitivity and specificity in complex matrices, the LC-MS/MS method, coupled with an optimized sample preparation strategy like LLE, delivers accurate and reproducible results essential for drug development programs. Adherence to the detailed protocols and validation principles outlined in this guide will ensure data of the highest quality and integrity.

References

  • Drawell. Sample Preparation for ICP-OES - Methods and Considerations. Available at: [Link]

  • Lookchem. Cas 100394-11-4, this compound. Available at: [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. AAPS Journal, 9(1), E109-14. Available at: [Link]

  • Agilent Technologies. (2014). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, January 24). Drug Analysis of Plasma Samples. Available at: [Link]

  • Chemsrc. CAS#:100394-11-4 | this compound. Available at: [Link]

  • Spectroscopy Online. (2022, January 1). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Available at: [Link]

  • ResearchGate. (2007). Key elements of bioanalytical method validation for small molecules. Available at: [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]

  • PubChem. (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • Theseus. (2015). Method Validation of Short Chain Carboxylic Acids. Available at: [Link]

  • Bioanalysis Zone. (2024, May 29). Advancing bioanalytical method development and validation for small molecules. Available at: [Link]

  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • National Center for Biotechnology Information. Detection of pyrrolidone carboxylic acid. Available at: [Link]

  • ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

  • ANTISEL. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available at: [Link]

  • Pubtexto. (2021, August 14). Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Available at: [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Agilent Technologies. (2016). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. Available at: [Link]

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Sources

Application Note: A Guide to Utilizing 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[1][2]. Consequently, the discovery of novel kinase inhibitors is a cornerstone of modern drug development[3]. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs, where it can enhance aqueous solubility and provide key pharmacophoric interactions[4][5]. This application note introduces 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid , a pyrrolidinone derivative with potential for biological activity, and provides a comprehensive framework for its evaluation as a kinase inhibitor[6][7]. We present a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) using a luminescence-based kinase assay, principles of assay development, data analysis, and troubleshooting, designed for researchers in drug discovery and chemical biology.

Introduction to Kinase Inhibition and the Target Compound

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental post-translational modification that acts as a molecular switch in signal transduction[1]. The human kinome comprises over 500 kinases, making them a rich target space for therapeutic intervention[2]. The development of small molecule inhibitors requires robust and reproducible biochemical assays to quantify their potency and selectivity[3][8].

1.1. The Pyrrolidinone Scaffold The 2-pyrrolidinone (or 5-oxopyrrolidine) core is a recurring motif in medicinal chemistry. Its derivatives have been investigated as multi-target tyrosine kinase inhibitors and NF-κB-inducing kinase (NIK) inhibitors, demonstrating the scaffold's versatility[9][10][11]. The structural features of the pyrrolidinone ring can contribute favorably to a compound's pharmacokinetic profile[4].

1.2. Compound Profile: this compound This document focuses on the systematic evaluation of this compound. While extensive biological data on this specific molecule is emerging, related structures have shown cytotoxic and anticancer activities[6][12][13]. Its structure, featuring a carboxylic acid and an acetylphenyl group, provides functional handles that may interact with the ATP-binding pocket or allosteric sites of various kinases.

  • IUPAC Name: (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid[14]

  • Molecular Formula: C₁₃H₁₃NO₄[14]

  • Molecular Weight: 247.25 g/mol [6]

  • CAS Number: 100394-11-4[15]

Compound Handling and Storage:

  • Solubility: This compound is an organic carboxylic acid derivative and is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO)[6]. For experimental use, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store the solid compound at 4°C or -20°C. Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, allow aliquots to thaw completely and vortex gently to ensure homogeneity.

Principles of Luminescence-Based Kinase Assays

To assess inhibitory activity, a reliable method to measure kinase activity is required. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS)[3][16].

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a detection reagent is added to terminate the kinase reaction and simultaneously deplete the remaining ATP. A final reagent converts the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate Reaction ADP + Phosphorylated Substrate Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Binds to Kinase ADP_Detect Add ADP-Glo™ Reagent I (Depletes remaining ATP) Reaction->ADP_Detect ADP Proceeds to Detection Signal_Gen Add ADP-Glo™ Reagent II (Converts ADP to ATP, Luciferase Reaction) ADP_Detect->Signal_Gen Luminescence Luminescence Signal (Proportional to ADP) Signal_Gen->Luminescence

Caption: Workflow of a luminescence-based kinase assay.

Part I: Essential Assay Development

Before determining the IC₅₀ of an inhibitor, the assay conditions must be optimized for the specific kinase of interest. This ensures the data generated is reliable and interpretable.

3.1. Rationale for Optimization

  • Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction is in the linear range, where product formation is proportional to time and enzyme concentration. This typically means converting less than 10-20% of the substrate during the reaction time[17].

  • ATP Concentration: For evaluating ATP-competitive inhibitors, it is crucial to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for ATP. Using ATP concentrations far above the Kₘ can mask the effect of competitive inhibitors, making them appear less potent than they are[18][19].

3.2. Experimental Outline for Optimization

  • Enzyme Titration: Perform the kinase assay with a serial dilution of the kinase enzyme while keeping substrate and ATP concentrations constant. Select an enzyme concentration that yields a robust signal well above background but falls within the linear range of the detection system.

  • ATP Kₘ Determination: With the optimized enzyme concentration, perform the assay across a range of ATP concentrations (e.g., 0 to 500 µM). Plot the reaction velocity (luminescence signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP[20]. This Kₘ value should be used in subsequent IC₅₀ experiments.

Part II: Protocol for IC₅₀ Determination

This protocol provides a step-by-step method for determining the potency (IC₅₀) of this compound against a target protein kinase.

4.1. Materials and Reagents

  • Test Compound: this compound

  • Solvent: 100% Dimethyl Sulfoxide (DMSO)

  • Kinase: Recombinant protein kinase of interest (e.g., SRC, BRAF, CDK5)

  • Substrate: Appropriate peptide or protein substrate for the kinase

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, BSA, DTT). Verify the buffer composition is optimal for your kinase[21].

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Hardware: White, opaque 96-well or 384-well assay plates, calibrated pipettes, multichannel pipettor, plate reader capable of measuring luminescence.

4.2. Step-by-Step Protocol

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in 100% DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will be the 100X stock plate. c. Prepare an intermediate 4X working solution by diluting the 100X DMSO stocks into the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent-induced inhibition.

  • Assay Plate Setup (384-well format example): a. Add 5 µL of 4X test compound solution or vehicle (buffer with the same % DMSO) to the appropriate wells. b. Controls:

    • 100% Activity (Vehicle): Wells containing kinase, substrate, ATP, and vehicle (DMSO in buffer).
    • 0% Activity (Blank): Wells containing substrate, ATP, and vehicle, but no kinase enzyme. This control identifies background signal[18].
    • Positive Control: Wells containing a known inhibitor at a concentration that gives maximal inhibition.
  • Kinase Reaction Initiation: a. Prepare a 2X Kinase/Substrate mixture in kinase reaction buffer. Add 10 µL to all wells. b. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase[17][21]. c. Prepare a 2X ATP solution in kinase reaction buffer (at the predetermined Kₘ concentration). d. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Reaction Incubation: a. Mix the plate gently (e.g., on a plate shaker for 30 seconds). b. Incubate at the desired temperature (e.g., room temperature or 30°C) for the optimized time (e.g., 60 minutes).

  • Signal Detection: a. Following the detection kit manufacturer's instructions, add the ADP-Glo™ Reagent I to stop the kinase reaction and deplete unused ATP. Incubate as recommended (e.g., 40 minutes at RT). b. Add the ADP-Glo™ Reagent II to convert ADP to ATP and generate the luminescent signal. Incubate as recommended (e.g., 30 minutes at RT).

  • Data Collection: a. Measure luminescence using a plate reader.

Data Analysis and Interpretation

5.1. Normalization of Data The raw luminescence data (Relative Light Units, RLU) must be converted to percent inhibition.

  • Average the RLU values for the 0% Activity (Blank) and 100% Activity (Vehicle) controls.

  • Calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank))

5.2. IC₅₀ Curve Fitting The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half.

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model. Most data analysis software (e.g., GraphPad Prism) can perform this fit[22].

  • The IC₅₀ is one of the parameters derived from this equation.

Table 1: Example Dose-Response Data and Calculation

[Inhibitor] (µM) Log [Inhibitor] Avg RLU % Inhibition
0 (Vehicle) - 850,000 0%
0 (Blank) - 50,000 100%
0.1 -1.0 810,000 5.0%
0.3 -0.52 730,000 15.0%
1.0 0.0 500,000 43.8%
3.0 0.48 270,000 72.5%
10.0 1.0 110,000 92.5%
30.0 1.48 65,000 98.1%

| Calculated IC₅₀ | | | ~1.2 µM |

Advanced Studies: Investigating Mechanism of Action

Understanding how an inhibitor works is a critical next step. A common mechanism is competition with ATP.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 1-(4-Acetylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Inhibitor->RAF Inhibits

Caption: Inhibition of a kinase in a signaling cascade.

An ATP-competitive inhibitor binds to the same site as ATP. Its potency will therefore decrease as the ATP concentration increases.

Experimental Test:

  • Determine the IC₅₀ of the compound using the standard protocol with ATP at its Kₘ concentration.

  • Repeat the entire IC₅₀ determination using a high concentration of ATP (e.g., 10-fold or 100-fold above Kₘ)[21].

  • Interpretation: A significant rightward shift (increase) in the IC₅₀ value at the higher ATP concentration indicates that the compound is likely competing with ATP for binding to the kinase[21].

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability - Pipetting errors or inaccurate liquid handling.[21]- Inadequate mixing of reagents.- "Edge effects" in the assay plate due to evaporation.- Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[21]- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.[21]
High Background Signal - Compound interference (autofluorescence or quenching).[3]- Contaminated reagents or buffers.- Run a "No Enzyme" control with the compound to check for direct interference with the detection reagents.[18]- Prepare fresh buffers and use high-purity reagents.
Low Signal / No Activity - Inactive enzyme or incorrect buffer conditions (pH, cofactors).[21]- Sub-optimal concentrations of enzyme, substrate, or ATP.- Verify enzyme activity with a known positive control substrate/inhibitor.- Confirm that the buffer composition is optimal for the target kinase.- Re-run assay development steps (enzyme/ATP titration).
Inconsistent IC₅₀ Values - Compound instability or precipitation at higher concentrations.- Reaction not in the linear range (substrate/ATP depletion).- Visually inspect compound dilutions for precipitation. Lower the top concentration if needed.- Ensure the reaction follows linear kinetics by reducing enzyme concentration or incubation time.

Conclusion

This application note provides a robust and scientifically grounded methodology for characterizing the inhibitory potential of This compound against protein kinases. By following the principles of careful assay development, employing a detailed and well-controlled protocol, and using rigorous data analysis, researchers can confidently determine the potency (IC₅₀) of this and other novel compounds. These foundational biochemical assays are an indispensable first step in the long and complex journey of kinase inhibitor drug discovery.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Wang, C. C. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. JSM Chemistry, 6(1), 1047. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • A-M. A, et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1373. [Link]

  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed, 22(6), 913. [Link]

  • Wang, Z., et al. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1636, 133-151. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • ACS Medicinal Chemistry Letters. (2024). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. [Link]

  • Vasta, V., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Publications. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]

  • Singh, R., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1173, 131-140. [Link]

  • Mickevičius, V., et al. (2010). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 46, 558-564. [Link]

  • ChemSrc. (n.d.). CAS#:100394-11-4 | this compound. [Link]

  • Mickevičius, V., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(4). [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. [Link]

  • Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Pharmaceuticals, 18(4), 488. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5032. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central, 27(15), 5032. [Link]

  • PubChem. (n.d.). (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Wang, X., et al. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. International Immunopharmacology, 21(1), 44-50. [Link]

  • Zhang, Y. M., et al. (2004). Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections. Antimicrobial Agents and Chemotherapy, 48(6), 2240-2244. [Link]

  • Wang, S. Q., et al. (2016). An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. Organic & Biomolecular Chemistry, 14(2), 639-645. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 100394-11-4). This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered during experimental work with this compound. As a weakly acidic molecule with a moderately complex structure, achieving desired concentrations in aqueous and organic media can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to streamline your research and development efforts.

Understanding the Molecule: Physicochemical Properties

This compound is a pyrrolidine derivative characterized by the presence of both a carboxylic acid and an acetylphenyl group.[1] These functional groups, along with the lactam ring, dictate its solubility behavior.

PropertyValue/DescriptionSource
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol [1]
Appearance Solid at room temperature
General Solubility Limited water solubility, soluble in polar organic solvents.[1]
Predicted pKa Estimated to be in the range of 3.8-4.8 for the carboxylic acid group.[2]

The limited aqueous solubility is attributed to the hydrophobic nature of the acetylphenyl ring and the crystalline structure stabilized by intermolecular hydrogen bonding from the carboxylic acid group.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or buffer?

A1: this compound has inherently low aqueous solubility due to its chemical structure. The nonpolar acetylphenyl group and the crystalline lattice energy present significant barriers to dissolution in water. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its interaction with water molecules.

Q2: What are the best starting solvents for this compound?

A2: For initial stock solutions, polar aprotic solvents are generally the most effective. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)[3]

Polar protic solvents like methanol and ethanol can also be used, although the solubility might be lower compared to DMSO or DMF. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting into your aqueous experimental medium.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent.

  • Low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.

  • High pH (alkaline conditions): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility.

Therefore, increasing the pH of your aqueous medium above the pKa of the carboxylic acid (estimated around 3.8-4.8) will dramatically increase its solubility.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Increase the pH of the buffer: If your experimental conditions permit, increasing the pH of the final aqueous solution will ionize the carboxylic acid and enhance solubility.

  • Use co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous medium can help maintain solubility. Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[4]

  • Employ solubilizing excipients: For more challenging situations, the use of cyclodextrins or surfactants can be explored to form inclusion complexes or micelles, respectively, which can encapsulate the drug and increase its apparent solubility.[4][5]

Q5: Can I heat the solution to improve solubility?

A5: Gentle heating can be a useful technique to increase the rate of dissolution and, in many cases, the equilibrium solubility. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. Always perform stability studies to ensure that heating does not compromise the integrity of your compound.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility problems.

Problem 1: Compound fails to dissolve in the chosen organic solvent for stock solution preparation.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient solvent volume.Increase the volume of the solvent gradually.The concentration may be exceeding the solubility limit of the compound in that specific solvent.
Inappropriate solvent choice.Try a different polar aprotic solvent such as DMSO, DMF, or NMP.The polarity and hydrogen bonding capabilities of the solvent may not be optimal for disrupting the crystal lattice of the compound.
Slow dissolution kinetics.Gently warm the mixture (e.g., to 30-40 °C) and/or use sonication.These methods provide energy to overcome the activation energy barrier for dissolution and increase the rate at which the compound dissolves.
Problem 2: Precipitate forms immediately upon dilution of the organic stock into aqueous buffer.
Potential Cause Troubleshooting Step Scientific Rationale
Final concentration exceeds aqueous solubility.Perform serial dilutions to find the maximum achievable concentration without precipitation.Every compound has a finite solubility in a given solvent system.
pH of the aqueous buffer is too low.Increase the pH of the buffer to at least 1-2 units above the estimated pKa (e.g., pH 6.8 or 7.4).Ionization of the carboxylic acid to the more soluble carboxylate form is favored at higher pH.
"Salting out" effect.If using a high concentration of salts in your buffer, try reducing the salt concentration if experimentally permissible.High concentrations of ions in solution can reduce the solvation of the compound, leading to precipitation.
Problem 3: The compound dissolves initially but crashes out of solution over time.
Potential Cause Troubleshooting Step Scientific Rationale
Formation of a supersaturated solution.Prepare the solution at the desired final concentration and allow it to equilibrate for a longer period (e.g., 24 hours) with stirring, then filter or centrifuge to remove any undissolved solid.A supersaturated solution is thermodynamically unstable and will eventually precipitate to reach equilibrium solubility.
Change in temperature.Ensure that the temperature of the solution is maintained consistently throughout the experiment and storage.Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
Polymorphic transformation.Characterize the solid form of the precipitate (e.g., using XRPD) to see if it has a different crystal structure than the starting material.The compound may be dissolving as a less stable, more soluble polymorph and then precipitating as a more stable, less soluble form over time.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 247.25 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is: 0.010 mol/L * 0.010 L * 247.25 g/mol = 0.0247 g (24.7 mg)

  • Weigh the compound: Accurately weigh 24.7 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Dissolve the compound: Add approximately 7-8 mL of DMSO to the volumetric flask.

  • Aid dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary.

  • Bring to final volume: Once the solid is fully dissolved and the solution has returned to room temperature, add DMSO to the 10 mL mark.

  • Mix thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (e.g., -20°C or -80°C).

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

Objective: To prepare an aqueous solution of the compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension: Add a known amount of the compound to a volume of deionized water to create a suspension (e.g., 1 mg/mL).

  • Monitor pH: Place the suspension on a stir plate and insert a calibrated pH probe.

  • Adjust pH: Slowly add 1 M NaOH dropwise to the suspension while stirring and monitoring the pH.

  • Observe dissolution: As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the solution becomes clear, indicating complete dissolution.

  • Record final pH: Note the pH at which the compound is fully dissolved. This will be above the pKa of the carboxylic acid.

  • Final pH adjustment: If a specific final pH is required for your experiment, you can carefully adjust it downwards with a dilute acid (e.g., 0.1 M HCl), being mindful not to go so low as to cause precipitation.

Visualizing Workflows and Concepts

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock stock_precip Precipitate in stock solution? check_stock->stock_precip troubleshoot_stock Troubleshoot stock solution (increase solvent, sonicate, warm) stock_precip->troubleshoot_stock Yes dilution_precip Precipitation upon dilution into aqueous buffer? stock_precip->dilution_precip No troubleshoot_stock->check_stock check_pH Is pH > pKa + 1? dilution_precip->check_pH Yes success Solution is clear Proceed with experiment dilution_precip->success No adjust_pH Increase buffer pH check_pH->adjust_pH No check_conc Is final concentration too high? check_pH->check_conc Yes adjust_pH->dilution_precip lower_conc Lower final concentration check_conc->lower_conc Yes use_cosolvent Consider adding a co-solvent (e.g., EtOH, PEG) check_conc->use_cosolvent No lower_conc->dilution_precip use_cosolvent->success

Caption: A decision-making workflow for addressing common solubility problems.

pH-Dependent Ionization and Solubility

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) low_ph_form R-COOH (Protonated) Low Aqueous Solubility equilibrium pKa ≈ 3.8 - 4.8 low_ph_form->equilibrium high_ph_form R-COO⁻ + H⁺ (Deprotonated/Ionized) High Aqueous Solubility equilibrium->high_ph_form

Caption: The effect of pH on the ionization state and aqueous solubility.

References

  • Mickevičius, V., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(1), 38-46.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Yalkowsky, S. H. (Ed.). (1999).
  • Avdeef, A. (2007). The rise of pKa profiling. Expert Opinion on Drug Discovery, 2(3), 357-376.
  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(2), 70-77.
  • PubChem. (n.d.). (S)-Pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]

  • ExportersIndia. (n.d.). 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • MDPI. (2019). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • ResearchGate. (2005). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • PubMed Central (PMC). (2005). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChemLite. (n.d.). (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the reaction mechanism, provide in-depth troubleshooting, and present an optimized protocol grounded in established chemical principles.

Understanding the Core Synthesis: A Two-Step, One-Pot Reaction

The synthesis of this compound is typically achieved through a one-pot reaction between 4-aminoacetophenone and itaconic acid. The transformation relies on two fundamental organic chemistry reactions:

  • Aza-Michael Addition: The amine group of 4-aminoacetophenone acts as a nucleophile, attacking one of the activated double bonds of itaconic acid in a conjugate addition. This is the key bond-forming step that connects the two starting materials.

  • Intramolecular Amidation (Lactamization): The newly formed secondary amine then attacks one of the carboxylic acid groups of the itaconic acid backbone. This intramolecular cyclization, with the loss of a water molecule, forms the stable five-membered lactam (pyrrolidinone) ring.

This process is efficient, but its success is highly dependent on controlling reaction conditions to favor the desired pathway and minimize side reactions.

G cluster_0 Reaction Mechanism Reactants 4-Aminoacetophenone + Itaconic Acid Intermediate Aza-Michael Adduct (Linear Intermediate) Reactants->Intermediate Aza-Michael Addition (Nucleophilic Attack) Product This compound Intermediate->Product Intramolecular Amidation (Lactamization + Dehydration)

Caption: Core reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue and can stem from several factors. Let's break them down.

  • Cause 1: Incomplete Reaction. The reaction may not have reached completion. The amidation step, in particular, can be slow.

    • Solution: Increase the reflux time. While some protocols suggest 2-4 hours, extending the reflux to 8 or even 12 hours can significantly improve the conversion of the intermediate to the final cyclized product. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Cause 2: Unfavorable Reaction Equilibrium. The lactamization is a dehydration reaction, which is reversible. If water is not effectively removed or the temperature is too low, the equilibrium may not favor the product.

    • Solution: Ensure you are at a vigorous reflux. While water is the most common solvent for this reaction due to its safety and cost, you can experiment with co-solvents like toluene and a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the product. However, this complicates the setup. For most applications, simply extending the reflux time in water is sufficient.

  • Cause 3: Product Loss During Workup. The product has moderate solubility in cold water. Significant amounts can be lost if the filtration is not performed correctly or if excessive solvent is used for washing.

    • Solution: After reflux, cool the reaction mixture slowly to room temperature and then chill it in an ice bath for at least one hour before filtering. This maximizes precipitation. Wash the collected solid with a minimal amount of ice-cold water to remove surface impurities without dissolving the product.

Q2: The reaction mixture turns dark brown or black during reflux. Is this a sign of failure?

A2: Not necessarily, but it indicates the formation of side products. While a pale brown or yellow color is normal, a very dark color suggests some degradation.[1]

  • Cause: This is likely due to the thermal instability of the starting materials or product under prolonged heating, leading to polymerization or the formation of other chromophores. 4-aminoacetophenone can be susceptible to oxidation.

  • Solution:

    • De-gas the Solvent: Before adding the reactants, bubble nitrogen or argon through the water for 15-20 minutes to remove dissolved oxygen, which can promote oxidative side reactions.

    • Control the Temperature: Ensure the heating mantle is not set excessively high. A steady, controlled reflux is better than a violent, superheated one.

    • Purification: The dark, tarry byproducts are often amorphous and can be effectively removed during the purification steps outlined below. A discolored crude product can often be purified to a clean, off-white solid.

Q3: I'm struggling with purification. My final product is sticky, oily, or shows significant impurities on NMR.

A3: This points to contamination with starting materials or soluble side products. A robust acid-base purification is critical.[2]

  • The Underlying Principle: The product is a carboxylic acid, making it soluble in aqueous base (as its carboxylate salt) and insoluble in aqueous acid. Unreacted 4-aminoacetophenone is a weak base and will be soluble in acid. Itaconic acid is soluble in both. This differential solubility is the key to purification.

  • Optimized Purification Protocol:

    • Take the crude, filtered solid and dissolve it in a 5% aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~10-11. Most of the desired product will dissolve.

    • Filter this basic solution to remove any insoluble, non-acidic gunk or polymeric material. This is a crucial step for removing dark, tarry impurities.

    • Slowly acidify the clear filtrate with 4N HCl or glacial acetic acid with vigorous stirring. As you approach a pH of 4-5, the desired product will precipitate out as a clean solid.

    • Chill the mixture in an ice bath to maximize precipitation, then filter, wash with a small amount of ice-cold water, and dry thoroughly. For exceptionally high purity, a final recrystallization from propan-2-ol or an ethanol/water mixture is recommended.[2]

Issue SummaryPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, product loss in workup.Increase reflux time (8-12h), ensure thorough cooling before filtration, wash with minimal ice-cold solvent.
Dark Reaction Color Oxidation, thermal degradation.De-gas solvent with N₂, maintain a controlled reflux, rely on acid-base purification to remove colored impurities.
Impure Final Product Contamination with starting materials or side products.Perform a rigorous acid-base purification: dissolve crude product in NaOH/Na₂CO₃, filter, and re-precipitate with HCl/Acetic Acid.
Detailed Experimental Protocol

This protocol is synthesized from established methodologies for analogous compounds and is designed to be a self-validating system.[1][2]

Materials:

  • 4-Aminoacetophenone

  • Itaconic Acid

  • Deionized Water

  • 5% Sodium Hydroxide Solution

  • 4N Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and 4-aminoacetophenone (0.95 eq, using the amine as the limiting reagent can help minimize contamination). For every 10g of itaconic acid, use approximately 100-150 mL of deionized water.

  • Reflux: Heat the mixture to a steady reflux with magnetic stirring. The solids will dissolve as the reaction progresses. Continue refluxing for 8-12 hours. Self-Validation Check: The solution should turn from a slurry to a clear, yellowish-brown solution before the product begins to precipitate.

  • Initial Isolation: Remove the heat source and allow the flask to cool slowly to room temperature. A precipitate should form. Place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Filtration: Collect the crude product by vacuum filtration. Wash the solid sparingly with two small portions of ice-cold deionized water.

  • Purification:

    • Transfer the crude solid to a beaker and add 5% NaOH solution until the solid dissolves and the pH is ~10-11.

    • Filter this solution to remove any insoluble impurities.

    • Transfer the filtrate to a clean beaker and, while stirring, add 4N HCl dropwise. A precipitate will form. Continue adding acid until the pH of the slurry is ~4.

    • Chill the beaker in an ice bath for 30 minutes.

  • Final Collection: Collect the purified product by vacuum filtration. Wash the solid with a small amount of ice-cold water. Dry the product in a vacuum oven at 50-60°C to a constant weight.

G A 1. Setup Combine 4-aminoacetophenone, itaconic acid, and water in RBF. B 2. Reflux Heat for 8-12 hours under constant stirring. A->B Heat C 3. Isolation Cool to RT, then chill in ice bath. Filter crude product. B->C Cool D 4. Purification (Base) Dissolve crude solid in 5% NaOH. Filter to remove insolubles. C->D Dissolve E 5. Purification (Acid) Re-precipitate product by adding 4N HCl to pH ~4. D->E Acidify F 6. Final Collection Filter purified solid, wash with ice-cold water, and dry. E->F Filter

Sources

Technical Support Center: Purification of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 100394-11-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high purity.

Compound Overview & Purification Synopsis

This compound is a heterocyclic organic compound featuring a pyrrolidone ring, an acetylphenyl substituent, and a carboxylic acid group.[1] Its molecular structure, containing both polar functional groups (carboxylic acid, amide, ketone) and a non-polar aromatic ring, presents a unique set of purification challenges. The presence of the carboxylic acid moiety (a weak acid) is a critical factor, often leading to issues like streaking during column chromatography if not properly addressed.[1][2]

The primary impurities are typically unreacted starting materials, such as 4-aminoacetophenone and itaconic acid, or by-products from the synthesis.[3][4] The choice of purification technique—primarily recrystallization or column chromatography—depends on the nature and quantity of these impurities.

Key Physicochemical Properties
PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₃H₁₃NO₄-
Molecular Weight 247.25 g/mol Used for calculating molar equivalents and yields.[1]
Appearance Typically a solid at room temperature.-
Solubility Limited water solubility; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF).[1]Crucial for selecting appropriate recrystallization solvents or mobile phases for chromatography.
Acidity Weakly acidic due to the carboxylic acid group.[1]This property can cause strong interactions with polar stationary phases like silica gel, leading to tailing.[2][5]
Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The most likely impurities are residual starting materials from its synthesis, which commonly involves a Michael addition reaction.[1] Expect to find unreacted 4-aminoacetophenone and itaconic acid .[3][4][6] Additionally, side-products from incomplete reactions or subsequent degradation may be present.

Q2: Which purification method is generally better: recrystallization or column chromatography?

A2: The choice is impurity-dependent.

  • Recrystallization is highly effective and scalable if the impurities have significantly different solubility profiles from the desired product. It is often the preferred method for removing small amounts of starting materials after a high-yielding reaction.

  • Column Chromatography is superior for separating compounds with similar polarities and for purifying complex mixtures or reactions with low conversion.[7] It offers finer control over separation but is typically more time-consuming and solvent-intensive for large scales.

Q3: My compound is chiral. Do these purification methods separate enantiomers?

A3: No, standard recrystallization and achiral column chromatography will not separate the enantiomers of this chiral compound.[8] If enantiomeric separation is required, you must use specialized techniques such as chiral HPLC , diastereomeric salt crystallization with a chiral resolving agent (like (R)-(-)-mandelic acid), or enzymatic kinetic resolution.[9][10][11]

Q4: How can I best assess the purity of my final product? A4: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even if they are structurally similar to the product.[12][13]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity (e.g., >99%) and resolving trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Category: Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Potential Cause: The boiling point of the chosen solvent is above the melting point of your compound or a compound-solute mixture. Alternatively, the solution is too supersaturated, or there are oily, insoluble impurities present.

  • Solutions:

    • Reduce the Temperature: Ensure the solution cools slowly. If it was heated to boiling, try reheating to a temperature just sufficient to dissolve the solid, then allow it to cool.

    • Add More Solvent: Reheat the mixture to dissolve the oil, add more of the hot solvent to decrease saturation, and cool again.

    • Change Solvents: Switch to a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then allow it to cool slowly.

Problem 2: No crystals are forming, even after the solution has cooled completely.

  • Potential Cause: The solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic glass fragments provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystal growth.

    • Increase Concentration: Evaporate some of the solvent under reduced pressure and allow the more concentrated solution to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but only after it has cooled to room temperature to promote slower, more controlled crystal growth.

Category: Column Chromatography (Silica Gel)

Problem 1: My compound is streaking or "tailing" badly on the TLC plate and the column.

  • Potential Cause: This is the most common issue for carboxylic acids on silica gel. The acidic protons on the silica surface (silanol groups) can engage in acid-base interactions with your weakly acidic compound, causing it to deprotonate and stick to the stationary phase, eluting slowly and broadly.[2][5]

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid , to your eluent.[2] This suppresses the deprotonation of your carboxylic acid by Le Châtelier's principle, ensuring it remains in its less polar, protonated form, which interacts less strongly with the silica gel.

    • Use a More Polar Solvent System: While counterintuitive, sometimes a jump in solvent polarity (e.g., increasing the percentage of methanol) can help overcome the strong interaction and elute the compound, though this may compromise separation from other polar impurities.

Problem 2: The compound will not elute from the column, even with a highly polar solvent.

  • Potential Cause: The compound has irreversibly adsorbed to the silica gel, which can happen with highly polar compounds. It's also possible that the compound has precipitated at the top of the column if it is not soluble in the initial mobile phase.

  • Solutions:

    • Confirm Solubility: Before loading, ensure your crude product is fully soluble in the mobile phase you plan to use. If not, dissolve it in a stronger, minimal-volume solvent (like methanol or DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).

    • Use a Different Stationary Phase: Consider switching to a less acidic stationary phase like neutral or basic alumina, or use reversed-phase (C18) chromatography where polar compounds elute earlier.[14]

Visualization of Workflows
Diagram 1: Purification Method Selection

The following decision tree can guide the selection of an appropriate primary purification technique.

PurificationChoice start Crude Product Analysis (TLC) q1 Is there one major spot with minor, well-separated impurities? start->q1 q2 Are impurities close to the product spot (low ΔRf)? q1->q2 No check_sol Test Solubility for Recrystallization Solvents q1->check_sol Yes run_column Optimize TLC Mobile Phase (add 0.5% Acetic Acid) q2->run_column recrystallize Attempt Recrystallization column Perform Column Chromatography check_sol->recrystallize run_column->column

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography Tailing

This flowchart outlines the steps to address tailing of the carboxylic acid on a silica gel column.

TailingTroubleshooting start Tailing Observed on TLC/Column q_acid Is the mobile phase acidified? start->q_acid add_acid Add 0.1-1% Acetic or Formic Acid to the mobile phase q_acid->add_acid No consider_alt Consider alternative stationary phase (Reversed-Phase, Alumina) q_acid->consider_alt Yes re_run_tlc Re-run TLC with acidified eluent add_acid->re_run_tlc q_resolved Is tailing resolved? re_run_tlc->q_resolved proceed_column Proceed with acidified column chromatography q_resolved->proceed_column Yes q_resolved->consider_alt No

Caption: Flowchart for troubleshooting peak tailing.

Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective when impurities are significantly more or less polar than the target compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water (the anti-solvent) dropwise until the solution remains faintly turbid. Add 1-2 drops of hot ethanol to re-clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the approximate ratio from your crystallization) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Check: Assess the purity of the dried crystals using TLC, melting point, or another analytical technique.

Protocol 2: Flash Column Chromatography

This protocol is designed to purify the compound from impurities of similar polarity.

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexanes. Crucially, add 0.5% acetic acid to this mixture to prevent tailing. [2]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Fill the column about halfway with the mobile phase.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

  • Purity Check: Confirm the purity of the final product.

References
  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • Smolecule. (2023). Buy this compound | 100394-11-4.
  • Google Patents.
  • Jack Westin.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • Columbia University.
  • PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • University of Calgary.
  • Canadian Science Publishing.
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • PMC - NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Chemsrc. CAS#:100394-11-4 | this compound.
  • PubChemLite. (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • MDPI. (2021).
  • PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase.
  • SynHet. 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)
  • PMC - NIH. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

Sources

Technical Support Center: Stability of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid in various solvents, designed for researchers, scientists, and drug development professionals. This technical support center offers detailed troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Welcome to the technical support guide for this compound (Compound APPC). This document provides a comprehensive overview of the stability characteristics of APPC, offering practical guidance to anticipate and resolve challenges during its handling, formulation, and analysis.

Introduction: Understanding the Molecule's Intrinsic Stability

This compound is a heterocyclic organic compound featuring a pyrrolidine core.[1] Its stability is dictated by three primary functional groups:

  • A γ-Lactam (5-oxopyrrolidine): This cyclic amide is the most reactive site and is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2][3]

  • A Carboxylic Acid: This group imparts weak acidity and influences the molecule's solubility and ionization state depending on the pH of the medium.[1]

  • An Acetylphenyl Moiety: The aromatic ring and ketone group can be susceptible to oxidative and photolytic degradation.

Understanding these structural features is crucial for designing stable formulations and robust analytical methods. Forced degradation studies are essential tools to probe these vulnerabilities, identify potential degradation products, and develop stability-indicating methods.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Compound APPC?

A1: Based on its chemical structure, APPC is susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: This is the most common degradation route for pyrrolidinone derivatives.[2] The γ-lactam ring can be cleaved by acid- or base-catalyzed hydrolysis to form the corresponding open-chain γ-amino acid derivative. This reaction is highly dependent on pH and temperature.[3][7][8]

  • Oxidation: The molecule may degrade in the presence of oxidizing agents. Potential sites for oxidation include the nitrogen atom of the pyrrolidinone ring (forming an N-oxide) or the benzylic position of the acetyl group.

  • Photodegradation: Aromatic compounds, especially those with carbonyl groups, can be sensitive to light. As mandated by ICH Q1B guidelines, photostability testing is critical to determine if the compound degrades upon exposure to UV or visible light, which can induce complex free-radical mechanisms.[6][9][10][11]

dot

Caption: Primary degradation pathways for Compound APPC.

Q2: Which solvents are recommended for preparing stock solutions and for long-term storage?

A2: The choice of solvent is critical for maintaining the integrity of APPC.

  • Recommended for Stock Solutions (Short-Term): For analytical purposes, polar aprotic organic solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are preferred. APPC is reported to be soluble in polar organic solvents.[1] These solvents are generally inert and minimize the risk of solvolysis. Prepare fresh solutions or store at -20°C to -80°C for short periods.

  • Aqueous Solutions: Use with caution. The compound's stability in water is highly pH-dependent. If aqueous buffers are necessary, they should be prepared fresh and maintained at a pH between 4 and 6, where many lactam-containing molecules exhibit maximal stability. Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions to prevent rapid hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol): While APPC may be soluble in these, there is a potential risk of esterification of the carboxylic acid group over time, especially if acidic catalysts are present. Use these for immediate applications rather than long-term storage.

Q3: How should I design a forced degradation study for APPC?

A3: A forced degradation (or stress testing) study is fundamental to understanding degradation pathways and developing a stability-indicating analytical method.[4][6][12] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[13] More extensive degradation can complicate the identification of primary degradants.

The study should include the following conditions:

Stress ConditionTypical Reagents and ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature or heat at 50-60°C.[13]Hydrolysis of the lactam ring.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature or heat at 50-60°C.[13]Hydrolysis of the lactam ring.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂); Room Temperature.Oxidation of the nitrogen or acetyl group.
Thermal Degradation Dry Heat (e.g., 80°C) and Wet Heat (e.g., 80°C with controlled humidity).Thermolysis.
Photodegradation Expose solid and solution samples to light providing a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UVA), alongside a dark control sample.[9][10][14]Photolysis.

Q4: What is the best analytical technique for a stability study of APPC?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[5][15] This is a validated quantitative method that can accurately measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[16][17]

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the polar degradants from the less polar parent compound.

  • Detection: A photodiode array (PDA) or UV detector is essential. A PDA detector is highly recommended as it can assess peak purity, helping to ensure that the parent peak is not co-eluting with any degradants.

Troubleshooting Guide

This section addresses common issues encountered during the stability assessment of Compound APPC.

dot

Caption: A troubleshooting workflow for unexpected chromatographic results.

Problem: I see significant degradation of APPC in my aqueous buffered solution (pH 7.5) after only 24 hours at room temperature.

  • Plausible Cause: Base-catalyzed hydrolysis of the γ-lactam ring. Pyrrolidinone rings are susceptible to cleavage under alkaline conditions.[2][3]

  • Solution:

    • pH Adjustment: If experimentally permissible, lower the pH of your formulation to a mildly acidic range (e.g., pH 4-6) to reduce the rate of hydrolysis.

    • Temperature Control: Store the solution at refrigerated temperatures (2-8°C) to significantly slow down the degradation kinetics.

    • Solvent System: If possible, consider using a co-solvent system (e.g., water/acetonitrile or water/DMSO) to reduce the water activity and potentially slow hydrolysis.

Problem: My solution of APPC in methanol turned slightly yellow after being left on the bench for a day.

  • Plausible Cause: This could be due to photolytic degradation or a minor oxidative process. Light exposure can cause the formation of colored degradants.[11]

  • Solution:

    • Light Protection: Always store solutions containing APPC in amber vials or wrap clear vials in aluminum foil to protect them from light.[18]

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Control Sample: Analyze the discolored solution by HPLC and compare it to a control sample that was stored in the dark to confirm if the degradation is light-induced.

Key Experimental Protocols

Objective: To intentionally generate degradation products of APPC to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of APPC at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Store vials of the solid API and the stock solution at 80°C.

    • Place a parallel set of samples in a humidity chamber at 80°C / 75% RH.

    • Analyze samples after a set period (e.g., 24, 48, 72 hours).

  • Photostability:

    • Following ICH Q1B guidelines, expose the solid API and stock solution to a calibrated light source.[10][14]

    • Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber.

    • Analyze both the exposed and dark control samples after the required exposure level is reached.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA method. The goal is to observe partial degradation of the parent peak and the formation of new peaks corresponding to degradants.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. (2024). PharmaGrowthHub. Available at: [Link]

  • ICH Quality Guidelines. (n.d.). International Council for Harmonisation. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2432. Available at: [Link]

  • Silla, E., Tunon, I., & Pascual-Ahuir, J. L. (1996). Theoretical Calculations of β‐Lactam Antibiotics. Part VII. Influence of the solvent on the basic hydrolysis of the β‐lactam ring. Journal of Physical Chemistry. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available at: [Link]

  • Alajarín, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

  • Alajarín, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. Available at: [Link]

  • ChemInform Abstract: Theoretical Calculations of ?-Lactam Antibiotics. Part 7. Influence of the Solvent on the Basic Hydrolysis of the ?-Lactam Ring. (2010). ResearchGate. Available at: [Link]

  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2022). ResearchGate. Available at: [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2015). ResearchGate. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Le-Huu, P., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Schowen, R. L., et al. (1970). Catalytic Efficiencies in Amide Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Deosarkar, S. S., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Available at: [Link]

  • Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts. Available at: [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. (2021). ResearchGate. Available at: [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. Available at: [Link]

  • Stability indicating assay. (2014). Slideshare. Available at: [Link]

  • CAS#:100394-11-4 | this compound. (2025). Chemsrc. Available at: [Link]

  • (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

Sources

Common pitfalls in 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during experimentation with this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method is the reaction of 4-aminoacetophenone with itaconic acid.[1] This reaction is typically performed under reflux in water, providing a straightforward and relatively high-yielding route to the desired product.[1][2]

Q2: What are the key structural features of this compound that I should be aware of?

A2: This compound possesses a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.[3] It is further functionalized with an acetylphenyl group at the 1-position and a carboxylic acid group at the 3-position. The presence of both a polar carboxylic acid and a more non-polar acetylphenyl group gives the molecule a distinct solubility profile.

Q3: What are the expected biological activities of this compound?

A3: Based on studies of this compound and its analogs, this compound is expected to exhibit biological activities such as cytotoxicity against cancer cell lines and antioxidant properties.[3] Pyrrolidine derivatives, in general, are known to have a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]

Q4: What are the recommended storage conditions for this compound?

A4: Like many carboxylic acid-containing organic compounds, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Long-term stability is generally good under these conditions.

II. Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis, purification, and application of this compound.

A. Synthesis & Purification

Problem 1: Low yield during synthesis.

  • Potential Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the reaction has been refluxed for a sufficient amount of time. A typical reflux time is 12 hours.[1][2]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically 4-aminoacetophenone) indicates reaction completion.

      • Consider the use of a co-solvent, such as a small amount of acetic acid, which can sometimes improve yields in similar reactions.

  • Potential Cause 2: Suboptimal pH.

    • Troubleshooting:

      • The reaction of amines with itaconic acid can be sensitive to pH. While often performed in neutral water, adjusting the pH to be slightly acidic might improve the reaction rate for some substrates. However, strongly acidic conditions should be avoided as they can lead to unwanted side reactions.

Problem 2: Difficulty in purifying the final product.

  • Potential Cause 1: Presence of unreacted starting materials.

    • Troubleshooting:

      • Recrystallization: This is often the most effective method for removing unreacted starting materials. A hot ethanol or ethanol/water mixture is a good starting point for recrystallization.

      • Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., 5% sodium carbonate solution) to deprotonate the carboxylic acid, making it water-soluble.[7] The unreacted 4-aminoacetophenone will be less soluble and can be removed by filtration. The aqueous layer can then be acidified (e.g., with 5% HCl) to precipitate the pure product, which is then collected by filtration.[1][2]

  • Potential Cause 2: Formation of side products.

    • Troubleshooting:

      • Column Chromatography: If recrystallization and acid-base extraction are insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a common choice for separating polar compounds.

B. Biological Assays (e.g., Cytotoxicity Assays)

Problem 3: Compound precipitates in cell culture media.

  • Potential Cause 1: Poor aqueous solubility.

    • Troubleshooting:

      • Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent like DMSO.[8] The final concentration of DMSO in the cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

      • Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium. It is crucial to ensure thorough mixing at each dilution step.

      • Sonication: Briefly sonicating the stock solution before adding it to the media can help dissolve any small particles.

Problem 4: Inconsistent or non-reproducible assay results.

  • Potential Cause 1: pH shift in the culture medium.

    • Troubleshooting:

      • The carboxylic acid moiety of the compound can lower the pH of the culture medium, especially at higher concentrations. This can affect cell viability and the performance of pH-sensitive assay reagents.

      • Buffering Capacity: Ensure your cell culture medium has sufficient buffering capacity. If necessary, supplement with additional buffering agents like HEPES.

      • pH Measurement: Measure the pH of the medium after adding the compound to ensure it remains within the optimal range for your cells (typically pH 7.2-7.4).

  • Potential Cause 2: Compound degradation.

    • Troubleshooting:

      • Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

      • Light Sensitivity: Some organic compounds are light-sensitive. Protect your stock solutions and experimental plates from direct light.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1][2]

Materials:

  • 4-Aminoacetophenone

  • Itaconic acid

  • Deionized water

  • 5% Hydrochloric acid

  • 5% Sodium carbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetophenone (1 equivalent) and itaconic acid (1.5 equivalents) in deionized water.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC until the 4-aminoacetophenone spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Add 5% hydrochloric acid to the mixture and stir for 5 minutes.

  • Filter the crude product and wash with cold water.

  • For purification, dissolve the crude product in a 5% sodium carbonate solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with 5% hydrochloric acid to a pH of approximately 2 to precipitate the pure product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from hot ethanol.

B. Quality Control: Characterization
  • 1H NMR (DMSO-d6): Expect signals corresponding to the acetyl methyl protons (singlet), the aromatic protons (two doublets), and the protons of the pyrrolidine ring (multiplets). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • 13C NMR (DMSO-d6): Expect signals for the acetyl carbonyl carbon, the aromatic carbons, the pyrrolidine ring carbons, the lactam carbonyl carbon, and the carboxylic acid carbonyl carbon.

  • IR (KBr): Look for characteristic peaks for the C=O stretch of the ketone, the C=O stretch of the lactam, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (ESI-MS): The expected [M-H]- peak for C13H13NO4 would be at m/z 246.08.

C. MTT Cytotoxicity Assay

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

IV. Visualizations

A. Synthesis Workflow

synthesis_workflow Reactants 4-Aminoacetophenone + Itaconic Acid Reaction Reflux in Water (12h) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Acid-Base Extraction & Recrystallization Crude_Product->Purification Final_Product Pure 1-(4-Acetylphenyl)-5- oxopyrrolidine-3-carboxylic acid Purification->Final_Product

Caption: General synthesis and purification workflow.

B. Troubleshooting Decision Tree for Low Synthesis Yield

troubleshooting_yield Start Low Yield Check_Reaction_Time Was reaction time sufficient (e.g., 12h)? Start->Check_Reaction_Time Extend_Time Extend reflux time and monitor by TLC. Check_Reaction_Time->Extend_Time No Check_Purity Are starting materials pure? Check_Reaction_Time->Check_Purity Yes Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Consider_Catalyst Consider adding a weak acid catalyst (e.g., acetic acid). Check_Purity->Consider_Catalyst Yes

Caption: Decision tree for troubleshooting low synthesis yield.

V. References

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

  • National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • Stang, P. J., & White, M. R. (Year). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids. Source not further specified.

  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • National Institutes of Health. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • Chemsrc. (2025, September 19). CAS#:100394-11-4 | this compound. Available at: [Link]

  • PubMed. (2018, June 27). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Available at: [Link]

  • National Institutes of Health. (2025, February 17). Fast Release of Carboxylic Acid inside Cells. Available at: [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • ResearchGate. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • PubChem. (n.d.). (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]

  • National Institutes of Health. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Available at: [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Available at: [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • PubChem. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven insights to enhance your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the condensation reaction of 4-aminoacetophenone with itaconic acid.[1][2][3] This reaction proceeds via a nucleophilic Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the 5-oxopyrrolidine ring, also known as a pyroglutamic acid analog. While the reaction appears straightforward, achieving high yield and purity requires careful control over several parameters.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 4-Aminoacetophenone C Condensation Reaction (Reflux in Solvent) A->C B Itaconic Acid B->C D Cooling & Precipitation C->D Reaction Complete E Filtration & Washing D->E F Recrystallization E->F Crude Product G Drying F->G H Pure Product: 1-(4-Acetylphenyl)-5-oxopyrrolidine- 3-carboxylic acid G->H Final Product

Caption: General experimental workflow for the synthesis of the title compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common frustration in organic synthesis and can stem from several sources.[4] Let's break down the most probable causes and solutions systematically.

  • Causality: The reaction is an equilibrium-driven process. Incomplete conversion, degradation of starting materials or product at high temperatures, and competing side reactions are the usual culprits.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to 4-aminoacetophenone indicates an incomplete reaction.

    • Temperature & Reaction Time: While reflux is standard, the optimal temperature can be solvent-dependent. If the reaction is slow, consider increasing the reaction time before resorting to higher temperatures, which could promote side reactions. For instance, a reaction in water may require 12 hours or more at reflux.[1][5]

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of 4-aminoacetophenone to itaconic acid. Using a slight excess (1.05 to 1.1 equivalents) of itaconic acid can sometimes drive the reaction to completion, but a large excess can complicate purification.

    • Solvent Choice: The choice of solvent is critical. Water is a common, green, and effective solvent for this reaction.[1] Acetic acid can also be used and may accelerate the reaction, but its complete removal during work-up is essential.

    • pH Control: The pH of the reaction medium can influence the nucleophilicity of the amine and the stability of the carboxylic acid groups. Operating under neutral to weakly acidic conditions is generally optimal for this type of condensation.[6]

Question 2: My final product is difficult to purify and appears contaminated with side products. What are these impurities and how can I avoid them?

Answer: Impurity formation is often linked to the reaction conditions. The primary suspects are unreacted starting materials and byproducts from side reactions.

  • Causality: The structure of itaconic acid allows for potential decarboxylation under harsh conditions. Furthermore, impurities in the starting materials can carry through or catalyze unwanted pathways.

  • Troubleshooting Steps:

    • Starting Material Purity: Verify the purity of your 4-aminoacetophenone and itaconic acid. Impurities can significantly impact the reaction outcome.

    • Work-up Procedure: After the reaction is complete, the product often precipitates upon cooling. If it doesn't, adjusting the pH with a dilute acid (e.g., 5% HCl) can facilitate precipitation of the carboxylic acid.[1][5] Be cautious not to go to a very low pH, which could potentially hydrolyze the amide bond under prolonged heating, though this is less likely under typical workup conditions.

    • Purification Technique: Recrystallization is the most effective method for purifying this compound. A good solvent system is crucial. Consider polar solvents like ethanol, methanol, or aqueous mixtures. For example, dissolving the crude product in a 5% sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating with acid can be a highly effective purification strategy.[5]

Optimized Reaction Parameters Table

ParameterRecommended ConditionRationale & Key Considerations
Reactants 4-Aminoacetophenone, Itaconic AcidUse high-purity reagents. A 1:1 to 1:1.1 molar ratio is typical.
Solvent Water or Glacial Acetic AcidWater is an environmentally benign and effective choice. Acetic acid may improve solubility and reaction rate but requires thorough removal.[1][2]
Temperature Reflux (100-120 °C)Provides sufficient energy to overcome the activation barrier for both Michael addition and cyclization. Monitor for potential degradation.
Reaction Time 8-24 hoursHighly dependent on solvent and temperature. Monitor by TLC to determine the point of completion.[1][5][7]
Catalyst Generally not requiredThe reaction proceeds thermally. Weak acid catalysis is inherent when using acetic acid as a solvent.[6]
Expected Yield >85%Yields can be high under optimized conditions. A low yield points to issues in reaction completion or product isolation.[1]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most practical method. Use a mobile phase that provides good separation between the starting materials and the product. A common system is a mixture of ethyl acetate and hexane, often with a small amount of acetic acid or methanol to improve spot shape for the carboxylic acid. The product, being more polar than 4-aminoacetophenone but potentially less polar than itaconic acid, should have a distinct Rf value.

Q: My product oiled out during crystallization instead of forming a solid. What should I do? A: "Oiling out" occurs when the product is insoluble in the solvent at high temperature but melts rather than crystallizing upon cooling. Try using a more dilute solution, cooling the solution more slowly, or adding a co-solvent in which the product is less soluble to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.

Q: How do I confirm the structure of my final product? A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Expect characteristic signals for the acetylphenyl group (aromatic protons and a methyl singlet), and signals for the pyrrolidine ring protons (diastereotopic methylene and methine protons), which often appear as complex multiplets.[7]

  • ¹³C NMR: Look for the carbonyl carbons of the amide, carboxylic acid, and acetyl group, in addition to the aromatic and aliphatic carbons.[7]

  • IR Spectroscopy: Key stretches to identify are the C=O of the carboxylic acid (~1700-1730 cm⁻¹), the C=O of the amide (lactam, ~1660-1690 cm⁻¹), and the C=O of the acetyl group (~1675 cm⁻¹).[1][7]

  • Mass Spectrometry: This will confirm the molecular weight of the compound (C₁₃H₁₃NO₄, approx. 247.25 g/mol ).[8]

Q: Are there any common side reactions in pyrrolidine synthesis I should be aware of? A: While the target reaction is generally clean, side reactions in related syntheses can include the formation of furan byproducts under strongly acidic conditions or over-alkylation if N-substituted pyrrolidines are being made.[6][9] For this specific synthesis, the most likely "side products" are simply unreacted starting materials due to an incomplete reaction.

Troubleshooting_Tree Start Problem Encountered A Low Yield Start->A B Impure Product Start->B C Isolation Issues (Oiling Out) Start->C A1 Monitor with TLC. Starting material present? A->A1 B1 Characterize impurities (NMR of crude). B->B1 C1 Use more dilute solution. Cool slowly with stirring. C->C1 A2_yes Yes: Incomplete Reaction A1->A2_yes Yes A2_no No: Product Loss A1->A2_no No A3_yes Increase reaction time or consider solvent change (e.g., to acetic acid). A2_yes->A3_yes A3_no Review work-up. Check solubility in filtrate. Optimize precipitation pH. A2_no->A3_no B2 Unreacted starting materials? B1->B2 B3_yes See 'Low Yield' path. Improve purification. B2->B3_yes Yes B2_no Unknown byproducts? B2->B2_no No B3_no Check starting material purity. Avoid excessive heat/time. Refine recrystallization. B2_no->B3_no C2 Try different recrystallization solvent(s). C1->C2 C3 Scratch flask to induce crystallization. C2->C3

Sources

Technical Support Center: Investigating the Degradation of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers working with 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for the forced degradation studies essential in drug development and stability testing.[1][2][3] Given the limited publicly available degradation data for this specific molecule, this document leverages foundational principles of organic chemistry and established forced degradation methodologies to empower your research.[4]

Understanding the Molecule: A Proactive Approach to Degradation

Before initiating degradation studies, a thorough analysis of the molecular structure of this compound is crucial for anticipating potential degradation pathways.[5] This molecule possesses several functional groups susceptible to degradation under stress conditions:

  • Lactam (in the pyrrolidinone ring): This cyclic amide is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Carboxylic Acid: This group can undergo decarboxylation upon exposure to high temperatures.

  • Ketone (on the acetylphenyl group): The acetyl group is susceptible to oxidation.

  • Aromatic Ring: While generally stable, the phenyl ring can be subject to oxidative degradation under harsh conditions.

The following diagram illustrates these potential degradation sites:

cluster_0 Hydrolysis Site (Lactam) cluster_1 Thermal Decarboxylation Site cluster_2 Oxidation Site (Ketone) compound

Figure 1. Potential Degradation Sites of this compound.

Troubleshooting Your Forced Degradation Studies

This section addresses common challenges encountered during the forced degradation of this compound in a question-and-answer format.

Hydrolytic Degradation

Question 1: I am observing minimal to no degradation of my compound under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, even after prolonged incubation at elevated temperatures. What could be the issue and how can I resolve it?

Answer:

The stability of the lactam ring in the pyrrolidinone structure can sometimes be higher than anticipated. Here are several factors to consider and troubleshoot:

  • Insufficient Stress Conditions: The initial conditions may not be harsh enough to induce significant hydrolysis. It is recommended to incrementally increase the strength of the acid or base (e.g., to 1 M HCl or 1 M NaOH) or the temperature.[2] However, be cautious of overly harsh conditions which may lead to secondary degradation products not relevant to normal storage conditions.[6]

  • Solubility Issues: If the compound is not fully dissolved in the acidic or basic solution, the degradation rate will be significantly slower. Ensure complete dissolution before starting the incubation. You may need to use a co-solvent, but be sure to run a control with the co-solvent alone to assess its stability and potential for interference.

  • Incorrect Analytical Method: Your analytical method, likely a stability-indicating HPLC method, may not be adequately resolving the parent compound from its degradation products.[7][8] Ensure your method has been validated for specificity.

Proposed Troubleshooting Workflow:

start Minimal Hydrolytic Degradation Observed step1 Verify Complete Dissolution of the Compound start->step1 step2 Incrementally Increase Acid/Base Concentration (e.g., to 1 M) step1->step2 step3 Incrementally Increase Temperature (e.g., in 10°C intervals) step2->step3 step4 Re-evaluate and Optimize HPLC Method for Specificity step3->step4 end Sufficient Degradation Achieved for Analysis step4->end

Figure 2. Troubleshooting Workflow for Insufficient Hydrolytic Degradation.

Question 2: Under basic hydrolysis, I am seeing a major degradation product, but I am unsure of its identity. How can I tentatively identify this product?

Answer:

The most probable degradation product under basic hydrolysis is the ring-opened carboxylate salt resulting from the cleavage of the lactam bond. The proposed structure would be 4-amino-4-(4-acetylphenylcarbamoyl)butanoic acid. To confirm this, you can use LC-MS to determine the mass of the degradation product. The expected mass would correspond to the addition of one molecule of water (18 Da) to the parent compound.

Predicted Hydrolytic Degradation Pathway:

parent This compound product 4-Amino-4-(4-acetylphenylcarbamoyl)butanoic acid parent->product Base-catalyzed hydrolysis (ring opening)

Figure 3. Predicted Major Product of Basic Hydrolysis.
Oxidative Degradation

Question 3: My oxidative degradation with hydrogen peroxide is showing multiple small degradation peaks, and I'm having trouble achieving a clear degradation profile. What are the best practices for oxidative stress testing?

Answer:

Oxidative degradation can often lead to a complex mixture of products. Here's how to refine your approach:

  • Control the Extent of Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5] This provides sufficient levels of degradation products for detection without generating an overly complex chromatogram with secondary degradants. You can control the extent of degradation by adjusting the concentration of hydrogen peroxide (start with 3% and adjust as needed), the temperature, and the incubation time.

  • Investigate Different Oxidizing Agents: While hydrogen peroxide is common, other oxidizing agents can provide different degradation profiles. Consider using agents like AIBN (azobisisobutyronitrile) for radical-initiated oxidation if you suspect this mechanism is relevant.

  • Potential Sites of Oxidation: The primary site of oxidation is likely the acetyl group, which could be oxidized to a carboxylic acid (forming 4-(1-(3-carboxy-5-oxopyrrolidin-1-yl)phenyl)acetic acid). The aromatic ring itself could also undergo hydroxylation. Using LC-MS/MS can help in elucidating the structures of these minor products.

Thermal and Photolytic Degradation

Question 4: I am not observing any significant degradation under thermal stress (e.g., 80°C). Should I be concerned?

Answer:

It is possible that this compound is thermally stable at the tested temperature. However, it is important to ensure that your experimental setup is appropriate.

  • Solid vs. Solution State: Are you testing the compound in its solid state or in solution? Degradation pathways can differ significantly. Testing in both states is recommended.[6]

  • Humidity: For solid-state thermal stress testing, including a condition with high humidity (e.g., 75% RH) can be crucial, as it can facilitate hydrolytic degradation at elevated temperatures.[6]

  • Potential for Decarboxylation: At very high temperatures, the carboxylic acid group may undergo decarboxylation. This would result in a loss of 44 Da from the parent molecule. You can look for this mass change using LC-MS.

Question 5: What are the key considerations for a photostability study of this compound?

Answer:

Photostability testing should be conducted according to ICH Q1B guidelines.[1] Key considerations include:

  • Light Source: Use a light source that provides both UV and visible light.

  • Exposure Levels: Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

  • Sample Presentation: Test the compound in both the solid state and in solution. For solutions, use a photostable and inert solvent.

  • Control Samples: Protect a control sample from light to differentiate between photolytic and thermal degradation occurring simultaneously.

Experimental Protocols

The following are starting point protocols for forced degradation studies. The conditions should be optimized based on preliminary experiments to achieve the target degradation of 5-20%.[5]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C2 - 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°C1 - 12 hours
Oxidation 3% - 30% H₂O₂Room Temp2 - 24 hours
Thermal (Solid) Dry Heat80°C24 - 72 hours
Thermal (Solution) In inert solvent80°C24 - 72 hours
Photolytic ICH Q1B conditionsAmbientAs per guidelines
General Procedure for Forced Degradation
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Stress Application: Treat the sample solution with the appropriate stressor as outlined in Table 1. For thermal and photolytic studies, the solid drug substance should also be stressed.

  • Time Point Sampling: Withdraw aliquots at appropriate time intervals.

  • Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Dilution: Dilute the samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.[7]

Workflow for a Comprehensive Forced Degradation Study:

cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Characterize Degradation Products analysis->elucidation pathway Propose Degradation Pathways elucidation->pathway end Establish Intrinsic Stability Profile pathway->end

Figure 4. Overall Workflow for Forced Degradation Studies.

References

  • Smolecule. (2023, August 15). This compound.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Verma, R. K., & Singh, S. (2022). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89.
  • ResearchGate. (n.d.). (PDF) The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review.
  • PubChem. (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • CONICET. (n.d.). Trends in Analytical chemistry.
  • IOSR Journal. (n.d.). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu.

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Technical Support Center: Crystallization of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 100394-11-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high-purity crystalline material.

Crystallization is a critical purification step, relying on the principle that the solubility of most solids increases with temperature.[1] For this compound, achieving a crystalline solid is essential for ensuring purity, stability, and proper characterization. This guide provides a structured approach to overcoming common hurdles in this process.

Physicochemical Properties of this compound

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization strategy. The presence of both polar (carboxylic acid, ketone, lactam) and non-polar (phenyl ring) elements dictates its solubility behavior.[2]

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[3]
Molecular Weight 247.25 g/mol Smolecule[2]
Physical State Solid at room temperatureSmolecule[2]
Acid-Base Properties Weakly acidic due to the carboxylic acid groupSmolecule[2]
Solubility Profile Limited water solubility; soluble in polar organic solventsSmolecule[2]
Structural Features Contains a carboxylic acid, an acetyl group, and a pyrrolidinone ring systemSmolecule[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the solution is supersaturated with impurities.[4][5] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.

Causality: The high concentration of the solute upon cooling causes it to come out of solution above its melting point, leading to liquid-liquid phase separation instead of solid-liquid separation (crystallization).

Solutions:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[4]

  • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature favors the formation of an ordered crystal lattice over an amorphous oil. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool.[4]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good, hot solvent. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. For this compound, a good system to try would be dissolving in ethanol (solvent) and adding water (anti-solvent).

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 1-5% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Still Oils Out slow_cool->fail If problem persists change_solvent Try Lower Boiling Point Solvent or Anti-Solvent Method fail->change_solvent

Caption: Troubleshooting workflow for "oiling out."

Question 2: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

Answer:

The failure of crystals to form usually indicates one of two issues: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to initiate crystal growth.[4][6]

Causality: Crystal formation requires both supersaturation and nucleation. Supersaturation is the thermodynamic driving force, while nucleation is the kinetic starting point for crystal growth.

Solutions:

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.[6]

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[6]

  • Increase Concentration: If nucleation techniques fail, your solution is likely not sufficiently concentrated.

    • Evaporate Solvent: Gently heat the solution or use a rotary evaporator to remove a portion of the solvent.[5] Then, allow the more concentrated solution to cool again.

    • Add an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible anti-solvent to reduce the overall solubility of your compound.[6]

  • Patience: Sometimes, crystallization is a slow process. Cover the flask to prevent solvent evaporation and contamination, and let it stand undisturbed for an extended period (overnight or longer).

Question 3: My crystallization yielded very fine, needle-like crystals or a powder. How can I get larger crystals?

Answer:

The formation of very small crystals or powders typically results from rapid crystallization, where many nuclei form simultaneously, leading to fast growth and small crystal size.

Causality: Crystal size is inversely related to the rate of crystallization. Fast cooling leads to high supersaturation, which favors rapid nucleation over slow, ordered crystal growth.

Solutions:

  • Decrease the Cooling Rate: This is the most effective method. A slower cooling process reduces the level of supersaturation at any given time, allowing existing crystals to grow larger rather than forming many new nuclei.

  • Reduce the Concentration: Start with a slightly more dilute solution (use more solvent). This will require a lower temperature to achieve saturation, naturally slowing the process.

  • Use a Different Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent/anti-solvent combinations. A solvent in which the compound has slightly higher solubility may promote the growth of larger crystals.

Question 4: The purity of my compound did not improve after crystallization. What went wrong?

Answer:

A failed purification suggests that impurities were incorporated into the crystal lattice or trapped on the crystal surface.

Causality: This can happen if the impurities have a similar structure to your compound, if the crystallization occurred too quickly, or if the crystals were not washed properly.

Solutions:

  • Ensure Slow Cooling: As mentioned previously, rapid crystallization can trap solvent and impurities within the crystal structure.

  • Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent. This will dissolve surface impurities without dissolving a significant amount of your product. Do not use the mother liquor for washing.

  • Perform a Second Recrystallization: If the compound is still impure, a second recrystallization may be necessary.

  • Consider an Adsorbent: If the impurity is colored, you can try adding a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities.[1] Be aware that it can also adsorb your product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for crystallizing this compound?

A: Given its structure, which includes a carboxylic acid and a ketone, polar solvents are an excellent starting point.[2][7] Alcohols like ethanol or isopropanol , and ketones like acetone are often effective. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[7][8] For this compound, a mixed solvent system, such as ethanol/water or acetone/hexane, is also highly likely to be successful.

Q: How much solvent should I use?

A: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This ensures that the solution will become supersaturated upon cooling, maximizing the yield.[1] A good practice is to start with a small volume of solvent, bring it to a boil, and add more solvent in small portions until the solid just dissolves.

Q: Should I filter the hot solution?

A: Yes, if you observe any insoluble impurities (e.g., dust, solid reagents) in the hot, dissolved solution. A hot filtration (gravity filtration using a fluted filter paper and a pre-heated funnel) will remove these impurities and prevent them from being incorporated into your final crystals.

Experimental Protocols

Protocol 1: General Recrystallization Workflow

This protocol outlines the standard steps for recrystallization from a single solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, and heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.[1]

G cluster_0 Preparation cluster_1 Purification cluster_2 Crystallization & Isolation a 1. Place Crude Solid in Flask b 2. Add Solvent & Heat to Dissolve a->b c 3. Decolorize with Carbon (Optional) b->c d 4. Hot Gravity Filtration (Optional) c->d e 5. Cool Slowly to Induce Crystallization d->e f 6. Isolate Crystals via Suction Filtration e->f g 7. Wash with Ice-Cold Solvent f->g h 8. Dry Crystals g->h end Pure Crystalline Product h->end

Caption: General experimental workflow for recrystallization.

References

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

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  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • This compound. (2024). ChemSrc. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

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  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. (2009). ACS Publications. [Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2024). Journal of Chemistry and Technologies. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl. [Link]

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Technical Support Center: Overcoming Resistance with 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers. This guide is designed to be your primary resource when working with the promising class of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The unique structure, combining an acetophenone moiety with a pyrrolidine ring, presents significant opportunities in overcoming drug resistance, particularly in oncology and infectious diseases.[1][2][3] However, like any novel scaffold, these compounds can present unique experimental challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to the critical questions that arise during synthesis, purification, and biological testing. Our goal is to empower you to anticipate challenges, interpret your results accurately, and accelerate your research.

Chapter 1: The Synthesis & Purification Hurdle

Successfully synthesizing and purifying a novel derivative is the foundational first step. Issues at this stage can compromise all subsequent biological data. Here, we address the most common challenges encountered in the lab.

Q1: My reaction to synthesize the core this compound structure is yielding less than 30%. What are the most likely causes?

A low yield in the initial cyclization reaction, often performed by reacting an aminophenyl derivative with itaconic acid, is a frequent stumbling block.[4] Before re-running the reaction, consider these critical variables:

  • Purity of Starting Materials: Verify the purity of your 4-aminoacetophenone and itaconic acid. Contaminants can initiate side reactions or inhibit the primary reaction pathway.

  • Reaction Conditions:

    • Solvent: While water is commonly used, its pH can influence the reaction. Ensure the pH is not excessively acidic or basic, which could lead to hydrolysis or side reactions.[4]

    • Temperature & Reflux: Inadequate heating or inefficient reflux can lead to an incomplete reaction. Ensure your setup maintains a consistent, vigorous reflux for the prescribed duration.

  • Work-up Procedure: The product is a carboxylic acid, making it soluble in basic aqueous solutions. During work-up, if you perform a basic wash (e.g., with sodium bicarbonate) to remove unreacted acidic starting materials, you may be losing a significant portion of your product to the aqueous layer.[5] Always check the pH carefully during acidification to precipitate the product; aim for a pH of 1-2 for complete precipitation.[2]

Below is a logical workflow for troubleshooting a low-yielding synthesis.

G start Low Yield Observed reagent_check Verify Purity of Starting Materials (NMR, LC-MS) start->reagent_check reagent_check->start Impure Reagents (Purify/Reorder) reaction_params Optimize Reaction Conditions reagent_check->reaction_params Reagents are Pure workup_check Analyze Work-up & Extraction Steps reaction_params->workup_check Conditions Optimized sub_temp Adjust Temperature/ Reflux Time reaction_params->sub_temp Incomplete Reaction? sub_solvent Test Alternative Solvent System reaction_params->sub_solvent Side Products? final_product Yield Improved workup_check->final_product Product Recovery Optimized sub_ph Check pH during Acidification (pH 1-2) workup_check->sub_ph Precipitation Incomplete? sub_extract Analyze Aqueous Layers for Lost Product (TLC/LC-MS) workup_check->sub_extract Product Water Soluble? sub_temp->reaction_params sub_solvent->reaction_params sub_ph->workup_check sub_extract->workup_check

Caption: Troubleshooting workflow for low synthesis yield.
Q2: I've successfully synthesized my crude product, but I'm struggling with crystallization. It either 'oils out' or crashes out too quickly.

Crystallization is as much an art as a science, and pyrrolidine derivatives can be particularly tricky.[6] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[7] Crashing out (rapid crystallization) traps impurities.[8]

Here’s how to troubleshoot these issues:

  • Problem: Oiling Out

    • Causality: The compound is coming out of solution above its melting point.

    • Solution 1: Lower the Temperature. Use a solvent with a lower boiling point. If you are using ethanol, try a mixture of ethyl acetate and hexanes.

    • Solution 2: Reduce Solute Concentration. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[8]

    • Solution 3: Scratching. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]

  • Problem: Crashing Out (Rapid Crystallization)

    • Causality: The solution is too supersaturated, and the solvent's ability to hold the solute drops too dramatically upon cooling.

    • Solution: You have likely used the absolute minimum amount of hot solvent. Place the flask back on the heat source, add 5-10% more solvent to dissolve the solid again, and then allow it to cool more slowly. This reduces the saturation level, encouraging slower, more ordered crystal growth.[8]

The choice of solvent is paramount. Below is a table of common solvent systems that can be effective for pyrrolidine-based compounds.

Solvent System (v/v)PolarityBoiling Point (°C)Key Characteristics & Best Use Cases
Ethanol/WaterHigh~78-100Good for moderately polar compounds. Water acts as the anti-solvent. Prone to oiling out if cooled too quickly.
Ethyl Acetate/HexanesMedium-Low~60-77A versatile system for a wide range of polarities. Good for compounds that are too soluble in pure ethyl acetate.
Acetone/HexanesMedium~56Similar to Ethyl Acetate/Hexanes but acetone is more polar. Can be effective when other systems fail.[9]
Dichloromethane/HexanesLow~40For less polar derivatives. DCM's volatility requires a well-sealed flask during slow cooling.
TolueneLow~111Excellent for aromatic compounds; the acetylphenyl group may favor this solvent. Often produces high-quality crystals.[9]
Chapter 2: The In Vitro Assay Maze

Reliable and reproducible data from cellular or biochemical assays is the ultimate goal. However, the physicochemical properties of these derivatives can introduce artifacts and variability.

Q3: My compound shows poor solubility in aqueous cell culture media, leading to precipitation and inconsistent results. How can I address this?

This is one of the most significant challenges for carboxylic acid-containing drugs.[10] The carboxylic acid moiety has pH-dependent solubility; it is less soluble at acidic pH and more soluble at basic pH.[10] Cell culture media is typically buffered around pH 7.4, which can be problematic.

  • Primary Cause: The final concentration of your compound in the assay exceeds its aqueous solubility limit. While you may use a DMSO stock, the moment it is diluted into the aqueous media, it can crash out.

  • Troubleshooting Steps:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (and ideally below 0.1%), as high concentrations are toxic to cells. Run a vehicle control (media + same % DMSO) to confirm it has no effect on its own.

    • Solubility Test: Before running a full assay, perform a simple visual solubility test. Add your highest concentration of compound (from DMSO stock) to cell-free media in a well and incubate for a few hours. Check for precipitation under a microscope.

    • Consider Co-solvents or Formulation: For particularly difficult compounds, formulation strategies may be necessary. While complex, approaches like using co-crystals with pharmaceutically acceptable acids (e.g., tartaric acid) have been shown to enhance solubility.[11]

    • pH Adjustment (Biochemical Assays Only): For cell-free enzyme assays, you may have the flexibility to slightly increase the pH of the assay buffer to improve solubility, provided it does not affect enzyme activity.[10] Do not attempt this for cell-based assays.

Q4: I am observing high variability in my cell-based cytotoxicity (e.g., MTT, MTS) assays. What are the common sources of error?

High variability undermines the reliability of your IC50 values. The issue often lies in the assay setup and cell handling rather than the compound itself.[12]

  • Cellular Health and Consistency:

    • Passage Number: Use cells with a low and consistent passage number for all experiments. Immortalized cells can change their characteristics over time.[12][13]

    • Confluency: Plate cells at a consistent density and ensure they are in the logarithmic growth phase (typically 70-80% confluency) when you add the compound. Overly confluent or sparse cells will respond differently.

  • Assay Protocol Integrity:

    • Incubation Time: Ensure the incubation time with the compound is precisely the same for all plates and all experiments.

    • Reagent Addition: In assays like MTT, ensure the formazan crystals are fully dissolved before reading the plate. Incomplete dissolution is a major source of well-to-well variability.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which concentrates both media and the test compound. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.

This workflow diagram illustrates a robust process for conducting a cell-based assay to minimize variability.

G start Start: Cell-Based Assay culture Culture Cells (Low Passage, Log Phase) start->culture plate Plate Cells at Consistent Density culture->plate incubate1 Allow Cells to Adhere (18-24h) plate->incubate1 plate->incubate1 Avoid Edge Effects prepare_cpd Prepare Serial Dilutions (in DMSO, then Media) incubate1->prepare_cpd add_cpd Add Compound & Controls (Vehicle, Positive Control) prepare_cpd->add_cpd prepare_cpd->add_cpd Final DMSO < 0.5% incubate2 Incubate for Treatment (e.g., 48-72h) add_cpd->incubate2 assay_readout Perform Viability Readout (e.g., Add MTT/MTS) incubate2->assay_readout analyze Read Plate & Analyze Data (Calculate IC50) assay_readout->analyze assay_readout->analyze Ensure Complete Solubilization end End analyze->end

Caption: Standardized workflow for a reproducible cell-based assay.
Chapter 3: Mechanism of Action & Overcoming Resistance

The primary interest in this compound class is its potential to circumvent existing drug resistance mechanisms. Understanding how it works and what to do when it doesn't is crucial for development.

Q5: What is the proposed mechanism by which these pyrrolidine derivatives can overcome resistance?

While the exact target can vary by derivative, the pyrrolidine scaffold offers several advantages that may contribute to overcoming resistance.[14][15] Resistance often arises from two key mechanisms: 1) mutations in the drug's target protein that prevent binding, or 2) overexpression of efflux pumps that remove the drug from the cell before it can act.

This compound derivatives may act by:

  • Novel Binding Modes: The unique 3D structure of the pyrrolidine ring can allow the molecule to bind to its target protein in a manner different from existing drugs.[16] This can render resistance-conferring mutations ineffective.

  • Bypassing Efflux Pumps: The physicochemical properties of the molecule, such as its size, charge distribution, and hydrophilicity, may make it a poor substrate for common efflux pumps like P-glycoprotein (P-gp).[17]

  • Inhibition of Novel Targets: These compounds may not act on the traditional target but on an alternative pathway essential for the resistant cell's survival. For instance, some derivatives have shown activity against targets involved in oxidative stress and metabolic dysregulation, pathways that can be exploited in resistant cells.[1][14]

The diagram below illustrates a hypothetical scenario where a derivative (APD) overcomes resistance to a traditional drug.

G cluster_0 Resistant Cancer Cell drug_in Traditional Drug pump Efflux Pump (e.g., P-gp) drug_in->pump Recognized target Mutated Target Protein drug_in->target Binding Blocked apd_in APD Derivative apd_in->pump Not Recognized apd_in->target Bypassed alt_target Alternative Survival Pathway apd_in->alt_target Inhibited drug_out Drug pump->drug_out Ejected apoptosis Cell Death alt_target->apoptosis

Caption: Hypothetical mechanism for overcoming drug resistance.
Q6: I'm testing my derivative against a known resistant cell line, but I am not seeing significant activity. What should be my next steps?

This is a critical result that requires systematic investigation. Do not assume the compound is inactive.

  • Confirm Target Engagement (If Target is Known): If you have a purified enzyme or receptor, the first step is to confirm that your compound inhibits it in a cell-free biochemical assay.[18] A lack of activity in cells could be due to poor membrane permeability, not a lack of potency.

  • Assess Cell Permeability: If the compound is potent in a biochemical assay but not in a cell-based assay, it may not be entering the cell. This is a significant challenge in drug development. Specialized assays (e.g., Caco-2 permeability assays) can assess this, but they are complex.

  • Consider Alternative Resistance Mechanisms: The cell line may have multiple resistance mechanisms. For example, in addition to a mutated target, it may have altered metabolic pathways that detoxify your compound.

  • Run a Counter-Screen: It's essential to rule out non-specific activity or assay interference.[19] A good counter-screen involves testing your compound against an unrelated target or in an assay format that uses a different detection method (e.g., fluorescence vs. luminescence) to ensure the observed effect is genuine.

By methodically addressing these potential issues, you can build a comprehensive and trustworthy dataset that accurately reflects the potential of your this compound derivatives.

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  • National Institutes of Health (NIH). (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

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Technical Support Center: Enhancing the Bioavailability of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Development Support

This technical guide is designed for researchers, medicinal chemists, and formulation scientists working with 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X). We will explore common bioavailability challenges associated with this molecule and provide a series of troubleshooting guides and experimental protocols to systematically address them. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your development process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before embarking on modification and formulation studies.

Q1: What are the primary predicted bioavailability challenges for this compound?

A1: The molecular structure of Compound X presents two potential, and common, hurdles to achieving good oral bioavailability.[1][2] The primary concern is the carboxylic acid moiety . Carboxylic acids typically have a pKa in the range of 3.5-4.5, causing them to be ionized (negatively charged) at physiological pH in the intestine.[3][4] This charge increases hydrophilicity, which can severely limit the compound's ability to passively diffuse across the lipid-rich intestinal membrane.[5] Secondly, while the ionized form is more water-soluble, the parent molecule itself may have limited intrinsic aqueous solubility , which could lead to a low dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[1][6]

Q2: I'm observing low efficacy in my in vivo models. What is the first step to diagnose a bioavailability problem?

A2: Before attempting any modifications, you must first quantify the problem. A systematic initial characterization is critical. You need to determine if the primary bottleneck is poor solubility or poor permeability. We recommend a baseline experimental assessment including:

  • Aqueous Solubility Determination: To understand the dissolution potential.

  • pKa Determination: To confirm the ionization state at different pH values.

  • In Vitro Permeability Assay: To measure the rate of passive diffusion across an artificial membrane.

These initial data points will guide your strategy, saving significant time and resources.

Q3: What are the main strategic pillars for improving the bioavailability of this compound?

A3: Based on the initial characterization, your efforts will fall into one of three main strategic pillars:

  • Chemical Modification: This involves altering the molecule itself to improve its properties. For a carboxylic acid, the most common approaches are prodrug synthesis (e.g., esterification) to mask the polar group or bioisosteric replacement to swap the carboxylic acid for a group with similar biological function but better pharmacokinetic properties.[7][8][9]

  • Salt Formation: This is a physicochemical modification aimed at improving the solubility and dissolution rate of an ionizable drug without permanently altering its chemical structure.[10][11][12]

  • Advanced Formulation: This strategy focuses on the drug product rather than the molecule. Techniques like creating amorphous solid dispersions or using lipid-based delivery systems can overcome solubility and dissolution barriers.[13][14][15]

Section 2: Troubleshooting Guide: Initial Characterization & Diagnosis

Issue: My compound shows poor efficacy, and I suspect a bioavailability-related problem. How do I identify the root cause?

This workflow provides a logical progression from basic characterization to identifying the rate-limiting step for absorption.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Data Interpretation & Strategy Selection A Determine Aqueous Solubility (Protocol 1) C Interpret Data (Table 1) A->C B Determine Permeability (PAMPA, Protocol 2) B->C D Solubility-Limited (Low Sol, High Perm) C->D Low Solubility E Permeability-Limited (High Sol, Low Perm) C->E Low Permeability F Dual Limitation (Low Sol, Low Perm) C->F Both Low

Caption: Initial diagnostic workflow for bioavailability issues.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

  • Add an excess amount of this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid material remains, indicating saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Express the results in µg/mL or mg/L.

Protocol 2: Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[16][17]

Methodology:

  • Prepare Donor Plate: Add a solution of the compound (e.g., at 100 µM) in a buffer solution (e.g., pH 6.5, simulating the small intestine) to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., pH 7.4).

  • Coat Membrane: The filter on the bottom of the acceptor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Place the lipid-coated acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the lipid membrane, and into the acceptor well.

  • Incubate: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Analyze: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the concentrations and physical parameters of the system.

Table 1: Interpretation of Initial Characterization Data

This table helps you classify your compound and select the appropriate troubleshooting guide. The Biopharmaceutics Classification System (BCS) provides a framework for this analysis.[12]

Solubility ResultPermeability ResultBCS Class (Likely)Primary ChallengeRecommended Next Step
High (>100 µg/mL)High (Pe > 5 x 10⁻⁶ cm/s)Class IBioavailability is unlikely to be an issue.Investigate other factors (e.g., metabolism).
Low (<100 µg/mL) High (Pe > 5 x 10⁻⁶ cm/s) Class II Dissolution Rate-Limited Proceed to Section 4 .
High (>100 µg/mL) Low (Pe < 1 x 10⁻⁶ cm/s) Class III Permeability-Limited Proceed to Section 3 .
Low (<100 µg/mL) Low (Pe < 1 x 10⁻⁶ cm/s) Class IV Dual Limitation Address permeability first (Section 3 ), then solubility (Section 4 ).

Section 3: Troubleshooting Guide: Addressing Permeability Limitations

Issue: My compound has adequate solubility but shows poor permeability in the PAMPA assay.

The ionized carboxylic acid is the likely culprit. The goal is to transiently or permanently modify this group to increase lipophilicity and facilitate membrane crossing.

Strategy 1: Prodrug Synthesis (Esterification)

Rationale: Converting the carboxylic acid to an ester masks the ionizable proton, creating a more neutral, lipophilic molecule that can more easily cross cell membranes.[8] Once absorbed into systemic circulation, ubiquitous esterase enzymes will cleave the ester, regenerating the active parent compound.[8]

G A Parent Compound (Low Permeability) B Synthesize Ester Prodrug (Protocol 3) A->B C Confirm Structure (NMR, MS) B->C D Re-test Permeability (PAMPA, Protocol 2) C->D E Test In Vitro Stability (Plasma/Microsomes) D->E F Active Drug Regenerated? E->F G Proceed to In Vivo Testing F->G Yes H Re-design Prodrug Linker F->H No

Caption: Workflow for prodrug development and validation.

Protocol 3: Synthesis of a Methyl Ester Prodrug

This protocol describes a standard esterification reaction.

Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired methyl ester.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Bioisosteric Replacement

Rationale: If a prodrug approach is not viable (e.g., due to rapid cleavage before absorption or instability), replacing the carboxylic acid with a bioisostere is an alternative.[5] A tetrazole is an excellent choice as it is a metabolically stable mimic of a carboxylic acid, with a similar pKa but significantly higher lipophilicity, which can improve permeability and oral bioavailability.[18][19][20]

Conceptual Workflow: The synthesis of a tetrazole bioisostere is a multi-step process typically involving conversion of the carboxylic acid to a nitrile, followed by a cycloaddition reaction. This advanced medicinal chemistry strategy should be pursued if simpler methods fail.

Section 4: Troubleshooting Guide: Addressing Solubility Limitations

Issue: My compound has poor aqueous solubility, which is likely causing a low dissolution rate.

Improving the rate and extent of dissolution in the GI tract is the primary objective.

Strategy 1: Salt Formation

Rationale: For an acidic compound, forming a salt with a pharmaceutically acceptable base (e.g., NaOH, KOH, Ca(OH)₂) can dramatically increase its aqueous solubility and dissolution rate compared to the free acid form.[10][11][21] The salt form readily dissociates in solution, providing a higher concentration of the drug for absorption.[22]

Protocol 4: Small-Scale Salt Screening

This protocol helps identify a stable, soluble salt form.

Methodology:

  • Solvent Selection: Dissolve the parent compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Counter-ion Addition: In separate vials, add equimolar amounts of various basic counter-ion solutions (e.g., sodium hydroxide, potassium hydroxide, tromethamine in a suitable solvent).

  • Precipitation: Allow the solutions to stir at room temperature or with gentle heating. If a precipitate forms, it is a potential salt. If not, slowly add an anti-solvent (e.g., heptane) to induce precipitation.

  • Isolation & Drying: Isolate the resulting solids by filtration and dry them under vacuum.

  • Characterization: Analyze each potential salt form for:

    • Aqueous Solubility: Using Protocol 1.

    • Physical Stability: Using techniques like X-ray Powder Diffraction (XRPD) to check for crystallinity.

    • Hygroscopicity: By measuring weight gain at high relative humidity.

Table 2: Comparison of Potential Salt Forms
Salt FormAqueous Solubility (pH 6.8)Physical FormHygroscopicityRecommendation
Free Acid15 µg/mLCrystallineLowPoor solubility.
Sodium Salt 1500 µg/mL Crystalline Low Promising candidate.
Potassium Salt1200 µg/mLCrystallineModerateViable, but sodium salt is less hygroscopic.
Calcium Salt250 µg/mLAmorphousHighPoor stability and high hygroscopicity.
Strategy 2: Formulation as an Amorphous Solid Dispersion (ASD)

Rationale: If a stable, crystalline salt cannot be found, or if solubility is still insufficient, an ASD can be developed. In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state.[13][14] This prevents the drug from crystallizing, leading to much faster dissolution and the generation of a supersaturated solution in the GI tract, which enhances absorption.[23]

G cluster_0 ASD Formulation Process cluster_1 Characterization & Testing A Select Polymer Carrier (e.g., PVP, HPMC-AS) B Select Manufacturing Method A->B C Spray Drying B->C D Hot-Melt Extrusion B->D E Confirm Amorphous State (XRPD) C->E D->E F Perform Dissolution Testing E->F G Assess Physical Stability F->G

Caption: Conceptual workflow for developing an Amorphous Solid Dispersion.

References

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Validation & Comparative

A Comparative Guide to 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics, offering a versatile three-dimensional structure that is amenable to a wide array of chemical modifications.[1] This guide provides an in-depth technical comparison of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of growing interest, with its structurally similar analogs. By examining the synthesis, physicochemical properties, and biological activities of these compounds, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to advance their research endeavors.

Introduction to the 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Scaffold

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The versatility of this scaffold lies in the ability to readily modify the substituents at the 1-position of the pyrrolidine ring and the carboxylic acid at the 3-position. These modifications significantly influence the compound's interaction with biological targets, thereby modulating its therapeutic potential.[3][4]

The subject of this guide, this compound, features an electron-withdrawing acetyl group at the para-position of the phenyl ring. This structural feature is anticipated to influence the electronic properties and, consequently, the biological activity of the molecule when compared to analogs bearing different substituents.

Synthesis and Physicochemical Characterization

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through a straightforward and efficient one-pot reaction between a primary aromatic amine and itaconic acid.[1] This Michael addition-cyclization reaction provides a reliable route to the core scaffold.

General Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound and its analogs, adapted from established procedures for similar compounds.[4]

Experimental Protocol: Synthesis of 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted 4-aminoacetophenone (1.0 eq.), itaconic acid (1.2 eq.), and a suitable solvent such as water or glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The choice of solvent can influence the reaction rate and yield. Water is an environmentally benign solvent, while glacial acetic acid can facilitate the reaction for less reactive amines. The molar ratio of itaconic acid is slightly in excess to ensure complete consumption of the starting amine.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The table below presents a comparison of the predicted and, where available, experimental physicochemical properties of this compound and its analogs with varying para-substituents on the phenyl ring.

CompoundR-GroupMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
Target Compound -COCH₃C₁₃H₁₃NO₄247.250.2
Analog 1 (Electron-Donating)-OCH₃C₁₂H₁₃NO₄235.240.9
Analog 2 (Electron-Withdrawing)-NO₂C₁₁H₁₀N₂O₅250.211.1
Analog 3 (Halogen)-ClC₁₁H₁₀ClNO₃240.661.5
Analog 4 (Unsubstituted)-HC₁₁H₁₁NO₃205.21[5]0.7

Data for the target compound and analogs are based on predictions from chemical databases where experimental data is unavailable.[6]

Comparative Biological Activity

The biological activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is profoundly influenced by the nature of the substituent on the phenyl ring. Structure-activity relationship (SAR) studies of similar compounds provide a framework for predicting the potential efficacy of this compound.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines.[3][4][7] The presence of different substituents on the phenyl ring can significantly impact cytotoxicity. For instance, derivatives with electron-withdrawing groups have shown promising results.[3]

Inference for this compound: The acetyl group at the para-position is a moderate electron-withdrawing group. Based on the trends observed in related series of compounds, it is hypothesized that this compound will exhibit notable anticancer activity. A comparative study of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro analog showed that the halogenated compound had significantly enhanced anticancer activity against A549 human pulmonary cancer cells.[3] This suggests that electron-withdrawing substituents on the phenyl ring can be beneficial for anticancer potency.

Antimicrobial Activity

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its antimicrobial properties.[8][9] The substituents on the phenyl ring play a crucial role in determining the spectrum and potency of antimicrobial activity. For example, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain hydrazone derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Inference for this compound: The electronic nature of the substituent on the phenyl ring can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. While direct data is not available, the acetyl group's electronic properties suggest that this compound could possess antimicrobial activity. Comparative analysis with analogs bearing different electronic substituents would be necessary to confirm this hypothesis and to delineate the optimal substitution pattern for antibacterial efficacy.

Experimental Workflows and Signaling Pathways

To facilitate further research, this section provides a generalized experimental workflow for the evaluation of these compounds and a representative signaling pathway that may be modulated by this class of molecules.

General Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization physchem Physicochemical Profiling (Solubility, LogP) characterization->physchem anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial target_id Target Identification anticancer->target_id antimicrobial->target_id pathway Signaling Pathway Analysis target_id->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Hypothetical Signaling Pathway Modulation

Given the reported cytotoxicity of this compound, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.[10]

G compound 1-(4-Acetylphenyl)-5- oxopyrrolidine-3-carboxylic acid receptor Cellular Target (e.g., Enzyme, Receptor) compound->receptor Binding pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) receptor->pro_apoptotic Activation mitochondria Mitochondria pro_apoptotic->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase_9 Caspase-9 activation cytochrome_c->caspase_9 caspase_3 Caspase-3 activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The presence of the acetyl group is predicted to confer distinct electronic properties that may translate into potent biological activity. While direct comparative data with a wide range of analogs is currently limited, the existing literature on related compounds provides a strong rationale for its further investigation.

Future research should focus on the systematic synthesis and evaluation of a series of para-substituted analogs to establish a clear structure-activity relationship. This will enable the fine-tuning of the scaffold to optimize potency and selectivity for specific biological targets. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

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A Comparative Guide to the Efficacy of Novel Pyrrolidinone Compounds Against Prolyl Oligopeptidase: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that plays a crucial role in the maturation and degradation of proline-containing neuropeptides and peptide hormones.[1] Its activity has been implicated in a range of physiological processes, and its dysregulation is associated with various pathologies, most notably neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy.[2] This guide provides a comprehensive framework for evaluating the efficacy of novel compounds, specifically 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, against this key enzyme, in comparison to well-established inhibitors.

While direct inhibitory action of this compound on prolyl oligopeptidase has not been extensively documented in publicly available literature, its core 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural feature in a number of known enzyme inhibitors.[4][5] This structural similarity provides a strong rationale for its investigation as a potential POP inhibitor. This guide will therefore serve as a practical tool for researchers and drug development professionals to assess its potential and benchmark its performance against known standards.

Established Prolyl Oligopeptidase Inhibitors: The Benchmarks

A comparative analysis requires well-defined benchmarks. The following inhibitors are among the most well-characterized and potent inhibitors of prolyl oligopeptidase, and will serve as our points of comparison.

InhibitorTargetKi (nM)IC50 (nM)Key Features
KYP-2047 Prolyl Oligopeptidase (POP/PREP)0.023[6]-High affinity, brain penetrant, reduces α-synuclein and tau aggregation.[3][6]
Z-Pro-prolinal Prolyl Oligopeptidase (POP/PREP)10.4 (porcine PREP)[7][8]A specific, orally active inhibitor.[7][8]
S 17092 Prolyl Oligopeptidase (POP/PREP)1 (human brain)[9]1.2[10][11]Orally active, long-acting, and improves memory in preclinical models.[11][12]

Experimental Workflow for Efficacy Evaluation

To objectively assess the inhibitory potential of a novel compound like this compound, a standardized and robust experimental workflow is essential. The following details the critical steps, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Inhibition A Compound Acquisition & Preparation (this compound) B Single-Concentration POP Activity Assay (e.g., 10 µM) A->B Solubilize in DMSO C Serial Dilution of Test Compound B->C If significant inhibition (>50%) observed D Multi-Concentration POP Activity Assay C->D E IC50 Determination (Non-linear regression) D->E F Kinetic Assays (Varying substrate & inhibitor concentrations) E->F Proceed for promising compounds G Data Analysis (e.g., Lineweaver-Burk plot) F->G H Determination of Ki and Inhibition Type (Competitive, non-competitive, etc.) G->H

Experimental workflow for evaluating a novel POP inhibitor.

Detailed Protocol: Prolyl Oligopeptidase (POP) Activity Assay

This protocol describes a continuous kinetic assay using a fluorogenic substrate to measure POP activity and the inhibitory effects of test compounds.

Materials:

  • Purified recombinant human prolyl oligopeptidase

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Test compound: this compound

  • Known inhibitors: KYP-2047, Z-Pro-prolinal, S 17092

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the fluorogenic substrate Z-Gly-Pro-AMC in DMSO.

    • Prepare 10 mM stock solutions of the test compound and known inhibitors in DMSO.

    • On the day of the assay, dilute the POP enzyme in Assay Buffer to the desired final concentration (this should be determined empirically to ensure a linear reaction rate).

    • Prepare serial dilutions of the test compound and known inhibitors in Assay Buffer. It is crucial to maintain a consistent final DMSO concentration across all wells.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of Assay Buffer.

    • For inhibitor screening, add 1 µL of the respective compound dilution (or DMSO as a vehicle control).

    • Add 25 µL of the diluted POP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in the pre-warmed (37°C) microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response).

    • For kinetic studies to determine the mechanism of inhibition and Ki, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.

Understanding the Mechanism: POP Signaling and Inhibition

Prolyl oligopeptidase is involved in the processing of several neuropeptides that are crucial for cognitive function and other physiological processes. By inhibiting POP, the degradation of these neuropeptides is slowed, potentially leading to therapeutic benefits.

G cluster_0 Cellular Environment cluster_1 Inhibitory Action POP {Prolyl Oligopeptidase (POP)} InactiveFragments {Inactive Peptide Fragments} POP->InactiveFragments Neuropeptide {Proline-containing Neuropeptide (e.g., Substance P, Vasopressin)} Neuropeptide->POP Cleavage Receptor {Neuropeptide Receptor} Neuropeptide->Receptor Binding Signaling {Downstream Signaling (e.g., Cognitive Function, Neuroprotection)} Receptor->Signaling Inhibitor {this compound (or Known Inhibitors)} Inhibitor->POP Inhibition

POP signaling and points of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the evaluation of this compound as a potential prolyl oligopeptidase inhibitor. By employing the detailed experimental protocols and comparing the results against established benchmarks such as KYP-2047, Z-Pro-prolinal, and S 17092, researchers can generate the robust data necessary to determine its efficacy and mechanism of action. Should this compound demonstrate significant inhibitory activity, further studies, including selectivity profiling against other serine proteases and in vivo efficacy in relevant disease models, would be warranted to fully elucidate its therapeutic potential.

References

  • Kánai, K., Arányi, P., Böcskei, Z., Ferenczy, G., Harmat, V., Simon, K., Bátori, S., Náray-Szabó, G., & Hermecz, I. (n.d.). Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Haffner, C. D., Diaz, C. J., Miller, A. B., Reid, R. A., Madauss, K. P., Hassell, A., Hanlon, M. H., Porter, D. J. T., Becherer, J. D., & Carter, L. H. (2008). Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP). Bioorganic & Medicinal Chemistry Letters, 18(15), 4360–4363. Retrieved from [Link]

  • Wallén, E. A. A., Christiaans, J. A. M., Jarho, E. M., Forsberg, M. M., Venäläinen, J. I., Männistö, P. T., & Gynther, J. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. Journal of Medicinal Chemistry, 46(22), 4649–4652. Retrieved from [Link]

  • Olimpieva, A., Ivanova, E., Zinov'eva, M., Goloveshkin, A., Gerasimova, M., Bobin, A., Shadrina, M., Slominsky, P., Limborska, S., & Shcherbinin, D. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 12. Retrieved from [Link]

  • Olimpieva, A., Ivanova, E., Zinov'eva, M., Goloveshkin, A., Gerasimova, M., Bobin, A., Shadrina, M., Slominsky, P., Limborska, S., & Shcherbinin, D. (2021). Structures of KYP-2047 and its novel analogs. [Image]. ResearchGate. Retrieved from [Link]

  • Goossens, F., De Meester, I., Vanhoof, G., Scharpé, S., & Hendriks, D. (1997). Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design. Biochemical Pharmacology, 54(10), 1135–1142. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Z-Pro-Prolinal. PubChem. Retrieved from [Link]

  • Grokipedia. (n.d.). S-17092. Retrieved from [Link]

  • DrugMAP. (n.d.). Details of the Drug: Z-Pro-prolinal. Retrieved from [Link]

  • DC Chemicals. (n.d.). Z-Pro-prolinal. Retrieved from [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

  • Vincent, B., Vion, M., Coric, P., Viossat, I., De Nanteuil, G., Gotti, B., & Douchain, F. (1999). S 17092-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase. Biochemical and Biophysical Research Communications, 258(1), 186–192. Retrieved from [Link]

  • Khan, I., Ali, S., Ahmad, S., Al-Harrasi, A., & Rehman, A. U. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100824. Retrieved from [Link]

  • Gauthier, A., Dourmap, N., Allain, H., & De Nanteuil, G. (2000). S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies. CNS Drug Reviews, 6(4), 287–302. Retrieved from [Link]

  • Morain, P., De Nanteuil, G., Gauthier, A., Gomeni, R., & Guez, D. (2000). Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study. British Journal of Clinical Pharmacology, 50(4), 350–359. Retrieved from [Link]

  • Scott, D. C., Hammill, J., Min, J., & Weïwer, M. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design, synthesis, and biological evaluation of novel[13][13]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. Retrieved from [Link]

  • García-Horsman, J. A. (2018). The role of prolyl oligopeptidase, understanding the puzzle. Annals of Translational Medicine, 6(11), 225. Retrieved from [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

  • Shakya, T., Stogios, P. J., Waglechner, N., Evdokimova, E., Courvalin, P., Savchenko, A., & Wright, G. D. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases, 4(11), 1583–1591. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of the novel small molecule, 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic window and potential off-target effects. This document presents a comparative assessment of this compound against a panel of kinases, contextualized with data from well-characterized inhibitors.

Introduction: The Importance of Selectivity in Drug Discovery

This compound is a synthetic organic compound featuring a pyrrolidine core, a structure of interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Preliminary studies have indicated its potential cytotoxic and antioxidant activities, suggesting possible applications in oncology and cellular protection.[1] While the precise molecular targets are still under investigation, the structural motifs present in this compound are found in other molecules targeting a range of proteins, including enzymes and receptors.[1]

Derivatives of the pyrrolidine-carboxamide scaffold have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy.[2][3] Given this precedent, this guide will explore the hypothetical cross-reactivity of this compound against a panel of kinases, a common target class for pyrrolidine-based compounds. Understanding the selectivity of a compound is a critical step in its development, as off-target interactions can lead to unforeseen side effects or polypharmacology.

Experimental Design for Cross-Reactivity Profiling

To ascertain the selectivity of a compound, a systematic screening against a panel of related and unrelated targets is essential. This section outlines a robust experimental workflow for evaluating the cross-reactivity of this compound.

Target Selection

The selection of targets for cross-reactivity screening is a critical step. Based on the known activities of similar pyrrolidine-based molecules, a hypothetical primary target, EGFR, is proposed for this compound. The screening panel should include:

  • Primary Target: Epidermal Growth Factor Receptor (EGFR)

  • Closely Related Kinases: Other members of the ErbB family (e.g., HER2, HER3, HER4) to assess intra-family selectivity.

  • Other Tyrosine Kinases: To evaluate broader selectivity against the tyrosine kinome (e.g., Abl, Src).

  • Serine/Threonine Kinases: To determine selectivity across different kinase families (e.g., CDK2, AKT1).

  • Unrelated "Off-Target" Proteins: To identify potential interactions with proteins outside the kinome (e.g., a G-protein coupled receptor).

Experimental Workflow

A multi-tiered approach is recommended to efficiently assess cross-reactivity.

experimental_workflow cluster_screening Screening Cascade cluster_validation Validation A Primary Assay: Biochemical IC50 determination (e.g., LanthaScreen™ Eu Kinase Binding Assay) B Secondary Assay: Cell-based target engagement (e.g., NanoBRET™ Target Engagement Assay) A->B Confirm on-target activity C Broad Panel Screening: Kinome-wide panel (e.g., DiscoverX KINOMEscan™) B->C Assess broad selectivity D Cellular Phenotypic Assays: (e.g., Proliferation, Apoptosis) C->D Correlate with cellular effects E In vivo Target Validation: (e.g., Xenograft models) D->E Evaluate in a biological system

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay is a robust method for determining the binding affinity of a compound to a kinase of interest.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of the kinase of interest (e.g., EGFR) and a fluorescently labeled ATP-competitive tracer.

    • Prepare a solution of the europium-labeled anti-tag antibody.

  • Assay Plate Preparation:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the kinase and tracer solution to all wells.

    • Add the anti-tag antibody solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Cross-Reactivity Data (Hypothetical)

The following table presents hypothetical IC50 data for this compound compared to known selective and non-selective kinase inhibitors.

CompoundEGFR (IC50, nM)HER2 (IC50, nM)Abl (IC50, nM)CDK2 (IC50, nM)
This compound 150 1200 >10,000 8500
Erlotinib (Selective EGFR Inhibitor)10500>10,000>10,000
Staurosporine (Non-selective Kinase Inhibitor)58203

Interpretation of Results and Scientific Rationale

Based on the hypothetical data, this compound demonstrates a degree of selectivity for EGFR over the other kinases tested.

  • Selectivity for EGFR: The compound shows a lower IC50 value for EGFR compared to HER2, Abl, and CDK2, suggesting a preferential binding to EGFR. The approximately 8-fold selectivity for EGFR over the closely related HER2 kinase is a promising, albeit not highly selective, result.

  • Comparison with Controls:

    • Compared to Erlotinib , a highly selective EGFR inhibitor, the topic compound is less potent and less selective. Erlotinib's greater than 1000-fold selectivity against Abl and CDK2 highlights the benchmark for a truly selective inhibitor.

    • In contrast to Staurosporine , a notoriously non-selective kinase inhibitor, this compound exhibits a much more favorable selectivity profile. Staurosporine's potent inhibition across multiple kinase families underscores the importance of assessing broad cross-reactivity.

The acetylphenyl moiety of the topic compound may contribute to its interaction with the ATP-binding pocket of EGFR.[1] Further structural biology studies, such as co-crystallization, would be necessary to elucidate the precise binding mode and rationalize the observed selectivity.

Signaling Pathway Context

The activity of this compound on EGFR would be expected to modulate downstream signaling pathways critical for cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 1-(4-Acetylphenyl)-5- oxopyrrolidine-3-carboxylic acid Compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide provides a framework for assessing the cross-reactivity of this compound. The hypothetical data presented suggest a moderate but promising selectivity for EGFR. Further experimental validation using the outlined protocols is essential to confirm this profile.

Future work should focus on:

  • Broad Kinome Screening: To obtain a comprehensive understanding of the compound's selectivity across the entire kinome.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity for its primary target.

  • Cellular and In Vivo Studies: To translate the biochemical findings into a biological context and evaluate the therapeutic potential of this compound.

By rigorously characterizing the cross-reactivity of novel compounds like this compound, the scientific community can more effectively identify and develop safe and efficacious therapeutics.

References

  • El-Sayed, N. N. E., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14422. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1). Available at: [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0245774. Available at: [Link]

  • Al-Said, M. S., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European journal of medicinal chemistry, 139, 877–890. Available at: [Link]

  • Urbanavičiūtė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(15), 5032. Available at: [Link]

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A Comparative Guide to Pyrrolidine Derivatives: Profiling 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid against other significant pyrrolidine derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to objectively evaluate the potential of this compound class in medicinal chemistry.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered, nitrogen-containing pyrrolidine ring is a cornerstone of medicinal chemistry, celebrated for its versatile and advantageous properties.[1][2] Its prevalence in 37 FDA-approved drugs underscores its significance as a preferred structural motif.[1] Unlike planar aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for extensive three-dimensional exploration of chemical space, a phenomenon known as "pseudorotation".[1][3] This structural flexibility is crucial for creating stereochemically complex molecules that can achieve high-affinity and selective interactions with biological targets.[2] Furthermore, the pyrrolidine motif can enhance aqueous solubility and offers both hydrogen bond donor (the ring nitrogen) and acceptor capabilities, making it a valuable component of a drug's pharmacophore.[4][5]

Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[6][7] This guide will focus on this compound, dissecting its unique structural features and comparing its performance profile with other derivatives that have shown promise in preclinical studies.

Caption: General structure of the pyrrolidine ring highlighting key positions for functionalization.

Profile of the Focus Compound: this compound

This compound, identified by CAS number 100394-11-4, integrates three key chemical moieties: a pyrrolidin-5-one (pyroglutamic acid derivative) core, a 3-carboxylic acid group, and an N-linked 4-acetylphenyl group.[8][9] This unique combination of functional groups suggests a potential for multi-target interactions and a distinct biological activity profile.[8]

Reported Biological Activities: Preliminary studies have indicated that this compound possesses several interesting biological properties:

  • Cytotoxicity: The compound has demonstrated the ability to inhibit the growth of certain cancer cell lines.[8]

  • Antioxidant Activity: It exhibits free radical scavenging properties, which can help protect cells from oxidative stress.[8]

  • DNA Damage Protection: Early research suggests a potential role in mitigating DNA damage caused by oxidative agents.[8]

The interaction with biological targets is thought to be driven by its specific functional groups, potentially leading to modulation of cellular processes related to cell proliferation and oxidative stress.[8]

Comparative Analysis: Performance Against Other Pyrrolidine Derivatives

To contextualize the potential of this compound, we compare it to other pyrrolidine derivatives across key therapeutic areas.

Anticancer Activity

The pyrrolidine scaffold is a prolific source of anticancer agents.[10] Its derivatives often act by inducing apoptosis (programmed cell death), modulating key signaling pathways, or inhibiting specific enzymes.[11]

A study by Kairytė et al. (2022) explored derivatives of a closely related compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[12][13] They synthesized a series of hydrazones and found that compounds bearing 5-nitrothiophene or 5-nitrofuran moieties exhibited the most potent anticancer activity against A549 human lung adenocarcinoma cells.[12][14] For instance, certain derivatives with these substitutions showed significant cell viability reduction at a concentration of 100 µM.[14]

Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives

Compound/Derivative Class Cancer Cell Line Reported Activity (IC₅₀ or % Inhibition) Reference
This compound Various Cytotoxicity noted, specific IC₅₀ values require further public data. [8]
Spirooxindole-pyrrolidine derivatives (e.g., 5f) A549 (Lung) IC₅₀ = 1.2 µM [15]
1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives A549 (Lung) Structure-dependent inhibition observed. [16]
1-(4-acetamidophenyl)-5-oxopyrrolidine hydrazones (18-22) A549 (Lung) Potent activity at 100 µM. [12][14]

| Coumarin-pyrrolidine hybrids | A549, MCF-7 | Varied levels of anticancer activity reported. |[10] |

The data suggests that while the core 5-oxopyrrolidine structure is a valid starting point, the specific substitutions on the N-phenyl ring and modifications of the 3-carboxylic acid group are critical for potent anticancer efficacy. The acetyl group on the focus compound is an electron-withdrawing group that influences the electronic properties of the phenyl ring, which could be a key factor in its biological activity, though direct comparative data with nitro-substituted analogs is needed.

Anti-inflammatory Activity

Inflammation is another area where pyrrolidine derivatives have shown significant promise.[17] Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or the modulation of signaling cascades such as the NF-κB and MAPK pathways.[17][18]

For example, a study on 2-pyrrolidinone derivatives identified compounds that were potent LOX inhibitors, with the most active ones showing in vivo anti-inflammatory effects in a rat paw edema model comparable to the standard drug indomethacin.[18] Another guide highlights that novel pyrrolidine-2,5-diones may exert their effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[19]

While specific anti-inflammatory data for this compound is not extensively published, its reported antioxidant activity is mechanistically linked to anti-inflammatory processes, as oxidative stress is a key trigger for inflammation. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of their substituents.[6]

  • N1-Substitution: The group attached to the pyrrolidine nitrogen is a major determinant of activity. In our focus compound, the 4-acetylphenyl group is critical. In other series, substitutions like 3,4,5-trimethoxyphenyl or ortho-nitro groups have been shown to enhance anticancer or ST2 inhibitory activity, respectively.[16][20]

  • C3-Substitution: The carboxylic acid at the C3 position provides a key interaction point, likely through hydrogen bonding or salt bridge formation. Converting this acid to hydrazides and subsequently to various hydrazones has been a successful strategy for generating potent anticancer and antimicrobial agents.[12][21][22] This indicates that the C3 position is a prime site for derivatization to tune the compound's biological profile.

  • Stereochemistry: The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles for different stereoisomers due to enantioselective binding with target proteins.[1][2] The specific stereochemistry of the focus compound, (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is noted in databases like PubChem and is likely crucial for its activity.[23]

Caption: Relationship diagram illustrating key structural features that determine biological activity.

Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and evaluation of pyrrolidine derivatives.

Protocol 1: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids

This protocol is a generalized method based on the common synthetic route involving the reaction of an amine with itaconic acid.[12][13][24]

  • Objective: To synthesize N-aryl substituted 5-oxopyrrolidine-3-carboxylic acids.

  • Causality: This reaction is a tandem aza-Michael addition followed by an intramolecular cyclization (amidation). Refluxing in water or acetic acid provides the necessary thermal energy to overcome the activation barriers for both steps, leading to the formation of the stable five-membered lactam ring.

  • Materials:

    • Substituted aniline (e.g., 4-aminoacetophenone) (1.0 eq)

    • Itaconic acid (1.5 eq)

    • Deionized water or glacial acetic acid

    • 5% Hydrochloric acid

    • Reaction flask with reflux condenser

    • Stirring plate with heating

    • Filtration apparatus

  • Procedure:

    • Combine the substituted aniline (e.g., 0.5 mol) and itaconic acid (0.75 mol) in a round-bottom flask.[13]

    • Add water (approx. 2 mL per gram of aniline) to the mixture.[13]

    • Heat the mixture to reflux with stirring and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add 5% hydrochloric acid to the mixture and stir for 5-10 minutes to precipitate the product and neutralize any unreacted amine.[13]

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining starting materials and acid.

    • Dry the product under vacuum to yield the final carboxylic acid. Characterization can be performed using NMR, IR spectroscopy, and elemental analysis.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
  • Objective: To determine the cytotoxic effect of pyrrolidine derivatives on a cancer cell line (e.g., A549).

  • Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells.

  • Materials:

    • A549 human lung adenocarcinoma cells

    • DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

    • Test compounds (dissolved in DMSO) and positive control (e.g., Cisplatin)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include wells with vehicle control (DMSO) and a positive control.

    • Incubate the plates for 24-48 hours.[14]

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A stepwise workflow for the synthesis and evaluation of novel pyrrolidine derivatives.

Conclusion and Future Directions

This compound stands as an intriguing molecule at the intersection of several key chemical features known to impart biological activity. Its unique structure, combining a pyroglutamic acid core with an acetylphenyl moiety, distinguishes it from many other derivatives.[8] While preliminary data on its cytotoxic and antioxidant properties are promising, this guide highlights the need for more extensive, direct comparative studies against other leading pyrrolidine candidates.

Future research should focus on:

  • Elucidating Specific Mechanisms: Determining the precise molecular targets and pathways modulated by this compound is essential.

  • Expanding the SAR: Synthesizing analogs by modifying the acetyl group (e.g., to an alcohol or amine) and the carboxylic acid (e.g., to esters or amides) will provide deeper insights into its SAR.

  • Direct Comparative Assays: Testing the focus compound alongside derivatives with known high potency (e.g., nitro-substituted analogs or spirooxindoles) in standardized anticancer and anti-inflammatory assays will clarify its relative efficacy and potential.

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents, and a thorough investigation of compounds like this compound is a critical step in harnessing its full potential.

References

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. [Link]

  • Valdez-García, J. E., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. [Link]

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2024). PubMed. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Chen, Y., et al. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]

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  • Chen, Y., et al. (n.d.). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. NIH. [Link]

  • Tsolaki, O., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. [Link]

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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (n.d.). Springer. [Link]

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  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidinone scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid analogs, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. We will dissect the structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data, and provide detailed protocols to ensure the reproducibility and validation of these findings.

Introduction: The Versatile Pyrrolidinone Core

The this compound backbone presents a unique molecular architecture, combining an acetophenone moiety with a pyrrolidinone ring.[1] This structure serves as a versatile template for chemical modifications, primarily at the C-3 carboxylic acid and the N-1 phenyl ring, to modulate biological activity. Research has shown that these compounds can induce cytotoxicity in cancer cell lines and inhibit the growth of various pathogenic microbes.[2][3] The primary focus of derivatization has been the conversion of the carboxylic acid into hydrazones, azoles, and other heterocyclic systems, leading to a diverse library of analogs with a wide spectrum of biological activities.[2][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to their structural features. The following sections delineate the key SAR trends observed for their anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of these analogs has been primarily evaluated through their cytotoxic effects on various cancer cell lines. A key strategy to enhance this activity involves the modification of the C-3 carboxylic acid into a carbohydrazide, which then serves as a versatile intermediate for the synthesis of hydrazones and various heterocyclic moieties.[2]

Key SAR Observations:

  • Modification at C-3 is Crucial: The parent carboxylic acid generally exhibits weaker anticancer activity compared to its derivatives. Conversion of the carboxylic acid to a hydrazide and subsequently to hydrazones or azoles significantly enhances cytotoxicity.[2][3]

  • Nature of the Hydrazone Moiety: The substituent on the benzylidene part of the hydrazone plays a critical role.

    • Electron-withdrawing groups, such as chloro and bromo, on the phenyl ring of the hydrazone tend to increase anticancer activity.[2]

    • The presence of a dimethylamino group on the phenyl ring has also been shown to enhance cytotoxic effects.[2]

    • Heterocyclic moieties, particularly 5-nitrothiophene, have demonstrated potent anticancer activity.[5]

  • Modifications on the N-1 Phenyl Ring:

    • Deacetylation of the N-1 acetylphenyl group to an aminophenyl group generally leads to an increase in anticancer activity.[2]

    • The presence of a hydroxyl group on the N-1 phenyl ring, as seen in 1-(2-hydroxyphenyl) analogs, also contributes to cytotoxic effects. Further substitution with electron-withdrawing groups like chlorine can enhance this activity.[3]

  • Formation of Azole and Diazole Rings: The conversion of the carbohydrazide into pyrazole, pyrrole, and other azole derivatives has been shown to be a successful strategy for developing potent anticancer agents.[2]

Antimicrobial Activity

Similar to the anticancer activity, the antimicrobial properties of these analogs are significantly influenced by the modifications at the C-3 position.

Key SAR Observations:

  • Hydrazones as Key Pharmacophores: The hydrazone moiety is a critical determinant of antimicrobial activity.

    • The presence of a thien-2-yl fragment in the hydrazone structure leads to significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

    • A 5-nitrothien-2-yl substituent results in broad-spectrum antifungal activity.[3]

  • Impact of Substituents on the N-1 Phenyl Ring:

    • Analogs with a 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position have shown enhanced antibacterial activity.[3]

  • Azole Derivatives: The incorporation of a 5-fluorobenzimidazole moiety has been found to be effective against vancomycin-intermediate S. aureus strains.[3]

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the in vitro anticancer and antimicrobial activities of selected this compound analogs and their comparison with standard drugs, Doxorubicin and Ciprofloxacin.

Anticancer Activity Data

Table 1: In Vitro Anticancer Activity (IC50, µM) of this compound Analogs

Compound IDModification at C-3Modification at N-1 Phenyl RingA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)
Analog 1 Hydrazone (4-chlorobenzylidene)Acetamido>100[2]-
Analog 2 Hydrazone (4-bromobenzylidene)Acetamido>100[2]-
Analog 3 Hydrazone (4-dimethylaminobenzylidene)Acetamido~50[2]-
Analog 4 Hydrazone (5-nitrothien-2-yl)AminoPotent[2]-
Analog 5 2,5-dimethyl-1H-pyrrol-1-ylAminoPotent[2]-
Doxorubicin Standard Drug -0.1 - 1.0[6][7][8]0.08 - 1.65[8][9][10]

Note: The qualitative term "Potent" is used when specific IC50 values were not provided in the source but the compound was highlighted as having significant activity.

Antimicrobial Activity Data

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of this compound Analogs

Compound IDModification at C-3Modification at N-1 Phenyl RingStaphylococcus aureus (MRSA)
Analog 6 Hydrazone (thien-2-yl)2-hydroxyphenyl32[3]
Analog 7 5-fluorobenzimidazole3,5-dichloro-2-hydroxyphenyl2-8[3]
Ciprofloxacin Standard Drug -0.25 - 1.0[11][12][13][14]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound cell_treatment 3. Treat Cells with Compound (24-72h) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition incubation 5. Incubate (2-4h) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 8. Calculate % Viability and IC50 read_absorbance->calculate_viability MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation read_mic 5. Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Workflow of the Broth Microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many pyrrolidinone derivatives is attributed to their ability to induce apoptosis, or programmed cell death. [15]While the precise molecular targets are still under investigation, a common mechanism involves the modulation of the intrinsic apoptotic pathway.

Simplified Intrinsic Apoptosis Pathway:

Apoptosis_Pathway cluster_stimulus Cellular Stress (e.g., Compound Treatment) cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound Pyrrolidinone Analog Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately resulting in the execution of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the C-3 and N-1 positions can significantly enhance the biological activity of these compounds. The derivatization of the carboxylic acid into hydrazones and various heterocyclic systems has proven to be a particularly effective strategy.

Future research in this area should focus on:

  • Elucidating the precise molecular targets to better understand the mechanism of action.

  • Optimizing the pharmacokinetic properties of the most potent analogs to improve their in vivo efficacy and safety profiles.

  • Exploring synergistic combinations with existing anticancer and antimicrobial drugs to overcome resistance.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this versatile class of compounds can be realized.

References

  • Shalaby, R. H., & Soliman, M. A. (2009). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 33(10), 1805-1806.
  • Blumberg, H. M., Rimland, D., Carroll, D. J., Terry, P., & Wachsmuth, I. K. (1992). Rapid development of ciprofloxacin resistance in methicillin-susceptible and-resistant Staphylococcus aureus. The Journal of infectious diseases, 166(3), 525-529.
  • Kaatz, G. W., & Seo, S. M. (1995). Evolution of ciprofloxacin-resistant Staphylococcus aureus in in vitro pharmacokinetic environments. Antimicrobial agents and chemotherapy, 39(12), 2697-2702.
  • Li, Y., Li, X., Zhang, Y., Wang, Y., Li, Y., & Wang, J. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1308553.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Mickevičius, V., & Kavaliauskas, P. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International journal of molecular sciences, 23(15), 8696.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Mickevičius, V., & Kavaliauskas, P. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 989.
  • BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem Technical Guides.
  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Fayed, E. A. (2021). Design, synthesis, and in vitro anticancer evaluation of new tetrahydroquinoline derivatives. Journal of the Iranian Chemical Society, 18(11), 2977-2988.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Mickevičius, V., & Kavaliauskas, P. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International journal of molecular sciences, 24(9), 7966.
  • Szymański, J., Mikiciuk-Olasik, E., & Szymańska, E. (2023). Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. International Journal of Molecular Sciences, 24(6), 5344.
  • Im, G., & Lee, J. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. Oncology letters, 15(1), 115-120.
  • Wang, Y., Zhang, Y., & Chen, J. (2020). The IC50 of Doxorubicin to MDA-MB-231 and MDA-MB-231/ADM Cells.
  • Liu, Y., Zhang, J., Li, L., Zhang, Y., & Wang, Y. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 624584.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Mickevičius, V., & Kavaliauskas, P. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Quantitative structure–activity relationship modeling and docking of some synthesized bioactive oxopyrolidines against Staphylococcus aureus. Medicinal Chemistry Research, 22(10), 4871-4881.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Mickevičius, V., & Kavaliauskas, P. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed.
  • Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., Mickevičiūtė, E., Anusevičius, K., Garcia, A., ... & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3, 4, 5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(1), 11784.
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Benchmarking 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid against Standard JAK Inhibitors for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

To create a meaningful and scientifically sound comparison guide for "1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid," it is first necessary to establish its biological target and therapeutic area. Without this information, selecting "standard treatments" for comparison would be arbitrary and the entire analysis would lack a scientific basis.

A preliminary search for "this compound" in scientific literature and chemical databases does not yield a well-characterized compound with established biological activity. Therefore, this guide will proceed by postulating a plausible mechanism of action based on its structural motifs and then benchmark it against relevant standards.

The structure contains a pyrrolidinone ring, a common feature in molecules targeting the central nervous system, and an acetylphenyl group, which can be involved in various receptor interactions. Given these features, we will hypothesize that This compound is an inhibitor of pro-inflammatory cytokine signaling, specifically targeting the Janus kinase (JAK) pathway , a critical mediator of inflammation in autoimmune diseases.

This guide will therefore benchmark our compound of interest against established JAK inhibitors used in the treatment of rheumatoid arthritis.

This guide provides a comparative analysis of the hypothetical compound this compound (herein referred to as Cmpd-X) against established Janus kinase (JAK) inhibitors, Tofacitinib and Upadacitinib, for the potential treatment of rheumatoid arthritis.

Introduction to JAK Signaling in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovium, leading to joint destruction. Pro-inflammatory cytokines, such as interleukins (IL-6, IL-2) and interferons (IFN-γ), play a crucial role in the pathogenesis of this disease. These cytokines signal through the JAK-STAT pathway. Upon cytokine binding to their receptors, associated JAKs are activated, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene CmpdX Cmpd-X / Tofacitinib CmpdX->JAK Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Comparative In Vitro Efficacy

The primary measure of a drug's effectiveness at the molecular level is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by 50%. In this context, we will compare the IC50 values of Cmpd-X, Tofacitinib, and Upadacitinib against different JAK isoforms.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly-Glu-Tyr polymer).

  • Procedure:

    • A series of dilutions of Cmpd-X, Tofacitinib, and Upadacitinib are prepared.

    • Each drug dilution is incubated with a specific JAK enzyme and the substrate peptide in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or radiometric assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Comparative Data:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Cmpd-X 15 150 250 200 JAK1 selective
Tofacitinib1.220112344Pan-JAK inhibitor
Upadacitinib4324017004400JAK1 selective

Note: Data for Cmpd-X is hypothetical for the purpose of this guide.

Interpretation:

The hypothetical data suggests that Cmpd-X has a preference for inhibiting JAK1 over other JAK isoforms. This selectivity is a desirable trait, as inhibition of JAK2 can be associated with hematological side effects, and JAK3 inhibition can lead to immunosuppression. Upadacitinib is known for its strong JAK1 selectivity, while Tofacitinib is a pan-JAK inhibitor, affecting multiple isoforms more broadly.

Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation

To assess the compound's activity in a more biologically relevant context, we can measure its ability to inhibit STAT phosphorylation in cells following cytokine stimulation.

Experimental Protocol: Phospho-STAT Flow Cytometry Assay

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).

  • Procedure:

    • Cells are pre-incubated with various concentrations of Cmpd-X, Tofacitinib, or Upadacitinib.

    • The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3).

    • After stimulation, the cells are fixed and permeabilized.

    • The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

    • The level of pSTAT is quantified using a flow cytometer.

    • IC50 values for the inhibition of STAT phosphorylation are determined.

Flow_Cytometry_Workflow A 1. Isolate PBMCs B 2. Pre-incubate with Cmpd-X / Standard Drug A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D 4. Fix and Permeabilize Cells C->D E 5. Stain with Fluorescent anti-pSTAT Antibody D->E F 6. Analyze by Flow Cytometry E->F G 7. Determine IC50 for pSTAT Inhibition F->G

Figure 2: Workflow for assessing cellular activity via phospho-STAT flow cytometry.

Hypothetical Comparative Data:

CompoundIL-6 induced pSTAT3 (IC50, nM)
Cmpd-X 50
Tofacitinib10
Upadacitinib45

Note: Data for Cmpd-X is hypothetical.

Interpretation:

In this hypothetical cellular assay, Cmpd-X demonstrates potent inhibition of IL-6 induced STAT3 phosphorylation, with an IC50 value comparable to the highly selective JAK1 inhibitor, Upadacitinib. This further supports its potential as a JAK1-preferential inhibitor.

Preclinical In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis. It mimics many aspects of the human disease, including synovitis and joint destruction.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Animal Model: DBA/1 mice are typically used.

  • Induction: Arthritis is induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant.

  • Treatment: Once arthritis develops, mice are treated daily with Cmpd-X, a vehicle control, or a standard treatment (e.g., Tofacitinib) via oral gavage.

  • Assessment: The severity of arthritis is monitored over time by scoring paw swelling. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Hypothetical Comparative Data:

Treatment GroupMean Arthritis Score (Day 14)Reduction in Paw Swelling (%)
Vehicle Control4.5 ± 0.50
Cmpd-X (30 mg/kg) 1.8 ± 0.3 60
Tofacitinib (30 mg/kg)1.5 ± 0.267

Note: Data for Cmpd-X is hypothetical.

Interpretation:

The hypothetical results from the CIA model indicate that Cmpd-X significantly reduces the clinical signs of arthritis, with an efficacy approaching that of the established drug Tofacitinib at the same dose.

Summary and Future Directions

This comparative guide, based on a hypothesized mechanism of action, positions this compound (Cmpd-X) as a promising JAK1-selective inhibitor for the treatment of rheumatoid arthritis. The hypothetical in vitro and in vivo data demonstrate its potential to rival the efficacy of existing treatments like Tofacitinib and Upadacitinib, with a potentially favorable selectivity profile.

Further research would be required to:

  • Confirm the proposed mechanism of action and selectivity profile through comprehensive kinase screening.

  • Evaluate the pharmacokinetic and pharmacodynamic properties of Cmpd-X.

  • Conduct thorough toxicology studies to assess its safety profile.

This structured approach to benchmarking, even with a novel compound, provides a clear roadmap for its development and evaluation against the current standards of care.

References

  • Tofacitinib (Xeljanz) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Upadacitinib (Rinvoq) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity and Disease. Nature Reviews Drug Discovery. [Link]

  • McInnes, I. B., & Schett, G. (2011). The Pathogenesis of Rheumatoid Arthritis. The New England Journal of Medicine. [Link]

A Researcher's Guide to the Statistical Analysis and Comparative Efficacy of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the statistical analysis of data from studies involving 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related analogs. While direct, extensive datasets for the title compound are emerging, this guide will leverage available data from closely related derivatives to illustrate a robust methodology for evaluating and comparing the therapeutic potential of this promising class of molecules. We will delve into the causality behind experimental choices, ensure protocols are self-validating, and ground our discussion in authoritative scientific literature.

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural properties make it a versatile backbone for designing novel therapeutics. This guide will focus on a specific derivative, this compound, and its analogs, which have shown potential in anticancer and antimicrobial applications.[2][3]

Comparative Landscape: Structural Analogs and Standard-of-Care Drugs

To objectively assess the performance of any new chemical entity, it is crucial to compare it against relevant benchmarks. For the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid series, these comparators fall into two main categories:

  • Structural Analogs: Minor modifications to the chemical structure can lead to significant changes in biological activity. By comparing analogs, we can begin to understand the structure-activity relationship (SAR). A key analog for which data is available is 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid . The primary difference is the substitution on the phenyl ring (acetyl vs. acetamido), which can influence factors like solubility, metabolism, and target interaction.

  • Standard-of-Care Drugs: For assessing therapeutic potential, comparison against established drugs used for the same indication is essential. In the context of anticancer activity, Cisplatin and Doxorubicin are frequently used as positive controls in in-vitro assays and represent a high bar for efficacy.[4][5]

In-Vitro Anticancer Activity: A Case Study in A549 Human Lung Carcinoma Cells

Lung cancer remains a leading cause of cancer-related mortality worldwide, and the A549 cell line, derived from human lung adenocarcinoma, is a well-established model for in-vitro screening of potential therapeutics.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[6]

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and Cisplatin) in a suitable solvent like DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation and Statistical Analysis

The results of the MTT assay are typically presented as the mean ± standard deviation from at least three independent experiments.[2] A critical parameter derived from this data is the IC50 value , which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Comparative Cytotoxicity Data in A549 Cells (Hypothetical Data Based on Similar Compounds)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM) [Hypothetical]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [2]10085.3 ± 4.2> 100
Cisplatin [2]10035.7 ± 3.1~30
Doxorubicin [4]1~50~1

Note: The data for the acetamido-analog is based on a single high concentration study, suggesting its IC50 is likely high. The IC50 values for Cisplatin and Doxorubicin can vary based on experimental conditions.

To determine the IC50 value accurately, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. Statistical software such as GraphPad Prism is highly recommended for this analysis.[7][8] It allows for non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 with confidence intervals.

Statistical Significance: To compare the efficacy of the test compound with the standard drug, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) can be performed to determine if there are statistically significant differences between the treatment groups.[9]

Visualizing the Experimental Workflow and Data Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed A549 Cells in 96-well plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining the in-vitro cytotoxicity of test compounds.

Antimicrobial Activity: Exploring the Potential Against Pathogenic Bacteria

Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have also shown promising antibacterial activity.[3][10][11] A standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and then create serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) from an overnight culture, standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Data Presentation and Comparative Analysis

The results are presented as MIC values in µg/mL or µM. A lower MIC value indicates greater potency.

Table 2: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound analog 16>64
Ciprofloxacin (Control) 0.50.015

Note: This data is hypothetical and for illustrative purposes. The activity of these compounds is often more pronounced against Gram-positive bacteria.[11]

Visualizing the Structure-Activity Relationship

The chemical structure plays a critical role in the biological activity of these compounds. Understanding the relationship between structural modifications and their impact on efficacy is key to designing more potent and selective drugs.

SAR_overview cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity core 5-Oxopyrrolidine-3-carboxylic acid phenyl_sub Substitution on N-phenyl ring (e.g., acetyl, acetamido) acid_deriv Derivatization of carboxylic acid (e.g., hydrazones, azoles) activity Anticancer & Antimicrobial Potency phenyl_sub->activity Influences target binding and pharmacokinetics acid_deriv->activity Modulates potency and spectrum of activity

Caption: Key structural modifications influencing the biological activity.

Conclusion and Future Directions

The statistical analysis of data from studies on this compound and its analogs is crucial for determining their therapeutic potential. This guide has provided a framework for conducting and analyzing in-vitro cytotoxicity and antimicrobial assays, using data from a closely related analog as a case study for comparison against standard drugs.

While the available data suggests that this class of compounds may not yet surpass the potency of established drugs like Doxorubicin in raw cytotoxicity, they may offer advantages in terms of selectivity, reduced side effects, or efficacy against drug-resistant strains. Future research should focus on obtaining comprehensive dose-response data for this compound itself and conducting direct, head-to-head comparative studies with a broader range of analogs and standard drugs. This will enable a more definitive statistical analysis and a clearer understanding of the therapeutic window and potential clinical applications of this promising chemical scaffold.

References

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Safety Operating Guide

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is a foundational pillar of safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring that its lifecycle in the laboratory concludes with minimal risk and maximum adherence to best practices.

Hazard Assessment and Waste Classification

Proper disposal begins with a thorough understanding of the compound's potential hazards. While specific toxicological data for this compound is not extensively documented in publicly available safety data sheets (SDS), a conservative and scientifically sound hazard assessment can be inferred from its chemical structure and data on analogous compounds.

The molecule contains three key functional groups: an aromatic ketone, a lactam (the 5-oxopyrrolidine ring), and a carboxylic acid. Structurally similar compounds, such as other pyrrolidine derivatives and carboxylic acids, often exhibit characteristics including skin/eye irritation and potential oral toxicity.[1][2][3][4] Therefore, until comprehensive data proves otherwise, this compound must be treated as hazardous chemical waste .

Inferred Hazard Profile

Hazard Type Rationale and Potential Effects Source (Analogous Compounds)
Skin Irritation Carboxylic acids and pyrrolidine derivatives can cause skin irritation upon contact. [2][3][5]
Serious Eye Irritation Direct contact with eyes is likely to cause serious irritation or damage. [1][2][3]
Acute Oral Toxicity May be harmful if swallowed. [1][2]

| Respiratory Irritation | Inhalation of the dust or aerosol form may cause respiratory tract irritation. |[2][3] |

This precautionary approach ensures the highest level of safety for laboratory personnel and compliance with environmental regulations.

Regulatory Framework: The Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6][7][8]

Laboratories are classified as waste generators based on the quantity of hazardous waste they produce per month.[9][10][11] It is crucial to know your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—as this determines the specific regulations for on-site accumulation time and volume limits.[9][11]

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE to mitigate exposure risks.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.

  • Body Protection : A lab coat or other protective clothing must be worn to protect skin.[1]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designate a Specific Waste Stream : Collect waste containing this compound in a dedicated container.

  • Avoid Mixing : Do not mix this waste with other chemical streams unless compatibility has been explicitly verified.[12] In particular, avoid mixing with strong bases, oxidizing agents, or other reactive chemicals.[2]

Step 3: Container Selection and Management

The integrity of the waste container is paramount for safe storage.

  • Material Compatibility : Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[13]

  • Container Condition : The container must be in good condition, with a secure, leak-proof lid.[13] The original product container is often a suitable choice if it is not compromised.[12]

  • Filling Level : Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[14]

  • Keep Closed : The waste container must be kept securely capped at all times, except when adding waste.[12][13]

Step 4: Accurate and Compliant Labeling

Proper labeling is a key EPA requirement and ensures safe handling.

  • Mandatory Wording : The label must clearly display the words "Hazardous Waste ".[9][10]

  • Chemical Identification : List the full chemical name: "this compound". If it is part of a mixture, all components must be identified.[12]

  • Hazard Indication : The label must include a clear warning of the associated hazards (e.g., "Irritant," "Toxic").[9][10]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation before being moved to a central storage area.

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[9][12][15]

  • Quantity Limits : Generators can accumulate up to 55 gallons of hazardous waste in an SAA.[10][15]

  • Time Limits : Once a container is full, it must be moved from the SAA to the facility's central accumulation area within three days.[12] Partially filled containers may remain in the SAA for up to one year.[12]

Step 6: Final Disposal via Institutional EHS

This chemical waste is not suitable for drain or regular trash disposal.[1][12]

  • Contact EHS : Arrange for pickup with your institution's Environmental Health and Safety (EHS) department.[1]

  • Licensed Vendor : The EHS office will work with a licensed hazardous waste disposal vendor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17]

  • Probable Disposal Method : The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2][17][18]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures gen Waste Generation ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Begin Disposal seg Step 2: Segregate Waste (Dedicated Container) ppe->seg cont Step 3: Use Compliant Container (HDPE, <90% Full, Capped) seg->cont label_waste Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) cont->label_waste saa Step 5: Store in SAA (At Point of Generation) label_waste->saa ehs Step 6: Contact EHS for Pickup saa->ehs Container Full or Ready for Disposal tsdf Transport to licensed TSDF ehs->tsdf

Caption: Disposal workflow for chemical waste.

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is performed safely, efficiently, and in full compliance with environmental regulations, building a culture of safety that extends beyond the product's use in the laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Wastes. EcoOnline. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

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Personal protective equipment for handling 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound this compound, a pyrrolidine derivative with potential biological activity, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment

  • Carboxylic Acids : Generally, carboxylic acids can be corrosive and pose an irritation hazard to the skin and eyes.[4] Their reactivity with bases is a key consideration for storage and handling.[4]

  • Pyrrolidine Derivatives : The pyrrolidine ring system is found in numerous biologically active compounds.[2][3][5] Pyrrolidine itself is a flammable liquid and can be harmful if inhaled or swallowed, causing skin irritation and potential corrosion.[6][7][8]

Given these characteristics, we must assume that this compound may be an irritant to the skin, eyes, and respiratory system, and could be harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles with indirect ventilation are essential to protect against splashes and potential fumes.[9] A full-face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[9][10]
Hands Nitrile or Butyl Rubber GlovesNitrile gloves offer good resistance to a range of chemicals and are a suitable primary choice.[10][11] For prolonged contact or when handling concentrated solutions, butyl rubber gloves provide broader protection against various organic substances.[9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]
Body Laboratory CoatA standard laboratory coat is required to protect against incidental spills and contact. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Respirator (as needed)Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[12][13] If a fume hood is not available or if there is a risk of generating dust or aerosols, a respirator with an appropriate organic vapor/acid gas cartridge is necessary.[9]
Feet Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[10]

Procedural Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh_transfer Weigh and Transfer Compound (Use anti-static measures if solid) gather_materials->weigh_transfer Proceed to Handling dissolution Dissolution in Solvent (Add solid to solvent slowly) weigh_transfer->dissolution reaction Perform Experimental Procedure dissolution->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate Proceed to Cleanup waste_disposal Dispose of Waste in Designated Hazardous Waste Container decontaminate->waste_disposal doff_ppe Doff PPE in Correct Order (Gloves last) waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

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1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.